Ceftriaxone sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C18H18N8O7S3 |
|---|---|
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+ |
Clé InChI |
VAAUVRVFOQPIGI-KTZMUZOWSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the In Vitro Mechanism of Action of Ceftriaxone Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed examination of the in vitro mechanism of action of ceftriaxone sodium salt, focusing on its molecular interactions, quantitative activity against key pathogens, and the experimental methodologies used to elucidate its function. The core of ceftriaxone's activity lies in its covalent binding to and inactivation of penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis. This inhibition leads to the formation of a defective cell wall, ultimately causing bacterial cell lysis and death. This document consolidates key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to support research and development in the field of antibacterial therapeutics.
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action of ceftriaxone is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall that is absent in mammalian cells, providing a basis for its selective toxicity.[1][2][3] The bactericidal activity of ceftriaxone is a result of its ability to covalently bind to and inactivate penicillin-binding proteins (PBPs).[4][5] PBPs are a group of enzymes, including transpeptidases, carboxypeptidases, and endopeptidases, located on the inner membrane of the bacterial cell wall.[5] These enzymes are responsible for the final steps of peptidoglycan assembly, specifically the cross-linking of peptide chains that give the cell wall its structural integrity.[1][2]
By mimicking the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate, the β-lactam ring of ceftriaxone binds to the active site of PBPs, leading to the acylation of the enzyme.[4] This irreversible inactivation of PBPs prevents the formation of these essential cross-links, resulting in a weakened and defective cell wall.[5] Consequently, the bacterium is unable to withstand its internal osmotic pressure, leading to cell lysis and death.[4][5]
Targeting Penicillin-Binding Proteins (PBPs)
Ceftriaxone exhibits a high affinity for several essential PBPs, particularly in Gram-negative bacteria. Studies in Escherichia coli have shown that ceftriaxone has a strong affinity for PBP2 and PBP3.[6][7] The saturation of both PBP2 and PBP3 is associated with a more rapid bactericidal effect compared to the saturation of PBP3 alone.[7] In Neisseria gonorrhoeae, ceftriaxone demonstrates very low IC50 values for PBP2, indicating potent inhibition.[8]
Quantitative Data on Ceftriaxone Activity
The in vitro potency of ceftriaxone is quantified through the determination of its binding affinity to PBPs (IC50 values) and its minimum inhibitory concentrations (MICs) against various bacterial species.
Penicillin-Binding Protein (PBP) Affinity
The 50% inhibitory concentration (IC50) is a measure of the concentration of an antibiotic required to inhibit the binding of a fluorescent or radiolabeled penicillin to 50% of the PBPs. Lower IC50 values indicate higher binding affinity.
| Bacterium | PBP | Ceftriaxone IC50 (mg/L) | Reference |
| Neisseria gonorrhoeae | PBP1 | >2 | [8] |
| Neisseria gonorrhoeae | PBP2 | 0.01 | [8] |
| Neisseria gonorrhoeae | PBP3 | >2 | [8] |
| Streptococcus pneumoniae (penicillin-susceptible) | PBP1a | 0.03 | [9] |
| Streptococcus pneumoniae (penicillin-susceptible) | PBP2a | 0.5 | [9] |
| Streptococcus pneumoniae (penicillin-susceptible) | PBP2b | 4 | [9] |
| Streptococcus pneumoniae (penicillin-susceptible) | PBP2x | <0.015 | [9] |
| Streptococcus pneumoniae (penicillin-susceptible) | PBP3 | 0.06 | [9] |
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation. MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of tested isolates, respectively.
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Enterobacteriaceae | ≤0.004 - 0.5 | 16 | [10][11] |
| Escherichia coli | 0.03 | 0.13 | [11] |
| Klebsiella pneumoniae | 0.06 | 0.25 | [12] |
| Haemophilus influenzae | ≤0.004 | - | [10] |
| Neisseria gonorrhoeae | ≤0.001 | - | [10] |
| Streptococcus pneumoniae | 0.25 | - | [10] |
| Streptococcus pyogenes | 0.015 | - | [10] |
| Staphylococcus aureus (methicillin-susceptible) | 2.0 | - | [10] |
| Pseudomonas aeruginosa | 8.0 - 16 | >64 | [10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Materials:
-
This compound standard powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of ceftriaxone in a suitable solvent (e.g., sterile water) at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the ceftriaxone stock solution in CAMHB in the 96-well plates to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of ceftriaxone that completely inhibits visible bacterial growth.
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16]
Penicillin-Binding Protein (PBP) Competition Assay
This assay measures the affinity of ceftriaxone for PBPs by competing with a labeled penicillin derivative.
Materials:
-
Bacterial cell membranes or whole cells
-
This compound
-
Fluorescently labeled penicillin (e.g., Bocillin™ FL) or radiolabeled penicillin
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment
-
Fluorescence imager or autoradiography equipment
Procedure:
-
Preparation of Bacterial Membranes/Cells: Grow bacteria to mid-log phase and harvest the cells. For membrane preparations, lyse the cells and isolate the membrane fraction by ultracentrifugation.
-
Competition Reaction: Incubate the bacterial membranes or whole cells with varying concentrations of ceftriaxone for a specific time (e.g., 10-30 minutes) at 37°C to allow for binding to PBPs.
-
Labeling: Add a fixed concentration of fluorescently or radiolabeled penicillin to the reaction mixture and incubate for a further period (e.g., 15 minutes) to label the PBPs that are not bound by ceftriaxone.
-
Termination of Reaction: Stop the reaction by adding a sample buffer and heating.
-
SDS-PAGE: Separate the PBP-antibiotic complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection and Quantification: Visualize the labeled PBPs using a fluorescence imager or by autoradiography. The intensity of the labeled PBP bands will be inversely proportional to the concentration of ceftriaxone.
-
IC50 Determination: Quantify the band intensities and plot them against the ceftriaxone concentration to determine the IC50 value, which is the concentration of ceftriaxone that inhibits 50% of the labeled penicillin binding.[9][17]
Visualizing the Mechanism of Action
Signaling Pathway: Peptidoglycan Synthesis and Inhibition by Ceftriaxone
Caption: Peptidoglycan synthesis pathway and its inhibition by ceftriaxone.
Experimental Workflow: PBP Competition Assay
Caption: Experimental workflow for a PBP competition assay.
Logical Relationship: PBP Inhibition to Bactericidal Action
Caption: Logical flow from PBP inhibition to bactericidal effect.
Mechanisms of Resistance
In vitro resistance to ceftriaxone can arise through several mechanisms:
-
β-Lactamase Production: The most common mechanism of resistance involves the production of β-lactamase enzymes that hydrolyze the β-lactam ring of ceftriaxone, rendering it inactive.[4] The emergence of extended-spectrum β-lactamases (ESBLs) is a significant clinical concern as they can effectively inactivate third-generation cephalosporins.
-
Alteration of Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can lead to reduced binding affinity of ceftriaxone for its target.[4] This is a key mechanism of resistance in bacteria such as Streptococcus pneumoniae and Neisseria gonorrhoeae.
-
Reduced Permeability: In Gram-negative bacteria, alterations in the outer membrane porin channels can restrict the entry of ceftriaxone into the periplasmic space, thereby reducing its access to the PBP targets.[5]
-
Efflux Pumps: Active efflux pumps can transport ceftriaxone out of the bacterial cell, preventing it from reaching a sufficient concentration to inhibit the PBPs.
Conclusion
This compound remains a potent bactericidal agent due to its effective inhibition of bacterial cell wall synthesis. Its high affinity for essential penicillin-binding proteins disrupts the integrity of the peptidoglycan layer, leading to cell death. A thorough understanding of its in vitro mechanism of action, supported by quantitative data and standardized experimental protocols, is crucial for the continued development of novel antibacterial strategies and for optimizing the use of this important antibiotic in the face of emerging resistance. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals dedicated to advancing the field of antimicrobial drug discovery and development.
References
- 1. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 2. microbenotes.com [microbenotes.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 5. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceftriaxone: a summary of in vitro antibacterial qualities including recommendations for susceptibility tests with 30-micrograms disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vitro susceptibility of nosocomial gram-negative bloodstream pathogens to quinolones and other antibiotics--a statistical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacld.com [iacld.com]
- 16. fda.gov [fda.gov]
- 17. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comprehensive Guide to the Chemical Properties of Ceftriaxone Sodium
For Immediate Release
[City, State] – [Date] – This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough examination of the chemical properties of ceftriaxone (B1232239) sodium. This document consolidates critical data and methodologies to support further research and development of this third-generation cephalosporin (B10832234) antibiotic.
Core Chemical and Physical Properties
Ceftriaxone sodium is a sterile, semisynthetic, broad-spectrum antibiotic.[1] Its chemical structure is characterized by a beta-lactam ring, which is crucial for its antibacterial activity.[2] The sodium salt form enhances its solubility for parenteral administration. It is a white to yellowish crystalline powder that is readily soluble in water and sparingly soluble in methanol (B129727).[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₆N₈Na₂O₇S₃ | [4][5][6] |
| Molecular Weight | 661.60 g/mol | [4] |
| CAS Number | 104376-79-6 | [7] |
| Melting Point | >155 °C | [8] |
| Solubility | Readily soluble in water (470 g/L at 22 °C), sparingly soluble in methanol (32 g/L at 22 °C), and very slightly soluble in ethanol. | [3][9] |
| pKa | ~3 (COOH), 3.2 (NH₃⁺), 4.1 (enolic OH) | [7] |
Spectral Analysis
UV-Vis Spectroscopy
The ultraviolet spectrum of ceftriaxone sodium in aqueous solutions exhibits two main absorption maxima.[10] The peak at approximately 241 nm is often utilized for quantitative analysis in spectrophotometric and chromatographic methods.[11][12] A second peak can be observed around 270 nm.[10][13] These absorptions are attributed to π→π* and n→π* electronic transitions within the molecule's chromophores.[10]
Infrared (IR) Spectroscopy
The infrared spectrum of ceftriaxone sodium reveals key functional groups. Strong intensity bands observed between 3272 cm⁻¹ and 3434 cm⁻¹ are attributed to N-H symmetric and asymmetric stretching vibrations of the amine and amide groups.[14] A prominent band around 1742 cm⁻¹ corresponds to the C=O stretching vibration of the β-lactam ring.[14] Other significant peaks include C=C and C=N stretching vibrations in the region of 1501-1608 cm⁻¹, and C-N stretching vibrations around 1286 cm⁻¹.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are essential for the structural elucidation of ceftriaxone sodium. While detailed spectral assignments require specific experimental conditions and solvents, reference spectra are available for comparison.[8][15] Predicted ¹³C-NMR data can also serve as a useful reference for researchers.[16]
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of ceftriaxone sodium. In positive ion mode, the precursor ion [M+H]⁺ is observed at m/z 555.0.[17] A characteristic fragment ion at m/z 396.1 is commonly used for quantification in LC-MS/MS methods.[17][18] The fragmentation pathways of cephalosporins, including the breaking of the β-lactam ring, have been studied to identify characteristic daughter ions.[19]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This protocol outlines a common reverse-phase HPLC method for the quantification of ceftriaxone sodium.
Objective: To determine the concentration of ceftriaxone sodium in a sample.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[20]
-
Ceftriaxone sodium reference standard
-
Acetonitrile (HPLC grade)
-
Disodium (B8443419) hydrogen phosphate (B84403) buffer (or other suitable buffer)[20]
-
Orthophosphoric acid (for pH adjustment)[20]
-
Milli-Q water or equivalent
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a suitable buffer (e.g., disodium hydrogen phosphate) and acetonitrile. A common ratio is 65:35 (buffer:acetonitrile).[20] Adjust the pH of the buffer to approximately 4.3 with orthophosphoric acid.[20] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of ceftriaxone sodium reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range of 10.0 - 100.0 µg/mL.[20][21]
-
Sample Preparation: Dissolve the sample containing ceftriaxone sodium in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the ceftriaxone sodium peak against the concentration of the standard solutions. Determine the concentration of ceftriaxone sodium in the sample by interpolating its peak area on the calibration curve.
Stability Testing Protocol
This protocol describes a method for assessing the stability of ceftriaxone sodium under various stress conditions.
Objective: To evaluate the degradation of ceftriaxone sodium under acidic, alkaline, oxidative, and photolytic stress.
Materials:
-
UV-Vis spectrophotometer or HPLC system
-
Ceftriaxone sodium
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3-5%)
-
UV light source (254 nm)
-
Volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of ceftriaxone sodium of a known concentration (e.g., 1 mg/mL) in Milli-Q water.[1]
-
Acid Hydrolysis: To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 N HCl. Keep the solution at room temperature for a specified period (e.g., 1 hour).[1] Neutralize the solution with 0.1 N NaOH and dilute to a final known concentration with water.
-
Alkaline Hydrolysis: To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 1 hour).[1] Neutralize the solution with 0.1 N HCl and dilute to a final known concentration with water.
-
Oxidative Degradation: To a volumetric flask, add a known volume of the stock solution and an equal volume of 3-5% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 1 hour).[1] Dilute to a final known concentration with water.
-
Photolytic Degradation: Expose a solution of ceftriaxone sodium of known concentration to UV light (254 nm) for a specified duration (e.g., 24 hours).[1]
-
Analysis: Analyze the stressed samples and an unstressed control sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at 241 nm or a stability-indicating HPLC method).
-
Evaluation: Calculate the percentage of degradation by comparing the analytical response of the stressed samples to that of the unstressed control. Ceftriaxone sodium has been shown to be susceptible to degradation in acidic and oxidative conditions.[22]
Mechanism of Action
Ceftriaxone is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[23][24] The core mechanism involves the irreversible acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][23]
Caption: Ceftriaxone's mechanism of action targeting bacterial cell wall synthesis.
Experimental Workflow Example
The following diagram illustrates a typical workflow for the quantitative analysis of ceftriaxone sodium in a pharmaceutical formulation using HPLC.
Caption: A typical experimental workflow for the HPLC analysis of ceftriaxone sodium.
References
- 1. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rapid Quality Assessment of Ceftriaxone Using Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0015343) [hmdb.ca]
- 17. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 20. HPLC Method development and Validation for the assay of Ceftriaxone sodium injection | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Ceftriaxone, an FDA-approved cephalosporin antibiotic, suppresses lung cancer growth by targeting Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijper.org [ijper.org]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis Pathway and Impurities of Ceftriaxone Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftriaxone (B1232239) sodium, a third-generation cephalosporin (B10832234) antibiotic, is a cornerstone in the treatment of a wide range of bacterial infections. Its synthesis is a multi-step process that requires careful control to ensure high purity and yield. This technical guide provides a comprehensive overview of the primary synthesis pathways for ceftriaxone sodium, detailing the chemical reactions, key intermediates, and reaction conditions. Furthermore, it delves into the common impurities encountered during synthesis, their structural elucidation, and the analytical methodologies for their detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of ceftriaxone sodium.
Introduction
Ceftriaxone is a broad-spectrum β-lactam antibiotic with potent activity against a wide variety of Gram-positive and Gram-negative bacteria.[1] Its long half-life allows for once-daily dosing, making it a widely used therapeutic agent.[2] The synthesis of ceftriaxone sodium involves the condensation of two key intermediates: the cephalosporin nucleus and a side-chain moiety. The control of this process is critical to minimize the formation of impurities, which can impact the safety and efficacy of the final drug product.
Synthesis Pathways of Ceftriaxone Sodium
The synthesis of ceftriaxone sodium can be broadly categorized into two main approaches: the traditional multi-step synthesis and the more recent "one-pot" synthesis. Both pathways utilize the same core building blocks but differ in their process efficiency and intermediate isolation steps.
Starting Materials
The primary starting materials for the synthesis of ceftriaxone sodium are:
-
7-Aminocephalosporanic Acid (7-ACA): This is the core β-lactam nucleus of cephalosporin antibiotics.[3][4]
-
(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid derivative: This side chain provides the characteristic antibacterial spectrum of ceftriaxone. It is typically activated as a thioester, such as 2-mercaptobenzothiazolyl-(Z)-(2-amino-4-thiazolyl)-2-methoxyiminoacetate (MAEM) or AE-active ester.[2][5]
-
2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazine-3-thiol (Thiotriazinone or TTZ): This heterocyclic thiol is attached to the 3-position of the cephem nucleus.[6]
Traditional Synthesis Pathway
The traditional synthesis of ceftriaxone sodium is a stepwise process involving the isolation of a key intermediate, 7-amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ACT).
Step 1: Synthesis of 7-ACT
The first step involves the reaction of 7-ACA with thiotriazinone (TTZ) to form 7-ACT. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[6]
References
- 1. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. gssrr.org [gssrr.org]
- 4. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105061472A - One-pot synthesis method of ceftriaxone sodium - Google Patents [patents.google.com]
- 6. An improvement for synthesis of ceftriaxone sodium [jcpu.cpu.edu.cn]
An In-depth Technical Guide to the Antibacterial Spectrum of Ceftriaxone Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftriaxone (B1232239) is a broad-spectrum, third-generation cephalosporin (B10832234) antibiotic widely utilized in the treatment of a variety of bacterial infections.[][2][3] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, making it effective against a range of Gram-positive and Gram-negative pathogens.[4][5][6] This technical guide provides a comprehensive overview of the antibacterial spectrum of ceftriaxone sodium salt, including its mechanism of action, quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and a visual representation of its molecular interactions and resistance pathways.
Mechanism of Action
Ceftriaxone, a member of the β-lactam family of antibiotics, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane.[7][8][9] These enzymes, which include transpeptidases, transglycosylases, and carboxypeptidases, are crucial for the final steps of peptidoglycan synthesis.[4][8][9] Peptidoglycan is an essential polymer that provides structural integrity to the bacterial cell wall.[][4]
By binding to the active site of PBPs, ceftriaxone acylates the serine residue, leading to irreversible inactivation of the enzyme.[4][9] This prevents the cross-linking of peptidoglycan chains, a critical step in cell wall assembly.[4] The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4][9] The stability of ceftriaxone's methoxy (B1213986) oxime moiety in a syn-configuration provides resistance to hydrolysis by many β-lactamase enzymes produced by Gram-negative bacteria.
Figure 1: Mechanism of action of Ceftriaxone.
Antibacterial Spectrum
Ceftriaxone exhibits a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria.[][5][10]
Gram-Positive Bacteria
Ceftriaxone is active against many Gram-positive aerobes. Notably, it is effective against Streptococcus pneumoniae (including many penicillin-resistant strains), Streptococcus pyogenes (Group A streptococci), and viridans group streptococci.[3][6] While it retains activity against methicillin-susceptible Staphylococcus aureus (MSSA), it is not considered a first-line therapy.[2][7] It is important to note that ceftriaxone is not effective against methicillin-resistant Staphylococcus aureus (MRSA) or Enterococcus species.[11]
Gram-Negative Bacteria
Ceftriaxone demonstrates potent activity against a wide array of Gram-negative bacteria.[3][5] This includes many members of the Enterobacteriaceae family such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Serratia marcescens.[3][12] It is also highly effective against Haemophilus influenzae (including β-lactamase producing strains), Moraxella catarrhalis, and Neisseria gonorrhoeae.[6][12] However, ceftriaxone has limited or no useful activity against Pseudomonas aeruginosa and is generally not recommended for infections caused by Enterobacter species due to the potential for resistance development.[2][7]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of ceftriaxone against a range of clinically relevant bacteria, presented as Minimum Inhibitory Concentration (MIC) values. MIC is defined as the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[13]
Table 1: In Vitro Activity of Ceftriaxone against Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 0.125 | 0.25 |
| Staphylococcus aureus (MSSA) | 2-4 | 4-8 |
| Streptococcus pyogenes | ≤0.06 | ≤0.06 |
| Viridans group streptococci | 0.25 | 1 |
Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location.[6][14][15]
Table 2: In Vitro Activity of Ceftriaxone against Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.25 | 2 |
| Klebsiella pneumoniae | ≤0.25 | 4 |
| Proteus mirabilis | ≤0.25 | ≤0.25 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 |
| Neisseria gonorrhoeae | ≤0.015 | 0.06 |
| Salmonella Typhi | 0.125 | 8 |
| Salmonella Paratyphi A | 0.125 | 2 |
Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location.[16][17][18]
Experimental Protocols for Susceptibility Testing
The determination of bacterial susceptibility to ceftriaxone is crucial for guiding appropriate clinical therapy. Standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely used.[19][20][21]
Broth Microdilution Method (CLSI M07)
This method involves preparing serial twofold dilutions of ceftriaxone in a liquid growth medium in microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Inoculation: The prepared bacterial suspension is inoculated into the wells of the microtiter plate containing the serially diluted ceftriaxone.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Result Interpretation: The MIC is read as the lowest concentration of ceftriaxone that completely inhibits visible growth of the organism.
Figure 2: Broth microdilution experimental workflow.
Disk Diffusion Method (CLSI M02)
This method involves placing a paper disk impregnated with a specific amount of ceftriaxone (typically 30 µg) onto an agar (B569324) plate that has been inoculated with the test organism.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: A ceftriaxone disk is applied to the surface of the agar.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Result Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters and interpreted as susceptible, intermediate, or resistant according to CLSI or EUCAST breakpoint tables.[22][23][24]
Mechanisms of Resistance
Bacterial resistance to ceftriaxone can emerge through several mechanisms:
-
Production of β-lactamases: This is the most common mechanism of resistance.[8] β-lactamase enzymes hydrolyze the β-lactam ring of ceftriaxone, rendering it inactive. Extended-spectrum β-lactamases (ESBLs) are particularly effective at hydrolyzing third-generation cephalosporins.[25][26]
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of ceftriaxone for its target, thereby decreasing its efficacy.[8][27]
-
Reduced Permeability: Changes in the outer membrane porin proteins of Gram-negative bacteria can restrict the entry of ceftriaxone into the cell, preventing it from reaching its PBP targets.[8]
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport ceftriaxone out of the cell, lowering its intracellular concentration.
References
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Drugs: Inhibition of Cell Wall Synthesis [ns1.almerja.com]
- 4. researchgate.net [researchgate.net]
- 5. reference.medscape.com [reference.medscape.com]
- 6. EUCAST: Guidance on cephalosporins for Staphylococcus aureus infections [eucast.org]
- 7. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. researchgate.net [researchgate.net]
- 11. nih.org.pk [nih.org.pk]
- 12. academic.oup.com [academic.oup.com]
- 13. idexx.com [idexx.com]
- 14. goums.ac.ir [goums.ac.ir]
- 15. In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ihma.com [ihma.com]
- 17. researchgate.net [researchgate.net]
- 18. jidc.org [jidc.org]
- 19. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 20. researchgate.net [researchgate.net]
- 21. iacld.com [iacld.com]
- 22. pid-el.com [pid-el.com]
- 23. elmy.ee [elmy.ee]
- 24. darvashco.com [darvashco.com]
- 25. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 26. Determining the Optimal Ceftriaxone MIC for Triggering Extended-Spectrum β-Lactamase Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evolution of Ceftriaxone Resistance of Penicillin-Binding Proteins 2 Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Ceftriaxone Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftriaxone (B1232239) sodium, a third-generation cephalosporin (B10832234) antibiotic, is a cornerstone in the treatment of a wide range of bacterial infections. Its efficacy and stability are intrinsically linked to its solid-state properties, particularly its crystal structure and potential for polymorphism. The existence of different crystalline forms, or polymorphs, can significantly influence key pharmaceutical parameters such as solubility, dissolution rate, bioavailability, and stability. This technical guide provides a comprehensive overview of the crystal structure and polymorphic landscape of ceftriaxone sodium salt, offering valuable insights for researchers and professionals involved in its development and manufacturing.
Crystal Structure of Ceftriaxone Sodium Hemihydrate
The most well-characterized crystalline form of ceftriaxone sodium is its hemiheptahydrate. Detailed structural analysis has been performed using synchrotron X-ray powder diffraction, providing precise crystallographic data.[1][2][3][4]
Crystallographic Data
The crystallographic data for ceftriaxone sodium hemiheptahydrate is summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₈H₁₆N₈Na₂O₇S₃·3.5H₂O | [1][2] |
| Crystal System | Monoclinic | [2] |
| Space Group | C2 | [1][2][3] |
| a | 30.56492(16) Å | [1][2][3] |
| b | 4.75264(2) Å | [1][2][3] |
| c | 18.54978(16) Å | [1][2][3] |
| β | 90.3545(6)° | [1][2][3] |
| Volume | 2694.562(21) ų | [1][2][3] |
| Z | 4 | [1][2][3] |
Caption: Table 1: Crystallographic data for Ceftriaxone Sodium Hemihydrate.
Structural Features
The crystal structure of ceftriaxone sodium hemiheptahydrate exhibits distinct layers of the organic anions and sodium/oxygen atoms arranged perpendicular to the c-axis.[1][3] Both sodium ions are coordinated in a trigonal bipyramidal fashion. The structure is further stabilized by an extensive network of hydrogen bonds involving the water molecules and the ceftriaxone anion.[1][3]
Polymorphism of Ceftriaxone Sodium
Ceftriaxone sodium is known to exist in multiple polymorphic and pseudopolymorphic forms. These different solid-state forms can arise from variations in crystallization conditions, such as the solvent system, temperature, and rate of precipitation. The physical properties of these different forms can have a significant impact on the drug's performance.
Known Polymorphic and Pseudopolymorphic Forms
While a universally accepted nomenclature for all ceftriaxone sodium polymorphs is not established, various crystalline forms have been reported in scientific literature and patents. These are often distinguished by their unique X-ray powder diffraction (XRPD) patterns and thermal characteristics. Some studies have identified different subtypes based on their diffraction patterns.[5]
Experimental Protocols for Polymorph Preparation
The generation of different polymorphic forms of ceftriaxone sodium typically involves recrystallization from various solvent systems. The choice of solvent and anti-solvent, as well as the control of crystallization parameters, are crucial in obtaining a specific polymorph.
General Workflow for Polymorph Screening:
Caption: A general workflow for the screening and characterization of ceftriaxone sodium polymorphs.
Protocol 1: Preparation of Needle-Shaped Crystals
This protocol is adapted from a patented method for producing a specific crystalline form of ceftriaxone sodium.[6]
-
Dissolution: Dissolve crude ceftriaxone sodium in purified water at a weight ratio of 1:10 to 1:16 (ceftriaxone sodium:water) with stirring at a controlled temperature of 20-25 °C until the solid is completely dissolved.[6]
-
Filtration: Filter the resulting solution to remove any undissolved particles.
-
Crystallization: While stirring, slowly add acetone (B3395972) to the filtrate. The volume ratio of acetone to the initial purified water should be between 0.5:1 and 4:1.[6]
-
Cooling and Maturation: Cool the resulting suspension and allow it to stand for a period to promote crystal growth.
-
Isolation and Drying: Isolate the crystals by filtration, wash them, and then dry them under vacuum.
Protocol 2: Preparation of Sheet-like Crystals
This protocol is also based on a patented method designed to yield a different crystal habit.[6]
-
Dissolution: Prepare a more concentrated solution by dissolving crude ceftriaxone sodium in purified water at a weight ratio of 1:2 to 1:5 (ceftriaxone sodium:water) with stirring at 20-25 °C.[6]
-
Filtration: Filter the solution.
-
Crystallization: Slowly add acetone to the stirred filtrate.
-
Cooling and Maturation: Cool the mixture and allow it to stand.
-
Isolation and Drying: Collect the crystals by filtration, wash, and dry.
Characterization of Polymorphic Forms
A combination of analytical techniques is essential for the comprehensive characterization of ceftriaxone sodium polymorphs.
X-Ray Powder Diffraction (XRPD)
XRPD is the primary technique for identifying and distinguishing different crystalline forms. Each polymorph exhibits a unique diffraction pattern based on its crystal lattice. While a full crystal structure determination from powder data is complex, the XRPD pattern serves as a fingerprint for a specific form.
XRPD Data for a Novel Crystalline Form:
A patent describes a crystalline form of ceftriaxone sodium with the following characteristic peaks in its X-ray powder diffraction pattern (Cu-Kα radiation), expressed in degrees 2θ:[7]
| 2θ (°) |
| 7.5 ± 0.2 |
| 11.2 ± 0.2 |
| 12.5 ± 0.2 |
| 15.1 ± 0.2 |
| 22.5 ± 0.2 |
| 24.0 ± 0.2 |
| 26.8 ± 0.2 |
| 29.5 ± 0.2 |
| 30.9 ± 0.2 |
| 33.8 ± 0.2 |
| 38.4 ± 0.2 |
| 39.3 ± 0.2 |
| 40.6 ± 0.2 |
| 41.6 ± 0.2 |
| 43.2 ± 0.2 |
| 49.1 ± 0.2 |
Caption: Table 2: Characteristic XRPD peaks for a crystalline form of Ceftriaxone Sodium.[6][7]
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal behavior of different polymorphs, including melting points, phase transitions, and dehydration events.
-
DSC: A patented crystalline form of ceftriaxone sodium exhibits a heat absorption maximum value between 270-273 °C in its DSC curve.[6]
-
TGA: TGA studies on ceftriaxone sodium hemiheptahydrate show a two-step dehydration process. The first step, occurring between 30 and 80 °C, corresponds to the loss of approximately 2.5 water molecules. The second step, between 80 and 190 °C, involves the loss of the remaining water molecule.[8]
Workflow for Thermal Analysis:
References
- 1. Crystal structure of ceftriaxone sodium hemiheptahydrate, C18H16N8O7S3Na2(H2O)3.5 | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of ceftriaxone sodium hemiheptahydrate, C18H16N8O7S3Na2(H2O)3.5 | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. Crystal structure of ceftriaxone sodium hemiheptahydrate, C[subscript 18]H[subscript 16]N[subscript 8]O[subscript 7]S[subscript 3]Na[subscript 2](H[subscript 2]O)[subscript 3.5] (Journal Article) | OSTI.GOV [osti.gov]
- 5. CN102993215B - Preparation method of ceftriaxone sodium crystal and evaluation method of ceftriaxone sodium aqueous solution turbidity - Google Patents [patents.google.com]
- 6. CN102875574A - Crystal form of ceftriaxone sodium and preparation method for crystal form - Google Patents [patents.google.com]
- 7. CN108047253A - A kind of Ceftriaxone Sodium crystal-form compound - Google Patents [patents.google.com]
- 8. Research on storage stability differences between ceftriaxone sodium products - PMC [pmc.ncbi.nlm.nih.gov]
Ceftriaxone sodium salt CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on Ceftriaxone (B1232239) Sodium, a third-generation cephalosporin (B10832234) antibiotic. This document outlines its chemical properties, mechanisms of action, and detailed experimental protocols relevant to its study and application in research and drug development.
Data Presentation: Chemical and Physical Properties
Ceftriaxone sodium exists in various forms, primarily differing by their degree of hydration. These differences are reflected in their Chemical Abstracts Service (CAS) numbers and molecular weights. The following table summarizes the key quantitative data for distinct forms of ceftriaxone sodium.
| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Anhydrous | 74578-69-1 | C₁₈H₁₆N₈Na₂O₇S₃ | 598.54 |
| Hemiheptahydrate | 104376-79-6 | C₁₈H₁₆N₈Na₂O₇S₃ · 3.5H₂O | 661.60 |
| Sesquaterhydrate | Not specified | C₁₈H₁₆N₈Na₂O₇S₃ · 1.5H₂O | 625.59 (calculated) |
| Generic Salt | 104376-79-6 | C₁₈H₁₇N₈NaO₇S₃ | 576.60[1] |
Core Mechanisms of Action and Signaling Pathways
Ceftriaxone's primary and well-established mechanism of action is the inhibition of bacterial cell wall synthesis. However, recent research has uncovered "off-target" effects, demonstrating its role as an inhibitor of Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) and Aurora B Kinase.
Inhibition of Bacterial Cell Wall Synthesis
As a β-lactam antibiotic, ceftriaxone targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, ceftriaxone disrupts cell wall integrity, leading to bacterial cell lysis and death.[3]
Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β)
Ceftriaxone has been identified as a covalent inhibitor of GSK3β.[4] GSK3β is a serine/threonine kinase involved in numerous cellular processes, including glycogen metabolism, inflammation, and cell survival. Inhibition of GSK3β by ceftriaxone can modulate various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which have implications in neuroprotection and cancer.[4][5]
Inhibition of Aurora B Kinase
Research has also demonstrated that ceftriaxone can act as an inhibitor of Aurora B kinase.[6][7] Aurora B is a key regulator of mitosis, playing a critical role in chromosome segregation and cytokinesis. By inhibiting Aurora B, ceftriaxone can induce G2/M cell cycle arrest and apoptosis, suggesting a potential application in cancer therapy.[8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of ceftriaxone against a specific bacterial strain.[9][10]
Materials:
-
Ceftriaxone sodium salt
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Ceftriaxone Stock Solution: Prepare a stock solution of ceftriaxone in a suitable sterile solvent (e.g., water or DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the ceftriaxone stock solution in CAMHB across the wells of a 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).[9]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the ceftriaxone dilutions. Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of ceftriaxone that completely inhibits visible growth of the bacteria.[11] This can be determined visually or by measuring the optical density at 600 nm.
In Vitro GSK3β Kinase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of ceftriaxone against GSK3β.[12]
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3β substrate (e.g., a synthetic peptide)
-
This compound
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the GSK3β substrate, and varying concentrations of ceftriaxone.
-
Enzyme Addition: Add the recombinant GSK3β enzyme to each well, except for the no-enzyme control wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each ceftriaxone concentration relative to the vehicle control and determine the IC₅₀ value.
In Vitro Aurora B Kinase Inhibition Assay
This protocol details a method to evaluate the inhibitory effect of ceftriaxone on Aurora B kinase activity.[13][14]
Materials:
-
Recombinant human Aurora B kinase
-
Aurora B substrate (e.g., histone H3)
-
This compound
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the Aurora B substrate (histone H3), and a range of ceftriaxone concentrations.
-
Enzyme Addition: Add the recombinant Aurora B kinase to each well, excluding the no-enzyme control wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Terminate the reaction and measure the amount of ADP produced using a suitable kinase assay kit as per the manufacturer's protocol. The signal generated is directly proportional to the kinase activity.
-
Data Analysis: Determine the percent inhibition of Aurora B activity for each concentration of ceftriaxone compared to the control and calculate the IC₅₀ value.
References
- 1. This compound | C18H17N8NaO7S3 | CID 23679441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Molecular docking, molecular dynamics simulations and in vitro screening reveal cefixime and ceftriaxone as GSK3β covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK3β and the control of infectious bacterial diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceftriaxone, an FDA-approved cephalosporin antibiotic, suppresses lung cancer growth by targeting Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. medical.advancedresearchpublications.com [medical.advancedresearchpublications.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. promega.com [promega.com]
- 13. promega.co.uk [promega.co.uk]
- 14. bpsbioscience.com [bpsbioscience.com]
Ceftriaxone Sodium Salt: A Potent Modulator of Glutamate Transport in Neuroscience Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Excessive extracellular glutamate (B1630785), a primary excitatory neurotransmitter in the central nervous system (CNS), leads to excitotoxicity and is a key pathological mechanism in a wide range of acute and chronic neurological disorders. The precise regulation of synaptic glutamate concentrations is predominantly managed by glial glutamate transporters, with the glutamate transporter 1 (GLT-1), known as excitatory amino acid transporter 2 (EAAT2) in humans, playing the principal role.[1][2] This guide provides a comprehensive technical overview of ceftriaxone (B1232239), a third-generation β-lactam antibiotic, which has been identified as a potent upregulator of GLT-1/EAAT2 expression and function.[3][4][5] We will delve into its mechanism of action, summarize key quantitative findings from preclinical studies, provide detailed experimental methodologies, and illustrate the underlying molecular pathways and experimental workflows. This document serves as a critical resource for neuroscience researchers and drug development professionals exploring the therapeutic potential of modulating glutamate transport.
Introduction: Glutamate Excitotoxicity and the Role of Transporters
Glutamate is essential for normal brain functions like learning, memory, and cognition.[5] However, its over-accumulation in the synaptic cleft results in the overactivation of glutamate receptors, particularly NMDA and AMPA receptors.[6] This triggers excessive calcium influx, leading to a cascade of neurotoxic events including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death—a process termed excitotoxicity.[6][7][8]
Glutamate homeostasis is critically maintained by a family of sodium-dependent glutamate transporters.[1] In the mature brain, the astrocytic transporter GLT-1 (EAAT2) is responsible for up to 90% of total glutamate uptake, making it a primary target for therapeutic intervention in diseases characterized by glutamate dysregulation.[1] Dysfunction or downregulation of GLT-1 is implicated in numerous neuropathologies, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, ischemic stroke, traumatic brain injury, and epilepsy.[2][9][10][11][12]
In 2005, a high-throughput screen of over 1,000 FDA-approved compounds identified the β-lactam antibiotic ceftriaxone as the most potent agent capable of increasing GLT-1 expression and function, sparking significant interest in its neuroprotective capabilities.[3][13]
Mechanism of Action: Upregulation of GLT-1/EAAT2
Ceftriaxone exerts its neuroprotective effects primarily by enhancing the transcriptional activation of the SLC1A2 gene, which encodes for the GLT-1/EAAT2 transporter.[4][5]
The NF-κB Signaling Pathway
The core mechanism involves the activation of the nuclear factor-kappaB (NF-κB) signaling pathway.[5][9] In primary human fetal astrocytes, ceftriaxone treatment promotes the nuclear translocation of the p65 subunit of NF-κB.[5][9][10] This activated p65 then binds to a specific NF-κB consensus site located at the -272 position within the human EAAT2 promoter, driving increased transcription of the transporter.[5][9] Some studies also suggest an upstream role for the protein kinase B (Akt) pathway in activating NF-κB.[14][15]
Specificity and Other Potential Mechanisms
Ceftriaxone's effect is highly specific to GLT-1/EAAT2; it does not significantly alter the expression of other glutamate transporters like GLAST (EAAT1).[5] Beyond transcriptional regulation, some evidence suggests that ceftriaxone may also influence transporter trafficking to the cell membrane.[3] Additionally, ceftriaxone has been shown to normalize the expression of the cystine/glutamate antiporter (system xCT), which also plays a role in glutamate homeostasis.[6][14]
Quantitative Data from Preclinical Studies
Ceftriaxone has been rigorously tested across numerous preclinical models, consistently demonstrating its ability to increase GLT-1/EAAT2 expression and enhance glutamate uptake. The most common dosage used in rodent models is 200 mg/kg administered via intraperitoneal (i.p.) injection for 5-7 consecutive days.[3][8][16]
Table 1: Effects of Ceftriaxone on GLT-1/EAAT2 Expression
| Model/System | Brain Region/Cell Type | Treatment Protocol | Change in Protein | Change in mRNA | Reference(s) |
| Naïve Rats | Spinal Cord | 150 µ g/day , i.t., 7 days | ▲ 77% (dimerized form) | Not Assessed | [4] |
| Naïve Rats | Striatum | 200 mg/kg/day, i.p., 8 days | ▲ (membrane fraction) | ▲ | [3] |
| Naïve Rats | Hippocampus | 200 mg/kg/day, i.p., 8-14 days | ▲ | Not Assessed | [3] |
| Naïve Mice | Cortex & Striatum | 200 mg/kg/day, i.p., 5-7 days | ▲ | Not Assessed | [13][17] |
| Primary Human Astrocytes | In vitro | 1 µM, 72 hours | ▲ | ▲ | [5] |
| Ischemia Model (Rats) | Hippocampus | 200 mg/kg/day, i.p., 5 days (pre-treatment) | ▲ | ▲ | [3][6] |
| Parkinson's Model (Rats) | Striatum | 200 mg/kg/day, i.p., 7 days | ▲ | Not Assessed | [8] |
| Huntington's Model (Mice) | Striatum & Cortex | 200 mg/kg/day, i.p., 5 days | ▲ | Not Assessed | [11][18] |
| Methamphetamine CPP (Rats) | Medial Prefrontal Cortex | 200 mg/kg/day, i.p., 7 days | Not Assessed | ▲ | [16] |
i.p. = intraperitoneal; i.t. = intrathecal; CPP = Conditioned Place Preference.
Table 2: Effects of Ceftriaxone on Glutamate Uptake
| Model/System | Brain Region/Cell Type | Treatment Protocol | Change in Glutamate Uptake | Reference(s) |
| HT22 Cells & Astrocytes | In vitro | 300 µM, 7 days | ▲ 37% (Na+-dependent) | [3] |
| Primary Human Astrocytes | In vitro | 1 µM, 72 hours | ▲ | [5][9] |
| Parkinson's Model (Rats) | Striatum | 200 mg/kg/day, i.p., ≥5 days | ▲ (~30% vs lesioned control) | [8] |
| Ischemia Model (Rats) | Hippocampus | 200 mg/kg/day, i.p., 5 days (pre-treatment) | ▲ | [6] |
| Naïve Rats | Hippocampus (ex vivo) | 200 mg/kg/day, i.p., 5 days | ▲ | [3] |
| Huntington's Model (Mice) | Striatum | 200 mg/kg/day, i.p., 5 days | ▲ (Reversed deficit) | [11] |
| AD Model (APP/PS1 Mice) | Hippocampus | Not Specified | ▲ (Restored decline) | [19] |
Experimental Protocols: Key Methodologies
The following sections outline generalized protocols for key experiments cited in the literature on ceftriaxone and glutamate transport.
Animal Models and Ceftriaxone Administration
-
Subjects: Male Sprague-Dawley or Wistar rats (200-300g) or C57BL/6 mice are commonly used.[8][16]
-
Drug Preparation: Ceftriaxone sodium salt is dissolved in sterile 0.9% saline.[8]
-
Administration: The standard protocol involves daily intraperitoneal (i.p.) injections of 200 mg/kg for a period of 5 to 7 consecutive days.[3][8][16][20] Control animals receive vehicle (saline) injections.[8]
-
Timeline: Tissues are typically harvested for analysis 24 hours after the final dose, though effects on GLT-1 expression can last for up to 14 days post-injection.[8]
Western Blotting for GLT-1 Protein Expression
-
Tissue Homogenization: Dissected brain regions (e.g., hippocampus, striatum, prefrontal cortex) are homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) and then incubated overnight at 4°C with a primary antibody specific for GLT-1/EAAT2. A loading control antibody (e.g., β-actin, GAPDH) is used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified via densitometry.
Real-Time Quantitative PCR (RT-qPCR) for EAAT2 mRNA Expression
-
RNA Isolation: Total RNA is extracted from dissected brain tissue or cultured cells using a commercial kit (e.g., TRIzol reagent).[16]
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is performed using a thermal cycler with specific primers for the EAAT2 gene and a reference gene (e.g., GAPDH). SYBR Green or a TaqMan probe is used for detection.
-
Analysis: The relative expression of EAAT2 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.
Glutamate Uptake Assay
-
Synaptosome Preparation: Brain tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the P2 fraction (synaptosomes), which contains glial components.[8]
-
Assay Initiation: Synaptosomes are resuspended in a buffer (e.g., Krebs-Ringer) and pre-incubated at 37°C.
-
Glutamate Incubation: The uptake reaction is initiated by adding a known concentration of L-glutamate along with a trace amount of radiolabeled L-[³H]glutamate.[19]
-
Assay Termination: After a short incubation period (e.g., 5-10 minutes), the reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The radioactivity retained on the filters, representing the amount of glutamate taken up by the synaptosomes, is measured using liquid scintillation counting. Results are typically expressed as nmol of glutamate uptake per mg of protein per minute.
Visualizing Workflows and Relationships
References
- 1. Ceftriaxone restores glutamate homeostasis and prevents relapse to cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftriaxone Treatment of TBI | Neupsy Key [neupsykey.com]
- 3. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spinal upregulation of glutamate transporter GLT-1 by ceftriaxone: therapeutic efficacy in a range of experimental nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]
- 7. Ceftriaxone has a neuroprotective effect in a whole-brain irradiation-induced neurotoxicity model by increasing GLT-1 and reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceftriaxone increases glutamate uptake and reduces striatal tyrosine hydroxylase loss in 6-OHDA Parkinson’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Repurposing of the β-Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review [frontiersin.org]
- 13. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]
- 14. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ceftriaxone upregulates the glutamate transporter in medial prefrontal cortex and blocks reinstatement of methamphetamine seeking in a condition place preference paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceftriaxone-induced up-regulation of cortical and striatal GLT1 in the R6/2 model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GLT-1 Knockdown Inhibits Ceftriaxone-Mediated Improvements on Cognitive Deficits, and GLT-1 and xCT Expression and Activity in APP/PS1 AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
The Discovery and Developmental History of Ceftriaxone Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftriaxone (B1232239) sodium, a third-generation cephalosporin (B10832234) antibiotic, represents a significant milestone in the management of severe bacterial infections. Patented in 1978 and granted medical approval in 1982, its discovery was the culmination of targeted research aimed at developing cephalosporins with an extended pharmacokinetic profile and enhanced stability against bacterial β-lactamases. This technical guide provides an in-depth exploration of the discovery, history, and pivotal experimental data that established ceftriaxone as a cornerstone of antimicrobial therapy. It details the synthetic pathways, mechanism of action, pharmacokinetic and pharmacodynamic properties, and key clinical trial outcomes. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for seminal studies are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a comprehensive understanding of this essential antibiotic.
Discovery and History
The development of ceftriaxone emerged from a focused research initiative to enhance the properties of existing cephalosporins. The primary objectives were to create a compound with a prolonged elimination half-life, allowing for once-daily dosing, and to improve its resistance to the hydrolytic activity of β-lactamase enzymes produced by many resistant bacteria.
A research program systematically investigated the structure-activity relationships of cephalosporins, with particular attention to the substituents at the 3- and 7-positions of the 7-aminocephalosporanic acid (7-ACA) nucleus. A key breakthrough was the identification of the enolic 2-methyl-6-hydroxy-5-oxo-as-triazine-3-thiol as a substituent at the 3-position. This moiety was found to confer significant resistance to cephalothin-resistant Proteus strains.
Further optimization involved modifying the acyl side chain at the 7-position. The introduction of the 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino-acetyl side chain was a critical step. This particular side chain imparted high stability against a broad spectrum of β-lactamases and potent antibacterial activity against a wide range of Gram-positive and Gram-negative pathogens. The combination of these structural features resulted in ceftriaxone, a molecule with an exceptionally long elimination half-life of approximately 8 hours, excellent tissue penetration, and high efficacy, making it the first β-lactam antibiotic suitable for once-daily administration.
Synthesis and Characterization
The chemical synthesis of ceftriaxone sodium has been described through various patented methods. A common approach involves the condensation of two key intermediates: 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT) and an activated form of the 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino-acetic acid side chain. The final step involves the conversion of the ceftriaxone acid to its disodium (B8443419) salt.
Experimental Protocol: Synthesis of Ceftriaxone Sodium
This protocol is a generalized representation based on patented methodologies.
Step 1: Preparation of 7-ACT Guanidine (B92328) Salt
-
Suspend 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT) in a suitable organic solvent (e.g., dichloromethane).
-
Cool the suspension to a temperature between -10°C and -20°C.
-
Slowly add an organic base, such as tetramethylguanidine, to the suspension while maintaining the low temperature.
-
Stir the mixture until the 7-ACT dissolves completely, forming the 7-ACT guanidine salt solution.
-
Store the resulting solution at -20°C to -30°C.
Step 2: Condensation Reaction
-
In a separate reaction vessel, prepare a solution of the activated 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino-acetic acid derivative (e.g., aminothiaximetic acid anhydride) in an appropriate organic solvent.
-
Cool this solution to a low temperature, typically between -40°C and -60°C.
-
Slowly add the prepared 7-ACT guanidine salt solution to the activated side-chain solution over a period of 5-10 minutes, maintaining the low temperature.
-
Allow the reaction mixture to warm to between -20°C and -30°C and stir for 30-60 minutes under an inert atmosphere until the reaction is complete, forming ceftriaxone acid.
Step 3: Formation and Purification of Ceftriaxone Sodium
-
To the reaction mixture containing ceftriaxone acid, add a solution of a sodium salt, such as sodium-2-ethylhexanoate in acetone (B3395972), to precipitate the ceftriaxone sodium salt.[1]
-
The crude ceftriaxone sodium is then purified by recrystallization.[2][3]
-
Dissolve the crude product in a minimal amount of purified water.
-
Slowly add an anti-solvent, such as acetone or ethanol, to induce crystallization.[2][3][4]
-
Filter the resulting crystals, wash with the anti-solvent, and dry under vacuum at a controlled temperature (e.g., below 35°C) to yield the final ceftriaxone sodium product.[5][6]
Experimental Protocol: Characterization of Ceftriaxone Sodium
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common mobile phase consists of a buffer (5.1 g/L of Sodium Acetate Trihydrate adjusted to pH 6 with glacial acetic acid) and 2-Propanol in a 93:7 ratio.[7]
-
Procedure: Dissolve a known concentration of ceftriaxone sodium in the mobile phase to prepare the sample solution. Inject a defined volume (e.g., 20 µL) into the HPLC system and record the chromatogram. The retention time and peak area are used for identification and quantification, respectively.
Mass Spectrometry (MS)
-
System: A triple quadrupole mass spectrometer coupled with an HPLC system (HPLC-MS/MS).[10]
-
Ionization Mode: Positive ion mode is typically used.[10]
-
Multiple Reaction Monitoring (MRM): Specific transitions are monitored for quantification. For ceftriaxone, a common transition is 555.10 → 396.20.[10]
-
Procedure: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is set to monitor the specific parent-to-daughter ion transition for ceftriaxone, allowing for highly selective and sensitive quantification.
Mechanism of Action
Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][12] This action is mediated through its binding to and inactivation of penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[11] PBPs are crucial for the terminal steps of peptidoglycan synthesis, a key component of the bacterial cell wall. By interfering with the cross-linking of peptidoglycan chains, ceftriaxone leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death.[11]
Caption: Mechanism of action of Ceftriaxone.
Pharmacokinetics and Pharmacodynamics
Ceftriaxone exhibits a unique pharmacokinetic profile that contributes significantly to its clinical utility.
Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Elimination Half-life | 5.8 - 8.7 hours | [13] |
| Apparent Volume of Distribution | 5.78 - 13.5 L | [14] |
| Plasma Clearance | 0.58 - 1.45 L/hour | [14] |
| Renal Clearance | 0.32 - 0.73 L/hour | [14] |
| Protein Binding | 85% - 95% (concentration-dependent) | [14] |
| Excretion | 33-67% unchanged in urine, remainder in bile | [13] |
In Vitro Activity (Minimum Inhibitory Concentration - MIC)
The in vitro activity of ceftriaxone against various pathogens is a key determinant of its clinical efficacy.
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | [15] | ||
| Penicillin-susceptible | ≤0.015 | [15] | |
| Penicillin-resistant | 0.5 | [15] | |
| Escherichia coli | 0.125 | [15] | |
| Klebsiella spp. | 0.125 | [15] | |
| Haemophilus influenzae | ≤0.015 | [15] |
Clinical Efficacy and Safety
Pivotal clinical trials have established the efficacy and safety of ceftriaxone in a wide range of infections.
Pivotal Clinical Trial: Community-Acquired Pneumonia (CAP)
A common design for clinical trials of new antibacterial agents for CAP is a non-inferiority trial comparing the new agent to an established standard of care, such as ceftriaxone.
Trial Design Overview
-
Objective: To demonstrate that the new antibacterial agent is not inferior to ceftriaxone in the treatment of hospitalized patients with CAP.
-
Patient Population: Adults hospitalized with a clinical diagnosis of CAP, often stratified by severity (e.g., PORT risk class).
-
Intervention: The new antibacterial agent.
-
Comparator: Ceftriaxone, typically administered at a dose of 1-2 g intravenously once daily.[16][17]
-
Primary Endpoint: Clinical response at a specific time point (e.g., 72-96 hours after initiation of therapy), defined by improvement in signs and symptoms of pneumonia.
-
Secondary Endpoints: Mortality, duration of hospitalization, microbiological response, and safety.
Clinical Trial Data: Bacterial Meningitis in Pediatric Patients
| Patient Characteristic | Value | Reference(s) |
| Number of Patients | 98 | [18] |
| Median Age (years) | 1.7 (range: 0.1–18.5) | [18] |
| Median Weight (kg) | 12.0 (range: 3.5–102.3) | [18] |
| Common Dosing Regimens | 35-70 mg/kg twice daily or 70-100 mg/kg once daily | [18] |
| Median CSF/Plasma Ratio | 14.39% | [19] |
Safety and Tolerability
Ceftriaxone is generally well-tolerated. The most common adverse events are gastrointestinal and hepatobiliary in nature.
| Adverse Event Category | Incidence in Ceftriaxone Group (%) | Incidence in Placebo Group (%) | Reference(s) |
| Gastrointestinal | 72 | 56 | [14] |
| Hepatobiliary | 62 | 11 | [14] |
| Serious Hepatobiliary | 12 | 0 | [14] |
Serious neurological adverse events, such as encephalopathy and convulsions, have been reported, particularly in elderly patients and those with renal impairment.[20]
Experimental Workflows
Workflow for In Vivo Efficacy Study (Mouse Pneumonia Model)
Caption: Workflow for an in vivo efficacy study of Ceftriaxone.
Workflow for Ceftriaxone Sodium Synthesis and Purification
Caption: Workflow for the synthesis and purification of Ceftriaxone Sodium.
Conclusion
Ceftriaxone sodium stands as a testament to the power of rational drug design in the field of antibacterial chemotherapy. Its discovery, driven by a systematic exploration of structure-activity relationships, yielded a third-generation cephalosporin with a remarkably long half-life, broad spectrum of activity, and stability to β-lactamases. The extensive preclinical and clinical research detailed in this guide has solidified its role as a first-line agent for a variety of serious infections. A thorough understanding of its synthesis, mechanism of action, and clinical pharmacology, as outlined herein, is essential for researchers and drug development professionals seeking to build upon the legacy of this important antibiotic.
References
- 1. WO2005105813A1 - Improved process for the manufacture of ceftriaxone sodium - Google Patents [patents.google.com]
- 2. Preparation method of ceftriaxone sodium powder preparation for injection (2018) | Ren Feng [scispace.com]
- 3. CN102875574A - Crystal form of ceftriaxone sodium and preparation method for crystal form - Google Patents [patents.google.com]
- 4. wiadlek.pl [wiadlek.pl]
- 5. CN102993215A - Preparation method of ceftriaxone sodium crystal and evaluation method of ceftriaxone sodium aqueous solution turbidity - Google Patents [patents.google.com]
- 6. CN102993215B - Preparation method of ceftriaxone sodium crystal and evaluation method of ceftriaxone sodium aqueous solution turbidity - Google Patents [patents.google.com]
- 7. New Analytical Method and its Validation to Determine Ceftriaxone Sodium by RP-HPLC [inis.iaea.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced HPLC-MS/MS method for the quantitative determination of the co-administered drugs ceftriaxone sodium and lidocaine hydrochloride in human plasma following an intramuscular injection and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN111440197A - Preparation method of ceftriaxone sodium - Google Patents [patents.google.com]
- 12. US7470786B2 - Method for manufacture of ceftriaxone sodium - Google Patents [patents.google.com]
- 13. US20070049749A1 - Method for Manufacture of Ceftriaxone Sodium - Google Patents [patents.google.com]
- 14. Safety and efficacy of ceftriaxone for amyotrophic lateral sclerosis: a multi-stage, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo efficacy of a broad-spectrum cephalosporin, ceftriaxone, against penicillin-susceptible and -resistant strains of Streptococcus pneumoniae in a mouse pneumonia model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.asm.org [journals.asm.org]
- 19. High-Dose Ceftriaxone for Bacterial Meningitis and Optimization of Administration Scheme Based on Nomogram - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serious Neurological Adverse Events of Ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ceftriaxone Sodium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftriaxone (B1232239) sodium salt is a third-generation cephalosporin (B10832234) antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), leading to cell lysis[1][2][3][4][5]. While its primary use is in clinical settings, ceftriaxone sodium salt can also be a valuable tool in cell culture to prevent or control bacterial contamination. This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on maintaining cell culture integrity.
Mechanism of Action
Ceftriaxone belongs to the β-lactam family of antibiotics. It selectively and irreversibly inhibits the transpeptidase enzymes (PBPs) responsible for the cross-linking of peptidoglycan chains in the bacterial cell wall. This disruption of the cell wall's structural integrity leads to bacterial cell death[1][2][3][4].
Caption: Mechanism of action of Ceftriaxone.
Data Presentation
Solubility and Stability
This compound is a white to yellowish-orange crystalline powder that is readily soluble in water and sparingly soluble in methanol[5][6]. The stability of ceftriaxone solutions is dependent on the diluent, concentration, and storage temperature.
| Diluent | Concentration (mg/mL) | Storage Temperature | Stability | Reference(s) |
| Sterile Water | 100 | 25°C | 3 days | [7] |
| Sterile Water | 100 | 4°C | 10 days | [7] |
| Dextrose 5% | 100 | 25°C | 3 days | [7] |
| Dextrose 5% | 100 | 4°C | 10 days | [7] |
| 0.9% NaCl | 100 | 25°C | 3 days | [7] |
| 0.9% NaCl | 100 | 4°C | 10 days | [7] |
| Cell Culture Media (general) | Not specified | 37°C | Degradation observed within 20-24 hours | [1][8] |
Note: It is recommended to prepare fresh solutions for cell culture use and to minimize storage time at 37°C.
Cytotoxicity Data
The cytotoxic effects of ceftriaxone on mammalian cells are concentration-dependent. It is crucial to use a concentration that is effective against bacteria without significantly impacting the viability of the cultured cells.
| Cell Line | Assay | Concentration | Effect | Reference(s) |
| Human Bone Progenitor Cells | LDH Assay | > 15,000 mg/L | Cytotoxic effect observed after 24h and 48h | [2] |
| Human Bone Progenitor Cells | PrestoBlue Assay | > 500 mg/L | Subtoxic effects observed after 10 days | [2] |
| JB6 P+ mouse epidermal cells | MTS Assay | Up to 2000 µM | No cytotoxicity observed at 24h or 48h | [1] |
| A549, H520, H1650 (Lung Cancer) | Anchorage-independent growth | 500 µM | Suppression of growth | [4] |
| BV2 (Microglia) | CCK-8 Assay | 900 µM | No toxic effect on cell viability | [9] |
| C8-D1A (Astrocyte) | CCK-8 Assay | 900 µM | No toxic effect on cell viability | [9] |
Note: Specific cytotoxicity should be determined for the cell line of interest as sensitivity can vary.
Experimental Protocols
Preparation of Sterile this compound Stock Solution
This protocol describes the preparation of a 100 mg/mL stock solution.
Caption: Workflow for preparing sterile Ceftriaxone stock solution.
Materials:
-
This compound (sterile, for injection grade)[10]
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or cryovials
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile water or PBS to a final concentration of 100 mg/mL.
-
Vortex gently until the powder is completely dissolved. The solution should be a light yellow to amber color[5][6].
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Recommended Working Concentration for Contamination Prevention
While a universally established concentration for preventing contamination in all cell lines does not exist, a general starting point can be extrapolated from available data. Based on cytotoxicity studies, a concentration of up to 100 µg/mL (100 mg/L) appears to be non-toxic for human bone progenitor cells[1]. However, for routine prevention of bacterial contamination, a lower concentration is often sufficient and preferable to minimize any potential off-target effects.
Recommended Starting Concentration: 10-50 µg/mL
It is strongly recommended to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.
Protocol for Determining Optimal Working Concentration
This protocol outlines a method to determine the highest non-toxic concentration of ceftriaxone for a specific cell line using a cell viability assay (e.g., MTT, XTT, or a luciferase-based assay).
Caption: Experimental workflow for determining Ceftriaxone cytotoxicity.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Sterile 96-well plates
-
This compound stock solution (100 mg/mL)
-
Cell viability assay kit (e.g., MTT, XTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow the cells to adhere overnight.
-
Prepare a series of dilutions of the ceftriaxone stock solution in complete cell culture medium. A suggested range is from 0 µg/mL (control) to 1000 µg/mL.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of ceftriaxone.
-
Incubate the plate for a period that is relevant to your experimental needs (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Read the plate on a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell growth). Select a working concentration for contamination prevention that is well below the IC50 and shows minimal to no cytotoxicity (e.g., >95% viability).
Potential for Assay Interference
It is important to be aware that any compound added to cell culture has the potential to interfere with downstream assays.
-
MTT/XTT Assays: These assays rely on the reduction of a tetrazolium salt by cellular dehydrogenases. Compounds that have reducing properties or that affect cellular metabolism can interfere with these assays. While direct interference by ceftriaxone has not been widely reported, it is good practice to include a "no-cell" control with ceftriaxone at the working concentration to check for any direct reduction of the assay reagent.
-
Luciferase Assays: Luciferase-based reporter assays can be inhibited by a variety of small molecules. Some compounds can act as direct inhibitors of the luciferase enzyme, while others can stabilize the enzyme, leading to an increase in the luminescent signal. If you are using a luciferase reporter system, it is advisable to perform a control experiment to assess any potential effects of ceftriaxone on the luciferase activity in your specific system.
Conclusion
This compound can be an effective antibiotic for controlling bacterial contamination in cell culture. However, its use should be carefully considered and optimized for each specific cell line and experimental context. By following the protocols outlined in this document, researchers can determine a safe and effective working concentration of ceftriaxone to maintain the integrity of their cell cultures and the reliability of their experimental results. Good aseptic technique remains the primary and most important method for preventing contamination.
References
- 1. Influence of ceftriaxone on human bone cell viability and in vitro mineralization potential is concentration- and time-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ceftriaxone, an FDA-approved cephalosporin antibiotic, suppresses lung cancer growth by targeting Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stability of ceftriaxone sodium in peritoneal dialysis solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceftriaxone affects ferroptosis and alleviates glial cell activation in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of 27 anticancer drugs in HeLa and MDR1-overexpressing derivative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ceftriaxone Sodium Salt in Preclinical Models of Neurological Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has garnered significant attention in the neuroscience community for its neuroprotective properties, largely independent of its antimicrobial activity. A growing body of preclinical evidence suggests its potential as a therapeutic agent for a range of neurological disorders.[1][2] The primary mechanism underlying its neuroprotective effects is the upregulation of the glutamate (B1630785) transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2) in humans.[3][4] GLT-1 is predominantly expressed on astrocytes and is responsible for the majority of glutamate uptake from the synaptic cleft.[5] Dysregulation of glutamate homeostasis and subsequent excitotoxicity are implicated in the pathophysiology of numerous neurological diseases.[2][6] By enhancing GLT-1 expression and function, ceftriaxone effectively reduces extracellular glutamate levels, thereby mitigating excitotoxic neuronal damage.[6][7]
These application notes provide a comprehensive overview of the use of ceftriaxone sodium salt in various animal models of neurological disease, summarizing key quantitative data and detailing experimental protocols to facilitate the design and implementation of future preclinical studies.
Mechanism of Action: GLT-1 Upregulation
Ceftriaxone has been identified as a potent upregulator of GLT-1 expression both in vitro and in vivo.[3] This effect is not immediate, with studies showing that GLT-1 protein expression peaks after approximately 5 days of daily ceftriaxone administration.[7] The upregulation of GLT-1 leads to increased glutamate uptake, which is a key therapeutic target for neuroprotection following ischemic injury and in other neurological conditions.[3]
Caption: Ceftriaxone upregulates astrocytic GLT-1, enhancing glutamate uptake and reducing excitotoxicity.
Data Presentation: Ceftriaxone in Animal Models
The following tables summarize the quantitative data from key studies utilizing ceftriaxone in various animal models of neurological disease.
Table 1: Amyotrophic Lateral Sclerosis (ALS)
| Animal Model | Dosage | Route of Admin. | Treatment Duration | Key Findings | Reference(s) |
| G93A SOD1 Mouse | 200 mg/kg/day | Intraperitoneal (i.p.) | 4-6 weeks | Preserved muscle strength and body weight. | [3] |
Table 2: Alzheimer's Disease
| Animal Model | Dosage | Route of Admin. | Treatment Duration | Key Findings | Reference(s) |
| Aβ25-35 Injection (Mouse) | 100 mg/kg/day | i.p. | 36 days | Reduced Aβ burden, attenuated neuroinflammation, and restored fear-induced memory. | [8][9] |
| 3xTg-AD Mouse | 200 mg/kg/day | i.p. | 2 months | Attenuated pathological tau accumulation and increased hippocampal GLT-1 expression. | [6] |
| APP/PS1 Mouse | Not Specified | Not Specified | Not Specified | Improved cognitive deficits by upregulating GLT-1 and promoting the glutamate-glutamine cycle. | [10] |
Table 3: Parkinson's Disease
| Animal Model | Dosage | Route of Admin. | Treatment Duration | Key Findings | Reference(s) |
| MPTP-induced (Rat) | 100 & 200 mg/kg/day | i.p. | 14 days | Improved cognitive deficits in T-maze and novel object recognition tests. | [3][11] |
| MPTP-induced (Rat) | 150 & 200 mg/kg, twice daily | i.p. | 8 or 16 days | Diminished behavioral disturbances; long-term administration was more effective. | [12] |
| 6-OHDA-lesioned (Rat) | Not Specified | Not Specified | Not Specified | Ameliorated motor deficits and protected dopaminergic neurons. |
Table 4: Stroke (Ischemia)
| Animal Model | Dosage | Route of Admin. | Treatment Duration | Key Findings | Reference(s) |
| MCAO (Rat) | 200 mg/kg | i.p. | Single dose 90 min post-MCAO | Increased neuronal survival and GLT-1 activity. | [3] |
| MCAO (Rat) | 200 mg/kg/day | i.p. | 5 days pre-MCAO | Reduced glutamate levels and normalized GLT-1 expression. | [3] |
Table 5: Epilepsy/Seizures
| Animal Model | Dosage | Route of Admin. | Treatment Duration | Key Findings | Reference(s) |
| PTZ-kindled (Rat) | 200 mg/kg, twice daily | i.p. | 3 days | Increased seizure latency and decreased seizure duration. | [13][14] |
| Penicillin-induced (Rat) | 200 & 400 mg/kg | i.p. | Single dose 30 min post-penicillin | Reduced spike-wave frequency and amplitude of epileptiform activity. | [15] |
| TMEV-induced (Mouse) | 200 mg/kg/day | i.p. | 7 days | Small reduction in cumulative behavioral seizures. | [16] |
Experimental Protocols
Protocol 1: Induction of Parkinson's Disease Model and Ceftriaxone Treatment
This protocol is based on methodologies described for MPTP-induced models in rats.[12][17][18]
1. Animal Model Induction (MPTP)
-
Animals: Male Wistar rats.
-
Reagent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Procedure: Administer MPTP to induce degeneration of dopaminergic neurons. Specific dosage and administration route for MPTP should be determined based on established protocols to achieve the desired level of nigrostriatal damage.
2. This compound Administration
-
Reagent: this compound dissolved in sterile saline.
-
Dosage: 100-200 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Once or twice daily.
-
Treatment Paradigms:
3. Behavioral Assessments
-
T-Maze Test (Working Memory): Conduct on days 9-11 post-lesioning to assess spatial working memory.[17][18]
-
Novel Object Recognition Test (Recognition Memory): Perform on days 12-14 post-lesioning to evaluate non-spatial memory.[17][18]
-
Apomorphine-Induced Rotational Test: Administer apomorphine (B128758) (0.5 mg/kg, i.p.) and record rotational behavior to assess the extent of dopamine (B1211576) depletion.[12]
4. Histological and Molecular Analysis
-
Tissue Collection: On day 15, perfuse animals and collect brains for histological evaluation.[17][18]
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to assess dopaminergic neuron loss in the substantia nigra and striatum. Stain for GLT-1 to determine its expression levels.
Caption: Experimental workflow for a Parkinson's disease animal model study.
Protocol 2: Induction of Alzheimer's Disease Model and Ceftriaxone Treatment
This protocol is based on the Aβ25-35 injection model in mice.[8][9]
1. Animal Model Induction (Aβ25-35)
-
Animals: Mice.
-
Reagent: Amyloid-beta fragment 25-35 (Aβ25-35).
-
Procedure:
-
Anesthetize mice and place them in a stereotaxic frame.
-
Perform bilateral intracerebroventricular (i.c.v.) injections of Aβ25-35 (e.g., 9.4 nmol in 10 µl).[5][8]
-
Use coordinates adapted from a mouse brain atlas (e.g., AP: -0.5 mm, ML: ±1 mm, DV: -3 mm from bregma).[5][8]
-
Control animals receive bilateral i.c.v. injections of sterile water.
-
2. This compound Administration
-
Reagent: this compound dissolved in sterile saline.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Once daily.
-
Treatment Duration: Begin treatment the day after surgery and continue for 36 days.[8][9]
3. Behavioral Assessments
-
Open Field Test: To assess general locomotor activity.
-
T-Maze: To evaluate spatial learning and memory.
-
Barnes Maze: A test of spatial learning and memory.
-
Passive Avoidance Test: To measure fear-induced memory and learning.[8][9]
4. Post-mortem Analysis
-
Tissue Collection: Collect frontal cortex and hippocampus.
-
Aβ Staining: Quantify amyloid-beta plaque burden.[8]
-
Immunohistochemistry: Measure the expression of neuroinflammatory markers (e.g., Iba1 for microglia activation).[5]
-
Western Blot: Quantify GLT-1 protein levels.
Protocol 3: Induction of Epilepsy Model and Ceftriaxone Treatment
This protocol is based on the pentylenetetrazol (PTZ)-induced kindling model in rats.[13][14]
1. Animal Model Induction (PTZ Kindling)
-
Animals: Sprague Dawley or Wistar rats.
-
Reagent: Pentylenetetrazol (PTZ).
-
Procedure: Administer a subconvulsive dose of PTZ (e.g., 50 mg/kg, i.p.) every other day for a specified period (e.g., 2 weeks) to induce a kindled state, characterized by progressively severe seizures.[14]
2. This compound Administration
-
Reagent: this compound dissolved in sterile saline.
-
Dosage: 200 mg/kg.[14]
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Twice daily.
-
Treatment Duration: Administer daily for a defined period during the kindling process (e.g., from the 6th dose of PTZ for 3 days).[14]
3. Seizure Assessment
-
Racine Scale: Observe and score seizure severity according to the Racine scale immediately following each PTZ injection.
-
Latency and Duration: Record the latency to the first myoclonic jerk and the duration of generalized tonic-clonic seizures.[13]
4. Biochemical Analysis
-
Tissue Collection: Collect hippocampal tissue.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), glutathione (B108866) (GSH), and catalase (CAT) activity.[13]
-
Western Blot: Assess the expression of connexin 43 (Cx43) and GLT-1.[13]
Caption: Logical flow of ceftriaxone's neuroprotective effects in neurological disease.
Conclusion
This compound demonstrates significant neuroprotective effects across a variety of animal models of neurological disease, primarily through the upregulation of the glutamate transporter GLT-1. The provided data and protocols serve as a valuable resource for researchers aiming to investigate the therapeutic potential of ceftriaxone and other GLT-1 upregulators. Standardization of dosages, administration routes, and outcome measures will be crucial for comparing results across different studies and facilitating the translation of these promising preclinical findings to the clinic. While the results in animal models are encouraging, it is important to note that clinical trials in humans, such as for ALS, have not consistently replicated the robust effects seen in preclinical studies, highlighting the complexities of translating therapies from animal models to human patients.[3][19]
References
- 1. Frontiers | Repurposing of the β-Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review [frontiersin.org]
- 2. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of ceftriaxone for amyotrophic lateral sclerosis: results of a multi-stage, randomised, double-blind, placebo-controlled, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]
- 7. The effects of ceftriaxone on skill learning and motor functional outcome after ischemic cortical damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Ceftriaxone Improves Cognitive Function and Upregulates GLT-1-Related Glutamate-Glutamine Cycle in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Beta Lactams Antibiotic Ceftriaxone Modulates Seizures, Oxidative Stress and Connexin 43 Expression in Hippocampus of Pentylenetetrazole Kindled Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sakarya Medical Journal » Submission » The Effect of Ceftriaxone on Penicillin-Induced Epileptiform Activity in Rats: An Electrophysiological Study [dergipark.org.tr]
- 16. Effects-of-Ceftriaxone-on-seizure-phenotypes-and-GLT-1-expression-in-a-model-of-viral-induced-temporal-lobe-epilepsy [aesnet.org]
- 17. Ceftriaxone prevents and reverses behavioral and neuronal deficits in an MPTP-induced animal model of Parkinson's disease dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 19. Safety and efficacy of ceftriaxone for amyotrophic lateral sclerosis: a multi-stage, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Ceftriaxone Sodium Salt Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation, quality control, and stability of Ceftriaxone (B1232239) Sodium Salt Solution for Injection. The protocols are intended for use in a research and drug development setting.
Physicochemical Properties of Ceftriaxone Sodium
Ceftriaxone Sodium is a sterile, semisynthetic, broad-spectrum cephalosporin (B10832234) antibiotic.[1][2] It is a white to yellowish crystalline powder that is readily soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol (B145695).[1][3][4] The pH of a 1% aqueous solution is approximately 6.7.[1]
| Property | Value | References |
| Appearance | White to yellowish crystalline powder | [1][3] |
| Solubility in Water | Readily soluble (approx. 40 g/100 mL at 25°C) | [4][5] |
| Solubility in Methanol | Sparingly soluble | [1][4] |
| Solubility in Ethanol | Very slightly soluble | [1] |
| pH (1% aqueous solution) | 6.0 - 8.0 | [3][6] |
| Sodium Content | Approx. 83 mg (3.6 mEq) per gram of ceftriaxone | [1] |
Reconstitution and Formulation Protocols
Materials and Equipment
-
Ceftriaxone Sodium, USP grade
-
Sterile Water for Injection (SWFI)
-
0.9% Sodium Chloride Injection, USP
-
5% Dextrose Injection, USP
-
1% Lidocaine Hydrochloride Injection, USP (for IM use only)
-
Sterile vials and stoppers
-
Syringes and needles
-
Analytical balance
-
pH meter
-
Laminar flow hood or aseptic processing area
Reconstitution for Intravenous (IV) Administration
-
Aseptically weigh the required amount of Ceftriaxone Sodium powder.
-
In a laminar flow hood, reconstitute the powder with a suitable sterile diluent. Common diluents include Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose.[7]
-
For direct IV injection, a common reconstitution is to dissolve 1 g of Ceftriaxone Sodium in 10 mL of SWFI.[6]
-
For IV infusion, the reconstituted solution can be further diluted in a compatible infusion fluid.[6]
-
Gently swirl the vial to ensure complete dissolution. The resulting solution should be a clear, light yellow to amber solution.[1]
-
Visually inspect the solution for particulate matter before administration.[1]
| Vial Size | Diluent Volume for IV Injection | Approximate Available Volume | Approximate Concentration |
| 1 g | 9.6 mL | 10 mL | 100 mg/mL |
| 2 g | 19.2 mL | 20 mL | 100 mg/mL |
Caution: Do not use diluents containing calcium, such as Ringer's solution or Hartmann's solution, to reconstitute or dilute Ceftriaxone Sodium, as this can lead to the formation of a precipitate.[1][2]
Reconstitution for Intramuscular (IM) Administration
-
Aseptically weigh the required amount of Ceftriaxone Sodium powder.
-
In a laminar flow hood, reconstitute the powder with Sterile Water for Injection or 1% Lidocaine Hydrochloride Injection to minimize injection site pain.
-
A common reconstitution for IM injection is to dissolve 1 g of Ceftriaxone Sodium in 3.6 mL of a suitable diluent to achieve a concentration of 250 mg/mL.
-
Gently swirl the vial to ensure complete dissolution.
-
Visually inspect the solution for particulate matter before administration.
| Vial Size | Diluent Volume for IM Injection | Approximate Available Volume | Approximate Concentration |
| 1 g | 3.6 mL | 4.0 mL | 250 mg/mL |
| 1 g | 2.1 mL | 2.8 mL | 350 mg/mL |
Stability of Reconstituted Solutions
The stability of the reconstituted Ceftriaxone Sodium solution is dependent on the diluent, concentration, and storage temperature.
| Diluent | Concentration | Storage Condition | Stability |
| Sterile Water for Injection | 100 mg/mL | Room Temperature (25°C) | 2 days |
| Refrigerated (4°C) | 10 days | ||
| 0.9% Sodium Chloride | 10-40 mg/mL | Room Temperature (25°C) | 2 days |
| Refrigerated (4°C) | 10 days | ||
| 5% Dextrose | 10-40 mg/mL | Room Temperature (25°C) | 2 days |
| Refrigerated (4°C) | 10 days | ||
| 1% Lidocaine HCl | 250 mg/mL | Room Temperature (25°C) | 24 hours |
| Refrigerated (4°C) | 3 days |
Note: Frozen solutions of Ceftriaxone Sodium reconstituted with 5% Dextrose or 0.9% Sodium Chloride at concentrations between 10 mg/mL and 40 mg/mL are stable for up to 26 weeks when stored at -20°C in PVC or polyolefin containers. Thaw frozen solutions at room temperature before use and do not refreeze.[1]
Quality Control Experimental Protocols
Assay (Potency) - High-Performance Liquid Chromatography (HPLC)
This method determines the potency of Ceftriaxone Sodium.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 15 cm, 5 µm packing (L1)[6]
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer pH 7.0) and an organic solvent (e.g., acetonitrile). A common mobile phase consists of purified water acidified with 0.2% orthophosphoric acid and ethanol (87:13, v/v).[6][8]
-
Flow Rate: Approximately 1.0 mL/min[9]
-
Detector: UV, 270 nm[6]
-
-
Standard Preparation: Prepare a solution of USP Ceftriaxone Sodium RS in the mobile phase to a known concentration of about 0.2 mg/mL.[6]
-
Sample Preparation: Accurately weigh and dissolve the Ceftriaxone Sodium for Injection in the mobile phase to obtain a concentration of about 0.2 mg/mL.[6]
-
Procedure:
-
Inject equal volumes (e.g., 20 µL) of the Standard and Sample preparations into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the quantity of ceftriaxone in the sample by comparing the peak area of the sample to the peak area of the standard.
-
Sterility Testing (USP <71>)
This test is performed to ensure the absence of viable microorganisms.
-
Method: Membrane Filtration is the preferred method for filterable aqueous preparations.[10]
-
Procedure:
-
Aseptically filter a representative sample of the reconstituted Ceftriaxone Sodium solution through a 0.45 µm membrane filter.
-
Rinse the filter with sterile diluting fluid to remove any residual antibiotic. The addition of sterile β-lactamase can be used to inactivate any remaining ceftriaxone.[11]
-
Aseptically transfer the membrane to appropriate culture media (e.g., Fluid Thioglycollate Medium for bacteria and Soybean-Casein Digest Medium for fungi).[12]
-
Incubate the media for not less than 14 days.[12]
-
Observe for microbial growth. The absence of growth indicates that the sample meets the sterility requirements.
-
Particulate Matter (USP <788>)
This test quantifies sub-visible particles in the solution.
-
Method: Light Obscuration Particle Count Test.[13]
-
Procedure:
-
Use a calibrated light obscuration particle counter.
-
For small-volume injections (<100 mL), the contents of 10 or more units may be combined.[14]
-
Introduce the reconstituted solution into the sensor of the instrument.
-
Count the number of particles equal to or greater than 10 µm and 25 µm.
-
-
Acceptance Criteria (for small-volume injections):
Mechanism of Action and Degradation Pathway
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Ceftriaxone is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[15] The beta-lactam ring of ceftriaxone binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[16][17] This inhibition leads to the formation of a defective cell wall and ultimately results in bacterial cell lysis.[18]
Caption: Ceftriaxone inhibits bacterial cell wall synthesis.
Aqueous Degradation Pathway
Ceftriaxone can degrade in aqueous solutions through various reactions, including hydrolysis of the β-lactam ring and modifications to its side chains. The diagram below illustrates a proposed degradation pathway.
Caption: Proposed degradation pathway of Ceftriaxone in an aqueous solution.
Experimental Workflow for Formulation Development
The following diagram outlines a typical workflow for the development of a Ceftriaxone Sodium for Injection formulation.
Caption: Workflow for Ceftriaxone Sodium for Injection formulation development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. gene.com [gene.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. droracle.ai [droracle.ai]
- 8. A Clean, Sustainable and Stability-Indicating Method for the Quantification of Ceftriaxone Sodium in Pharmaceutical Product by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. usp.org [usp.org]
- 11. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 12. dsdpanalytics.com [dsdpanalytics.com]
- 13. golighthouse.com [golighthouse.com]
- 14. uspnf.com [uspnf.com]
- 15. Ceftriaxone: Package Insert / Prescribing Information [drugs.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Application Notes: Ceftriaxone Sodium Salt for In Vivo Studies in Rats
Introduction
Ceftriaxone (B1232239) is a third-generation cephalosporin (B10832234) antibiotic belonging to the beta-lactam class, known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4] Beyond its antimicrobial properties, ceftriaxone has garnered significant interest in neuroscience research for its ability to upregulate the expression of glutamate (B1630785) transporter 1 (GLT-1) in the central nervous system (CNS).[1][5][6] This neuroprotective characteristic makes it a valuable tool for in vivo studies in rat models of various neurological and psychiatric disorders associated with glutamate dysregulation, such as ischemic stroke, neuropathic pain, and substance use disorders.[1][6][7]
Mechanism of Action
Ceftriaxone exhibits a dual mechanism of action depending on the biological system being studied.
-
Antibacterial Action: Ceftriaxone irreversibly binds to penicillin-binding proteins (PBPs), such as transpeptidases, located in the bacterial cytoplasmic membrane.[2][3] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall. The resulting disruption in cell wall integrity leads to bacterial cell lysis and death.[4]
-
Neuroprotective Action: In the CNS, ceftriaxone's neuroprotective effects are primarily attributed to its ability to increase the expression and function of the astrocytic glutamate transporter GLT-1.[5][6] GLT-1 is responsible for the majority of glutamate uptake from the synaptic cleft. By upregulating GLT-1, ceftriaxone enhances the clearance of extracellular glutamate, thereby reducing excitotoxicity and providing neuroprotection in conditions characterized by hyperglutamatergic states.[6] The precise signaling pathway for GLT-1 upregulation is still under investigation, but studies suggest the involvement of transcription factors such as NF-κB and the Akt signaling pathway.[8]
Data Presentation
Pharmacokinetics in Rats
Ceftriaxone demonstrates rapid absorption and a relatively short half-life in rats. Pharmacokinetic parameters can be influenced by the administration route and the health status of the animal (e.g., sepsis).[9][10][11]
| Parameter | Value | Rat Strain | Dose & Route | Source |
| Half-life (t½) | 1 - 1.5 hours | Sprague-Dawley | 0.25 - 2 g/kg, SC | [9][12] |
| Elimination Half-life | 5.8 - 8.7 hours | Not Specified | Not Specified | [2][3] |
| Plasma Clearance | 0.21 mL/min (septic) | Sprague-Dawley | 100 mg/kg, IP | [10] |
| Plasma Clearance | 0.32 mL/min (sham) | Sprague-Dawley | 100 mg/kg, IP | [10] |
| Protein Binding | ~95% | Not Specified | Not Specified | [3] |
| Elimination | No accumulation; virtually complete elimination by 16 hours post-last dose. | Sprague-Dawley | Up to 2 g/kg/day, SC | [9][12] |
Efficacy in Various Rat Models
The most common dosage for neurological studies in rats is 200 mg/kg, administered for several consecutive days.[1]
| Rat Model | Dosing Regimen | Key Findings | Source |
| Neuropathic Pain (CCI) | 200 mg/kg/day, IP | Attenuated pain behaviors; reduced oxidative stress and apoptosis markers in the spinal cord. | [13] |
| Radicular Pain | Not Specified | Alleviated mechanical allodynia and thermal hyperalgesia; reduced spinal astrocyte activation. | [7] |
| Ischemic Stroke (MCAO) | 200 mg/kg/day for 5 days | Reduced glutamate levels and normalized GLT-1 expression in the frontal cortex and hippocampus. | [1] |
| Ethanol (B145695) Dependence | Not Specified | Upregulated GLT-1 and xCT expression in the prefrontal cortex and nucleus accumbens; reduced ethanol consumption. | [8] |
| Traumatic Brain Injury | 200 mg/kg/day for 7 days | Increased GLT-1 expression and reduced the duration of traumatic seizures. | [6] |
Toxicology and Safety in Rats
Long-term administration of ceftriaxone has been found to be generally safe and well-tolerated in rats.[9]
| Parameter | Finding | Dose & Duration | Rat Strain | Source |
| NOAEL | 0.5 g/kg/day | 6 months | Sprague-Dawley | [9][12] |
| General Health | No significant differences in body weight or food consumption. | Up to 2 g/kg/day for 6 months | Sprague-Dawley | [9][12] |
| Nephrotoxicity | Increased serum creatinine (B1669602) and urea; decreased urine creatinine and urea. | 180 mg/kg & 360 mg/kg, IM for 5 days | Albino Rats | [14] |
| Intestinal Effects | Short-term use led to intestinal barrier disruption and dynamic changes in gut microbiota. | Not Specified, 1 week | Sprague-Dawley | [15] |
| Local Effects | Injection site trauma and reversible anemia (attributable to SC route). | Up to 2 g/kg/day for 6 months | Sprague-Dawley | [9][12] |
| Other Findings | Reversible cecum dilatation; persistent bile duct dilatation in a few animals. | Up to 2 g/kg/day for 6 months | Sprague-Dawley | [9][12] |
Visualizations
Caption: Antibacterial mechanism of ceftriaxone.
Caption: Neuroprotective signaling pathway of ceftriaxone.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
Protocol 1: Preparation and Administration of Ceftriaxone Sodium Salt
This protocol outlines the preparation and administration of ceftriaxone for in vivo studies in rats.
Materials:
-
This compound (powder form)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Analytical balance
-
Rat scale
Procedure:
-
Dose Calculation:
-
Weigh the rat to determine the exact body weight.
-
Calculate the total amount of ceftriaxone needed based on the desired dose (e.g., 200 mg/kg).
-
Example: For a 300 g (0.3 kg) rat at a dose of 200 mg/kg: 0.3 kg * 200 mg/kg = 60 mg of ceftriaxone.
-
-
Reconstitution:
-
This compound is readily soluble in water or saline.[14]
-
On the day of injection, weigh the calculated amount of ceftriaxone powder and place it in a sterile tube.
-
Add a specific volume of sterile saline to achieve a desired concentration. For intraperitoneal (IP) or subcutaneous (SC) injections, a final injection volume of 1-2 mL/kg is common.
-
Example: To inject 1 mL/kg, dissolve the 60 mg of ceftriaxone in 0.3 mL of sterile saline. This results in a stock concentration of 200 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. The solution may have a pale yellowish color.[2]
-
-
Administration:
-
Animal Handling: Properly restrain the rat.
-
Intraperitoneal (IP) Injection: Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate slightly to ensure no fluid (urine, blood) is drawn back before injecting the solution.
-
Subcutaneous (SC) Injection: Lift the loose skin over the back/scruff of the neck to form a tent. Insert the needle into the base of the tent and inject the solution. Rotate injection sites if administering for multiple days to minimize local trauma.[16]
-
Intravenous (IV) Injection: Typically administered via the tail vein. This requires proper restraint and often warming of the tail to dilate the vein. This route is less common for long-term studies in rats due to potential for tail necrosis.[16]
-
Record the time, date, dose, and volume administered.
-
Protocol 2: Assessing Neuroprotective Effects in a Rat Model of Neuropathic Pain
This protocol is adapted from studies investigating ceftriaxone's effect on chronic constriction injury (CCI), a common model of neuropathic pain.[13]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical tools
-
4-0 chromic gut sutures
-
Prepared ceftriaxone solution (as per Protocol 1)
-
Behavioral testing equipment (e.g., von Frey filaments, radiant heat source)
-
Tissue homogenization buffer, protein assay kit, Western blot reagents
Procedure:
-
CCI Surgery (Model Induction):
-
Anesthetize the rat.
-
Expose the sciatic nerve in one hind limb.
-
Loosely ligate the nerve with four chromic gut sutures, spaced about 1 mm apart, until a slight constriction is observed.
-
Close the incision with sutures or staples. Sham-operated animals will undergo the same procedure without nerve ligation.
-
-
Treatment:
-
Allow animals to recover for 24-48 hours post-surgery.
-
Begin daily IP injections of ceftriaxone (e.g., 200 mg/kg) or vehicle (saline) for a predetermined period (e.g., 7-14 days).
-
-
Behavioral Assessment (Outcome Measurement):
-
Establish a baseline measurement before surgery.
-
Measure mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a heat source) on specific days post-surgery (e.g., days 3, 7, 10, and 14).[7]
-
Perform testing before the daily drug administration to avoid acute drug effects.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the rats via an approved method.
-
Quickly dissect the lumbar spinal cord (L4-L6 segments).
-
Homogenize the tissue and determine the protein concentration.
-
Perform Western blot analysis to quantify the expression levels of GLT-1. Other relevant markers could include astrocyte activation markers (GFAP) or apoptosis markers (Bax, Bcl-2, cleaved caspase-3).[7][13]
-
Protocol 3: Pharmacokinetic (PK) Analysis
This protocol describes a method for collecting samples for PK analysis in rats.
Materials:
-
Rats fitted with jugular vein catheters (optional, for serial sampling)
-
Prepared ceftriaxone solution (as per Protocol 1)
-
Blood collection tubes (e.g., containing K3EDTA anticoagulant)[9]
-
Centrifuge
Procedure:
-
Drug Administration:
-
Administer a single dose of ceftriaxone via the desired route (e.g., 100 mg/kg, IP or IV).[19]
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration. Typical time points might include: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 360 minutes.
-
For terminal studies, different groups of rats can be used for each time point.[19] For serial studies, a catheter is necessary to avoid stressing the animal with repeated sampling.
-
Collect approximately 0.2-0.3 mL of blood at each time point into anticoagulant-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Ceftriaxone Quantification:
-
Data Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate software.
-
References
- 1. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Spinal upregulation of glutamate transporter GLT-1 by ceftriaxone: therapeutic efficacy in a range of experimental nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of GLT-1 by treatment with ceftriaxone alleviates radicular pain by reducing spinal astrocyte activation and neuronal hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical rodent toxicity studies for long term use of ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in ceftriaxone pharmacokinetics/pharmacodynamics during the early phase of sepsis: a prospective, experimental study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in ceftriaxone pharmacokinetics/pharmacodynamics during the early phase of sepsis: a prospective, experimental study in the rat | springermedicine.com [springermedicine.com]
- 12. Preclinical Rodent Toxicity Studies for Long Term Use of Ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceftriaxone, a Beta-Lactam Antibiotic, Modulates Apoptosis Pathways and Oxidative Stress in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 15. Short-term use of ceftriaxone sodium leads to intestinal barrier disruption and ultrastructural changes of kidney in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In vitro and in vivo methods to measure the ceftriaxone distribution into the rat tail intervertebral disc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Daily Variations in Ceftriaxone Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Ceftriaxone Sodium Salt to Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Ceftriaxone (B1232239) sodium salt to mice for research purposes. The information is compiled from various scientific studies and is intended to ensure safe and effective delivery of the compound in a laboratory setting.
Overview of Ceftriaxone
Ceftriaxone is a third-generation cephalosporin (B10832234) antibiotic with broad-spectrum activity against many Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[1][3][4][5] This leads to cell lysis and bacterial death.[5] In murine research models, ceftriaxone is frequently used to study bacterial infections and the efficacy of antibiotic treatments.
Data Presentation: Dosage and Administration Routes
The appropriate dosage and route of administration of Ceftriaxone in mice can vary depending on the experimental design, the infection model, and the target pathogen. The following tables summarize common dosages and administration routes reported in the literature.
Table 1: Reported Dosages of Ceftriaxone in Mice
| Dosage (mg/kg) | Route of Administration | Frequency | Study Context | Reference |
| 5 | Intraperitoneal (IP) | Single dose | Efficacy against Neisseria gonorrhoeae | [6] |
| 5 | Intravenous (IV) | Single dose | Antibacterial effect study | [7][8] |
| 20 | Intraperitoneal (IP) | Single dose | Pharmacokinetic study in pneumococcal pneumonia | [9][10] |
| 50 | Intramuscular (IM) | Once daily for 5 days | Treatment of Borrelia burgdorferi infection | [11][12][13] |
| 100 | Subcutaneous (s.c.) | Every 12 hours | Pneumonia model with resistant S. pneumoniae | [14] |
| 200 | Intraperitoneal (IP) | Single dose | Analgesia in inflammatory and postsurgical pain models | [15] |
Table 2: Common Routes of Administration in Mice
| Route | Description | Advantages | Considerations |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Relatively easy to perform, allows for rapid absorption. | Potential for injection into abdominal organs. |
| Intravenous (IV) | Injection directly into a vein, typically the tail vein. | Rapid onset of action, 100% bioavailability. | Technically challenging, can be stressful for the animal. |
| Intramuscular (IM) | Injection into a large muscle mass, such as the quadriceps. | Slower absorption than IV, provides a depot effect. | Can cause local tissue irritation and pain. |
| Subcutaneous (s.c.) | Injection into the loose skin on the back of the neck or flank. | Easy to perform, allows for slow and sustained absorption. | Slower onset of action compared to other parenteral routes. |
| Aerosol Inhalation | Delivery of the drug as an aerosol for inhalation. | Direct targeting of the respiratory tract. | Requires specialized equipment (e.g., nebulizer, inhalation chamber).[7][8][16] |
Experimental Protocols
3.1. Materials
-
Ceftriaxone sodium salt powder for injection
-
Sterile, pyrogen-free diluent (e.g., sterile water for injection, 0.9% sodium chloride)
-
Sterile syringes (1 mL) and needles (25-30 gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate personal protective equipment (PPE)
3.2. Preparation of Ceftriaxone Solution
This compound is a crystalline powder that is readily soluble in water.[17] Reconstituted solutions are typically light yellow to amber in color.[1][17]
Protocol for Reconstitution (General):
-
Determine the desired concentration and total volume of the Ceftriaxone solution needed based on the dosage and the number of animals to be treated.
-
Using aseptic technique, draw the required volume of sterile diluent into a syringe.
-
Inject the diluent into the vial containing the Ceftriaxone powder.
-
Gently swirl or shake the vial until the powder is completely dissolved.[18]
-
Visually inspect the solution for any particulate matter. If particles are present, discard the solution.[18]
-
The reconstituted solution can be stored at room temperature, but it is recommended to use it immediately after preparation.[19]
Important Note: Do not use diluents containing calcium, as this can lead to the formation of a precipitate.[1][2][17]
3.3. Administration Protocols
3.3.1. Intraperitoneal (IP) Injection
-
Properly restrain the mouse, ensuring the abdomen is accessible.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Slowly inject the Ceftriaxone solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
3.3.2. Intravenous (IV) Injection (Tail Vein)
-
Warm the mouse's tail using a heat lamp or warm water to dilate the veins.
-
Place the mouse in a restraining device that allows access to the tail.
-
Disinfect the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Slowly inject the Ceftriaxone solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
3.3.3. Intramuscular (IM) Injection
-
Firmly grasp the mouse's thigh to immobilize the muscle.
-
Insert the needle into the quadriceps muscle of the hind limb.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the solution. The volume should generally not exceed 50 µL per site.
-
Withdraw the needle and gently massage the muscle to help disperse the solution.
-
Return the mouse to its cage.
3.3.4. Subcutaneous (s.c.) Injection
-
Gently lift the loose skin over the mouse's back, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Aspirate to check for blood.
-
Slowly inject the Ceftriaxone solution, which will form a small bleb under the skin.
-
Withdraw the needle and return the mouse to its cage.
Visualizations
4.1. Mechanism of Action of Ceftriaxone
References
- 1. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ceftriaxone: Indications, Mechanism of action, Dosage, Interactions and, Side Effects, | Medcrine [medcrine.com]
- 4. Ceftriaxone | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Data Are Predictive of In Vivo Efficacy for Cefixime and Ceftriaxone against Susceptible and Resistant Neisseria gonorrhoeae Strains in the Gonorrhea Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aerosol Inhalation Delivery of Ceftriaxone in Mice: Generation Procedure, Pharmacokinetics, and Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceftriaxone pharmacokinetics in interleukin-10-treated murine pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy of Short-Course Ceftriaxone Therapy for Borrelia burgdorferi Infection in C3H Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Aerosol Inhalation Delivery of Ceftriaxone in Mice: Generation Procedure, Pharmacokinetics, and Therapeutic Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. services.nhslothian.scot [services.nhslothian.scot]
- 19. medsafe.govt.nz [medsafe.govt.nz]
Application Notes and Protocols for Testing Ceftriaxone Sodium Salt Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for assessing the blood-brain barrier (BBB) penetration of Ceftriaxone (B1232239) sodium salt. The methodologies outlined are based on established in vivo and in vitro models and are intended to guide researchers in designing and executing robust studies to quantify the central nervous system (CNS) distribution of this important antibiotic.
Introduction
Ceftriaxone is a third-generation cephalosporin (B10832234) antibiotic with broad-spectrum activity against many common pathogens responsible for bacterial meningitis.[1][2] Its efficacy in treating CNS infections is critically dependent on its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the cerebrospinal fluid (CSF) and brain parenchyma.[1][2] Factors influencing its penetration include the degree of meningeal inflammation, plasma protein binding, and the activity of efflux transporters at the BBB, such as P-glycoprotein (P-gp).[1][3][4] These protocols provide standardized methods to evaluate these parameters.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Ceftriaxone related to its BBB penetration, as reported in various studies.
Table 1: Ceftriaxone Concentrations in Plasma, CSF, and Brain Tissue
| Biological Matrix | Species | Condition | Dosage | Concentration Range | Reference |
| Plasma | Human (ALS patients) | Non-inflamed meninges | 2g, twice daily | Steady-state | [5] |
| CSF | Human (ALS patients) | Non-inflamed meninges | 2g, twice daily | > 1.0 µM (0.55 µg/mL) | [5] |
| Serum | Human (Meningitis) | Inflamed meninges | High-dose (75-100 mg/kg/day) | - | [2] |
| CSF | Human (Meningitis) | Inflamed meninges | High-dose (75-100 mg/kg/day) | Median: 13.3 mg/L (Range: 0.9–91.2 mg/L) | [2] |
| Blood (unbound) | Rat | Non-inflamed meninges | 50 mg/kg IV | 3 to 40 µg/ml | [3][6] |
| Brain (unbound) | Rat | Non-inflamed meninges | 50 mg/kg IV | 1 to 10 µg/ml | [3][6] |
| Brain Tissue | Human (Brain tumor patients) | Disrupted BBB | 2g IV | 0.3 to 12 µg/g (Mean: 1.63 µg/g) | [7] |
Table 2: Ceftriaxone Blood-Brain Barrier Penetration Ratios
| Parameter | Species | Condition | Value | Reference |
| Kp,uu,brain (unbound brain/unbound blood conc. ratio) | Rat | Non-inflamed meninges | 24.74 ± 1.34% | [3][6] |
| CSF/Serum Ratio | Human | Inflamed meninges | - | [8] |
| AUCCSF/AUCserum Ratio | Human | - | Higher than Cefotaxime | [1][4] |
| CSF Penetration | Human | Inflamed meninges | 1.5% to 7% | [9] |
| CSF Penetration | Human | Non-inflamed meninges | 0.6% to 1.8% | [9] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Ceftriaxone BBB Penetration using Microdialysis in Rats
This protocol describes the use of in vivo microdialysis to simultaneously measure unbound Ceftriaxone concentrations in the blood and brain of freely moving rats.[3][6][10]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Ceftriaxone sodium salt
-
P-glycoprotein inhibitor (e.g., Cyclosporin A, Verapamil) (optional)[3][6]
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microdialysis probes (for brain and jugular vein)
-
Microinfusion pump
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system with UV detection[11]
-
Ringer's solution (perfusion fluid)
Procedure:
-
Surgical Implantation of Probes:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a microdialysis guide cannula into the desired brain region (e.g., striatum).[10]
-
Implant a microdialysis probe into the jugular vein for blood sampling.
-
Allow the animal to recover for at least 24 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probes through the guide cannulae.
-
Perfuse both probes with Ringer's solution at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples from both brain and blood probes for at least 60 minutes.
-
Administer Ceftriaxone (e.g., 50 mg/kg) via intravenous (IV) injection.[3][6]
-
If investigating the role of efflux pumps, administer a P-gp inhibitor prior to Ceftriaxone administration.[3][6]
-
Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) for a predetermined period (e.g., 3-4 hours).
-
-
Sample Analysis:
-
Analyze the Ceftriaxone concentration in the dialysate samples using a validated HPLC-UV method.[11]
-
The mobile phase can consist of a mixture of methanol (B129727) and phosphoric acid, with detection at 280 nm.[11]
-
-
Data Analysis:
Protocol 2: In Vitro Blood-Brain Barrier Model for Permeability Studies
This protocol outlines a general method for assessing Ceftriaxone permeability using a co-culture in vitro BBB model, which mimics the cellular interactions of the neurovascular unit.[12][13][14]
Materials:
-
Brain microvascular endothelial cells (BMECs) (primary or immortalized cell line)
-
Astrocytes (primary or cell line)
-
Pericytes (optional)
-
Transwell® inserts (e.g., with 0.4 µm pore size)
-
Cell culture plates
-
Appropriate cell culture media and supplements
-
This compound
-
Lucifer yellow or other paracellular marker
-
Transendothelial Electrical Resistance (TEER) measurement system
-
HPLC system with UV detection
Procedure:
-
Co-culture Seeding:
-
Culture astrocytes (and pericytes, if used) on the bottom of the wells of a cell culture plate.
-
Seed the BMECs on the apical side of the Transwell® inserts.
-
Place the inserts containing the BMECs into the wells with the astrocytes to establish the co-culture system.
-
Allow the cells to grow and differentiate for several days to form a tight monolayer.
-
-
Barrier Integrity Assessment:
-
Monitor the formation of a tight barrier by measuring the TEER daily. A high and stable TEER value indicates a well-formed barrier.
-
Assess the paracellular permeability by adding a fluorescent marker like Lucifer yellow to the apical chamber and measuring its appearance in the basolateral chamber over time. Low permeability of the marker confirms barrier tightness.
-
-
Permeability Assay:
-
Once the barrier is established, replace the medium in the apical chamber with a medium containing a known concentration of Ceftriaxone.
-
At various time points, collect samples from the basolateral chamber.
-
Analyze the concentration of Ceftriaxone in the collected samples using HPLC-UV.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) of Ceftriaxone across the in vitro BBB model.
-
Visualizations
Experimental Workflow for In Vivo BBB Penetration Study
Caption: Workflow for in vivo assessment of Ceftriaxone BBB penetration using microdialysis.
Signaling Pathway: Ceftriaxone's Neuroprotective Effect
While the primary focus of BBB penetration studies is on pharmacokinetics, Ceftriaxone has been shown to exert neuroprotective effects, in part by upregulating the glutamate (B1630785) transporter GLT-1.[15] This can be particularly relevant in conditions with excitotoxicity.
Caption: Proposed mechanism of Ceftriaxone-mediated neuroprotection via GLT-1 upregulation.
References
- 1. The Blood–Brain Barrier and Pharmacokinetic/Pharmacodynamic Optimization of Antibiotics for the Treatment of Central Nervous System Infections in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of P-glycoprotein Inhibition on the Penetration of Ceftriaxone Across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Systemic Pharmacokinetics and Cerebrospinal Fluid Uptake of Intravenous Ceftriaxone in Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of P-glycoprotein Inhibition on the Penetration of Ceftriaxone Across the Blood–Brain Barrier - ProQuest [proquest.com]
- 7. The penetration of ceftriaxone into human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Penetration of ceftriaxone into the cerebrospinal fluid and its relationship to inflammatory markers during bacterial meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of ceftriaxone and ceftazidime distribution in cerebrospinal fluid of and cerebral extracellular space in awake rats by in vivo microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ceftriaxone concentration in human cerebrospinal fluid by high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Models of Central Nervous System Barriers for Blood-Brain Barrier Permeation Studies | Springer Nature Experiments [experiments.springernature.com]
- 14. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 15. Ceftriaxone Treatment for Neuronal Deficits: A Histological and MEMRI Study in a Rat Model of Dementia with Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
Ceftriaxone Sodium Salt in Experimental Meningitis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ceftriaxone (B1232239) sodium salt in preclinical experimental models of bacterial meningitis. This document details established protocols for inducing meningitis in various animal models, administration of ceftriaxone, and methods for assessing its efficacy. Furthermore, it delves into the neuroprotective mechanisms of ceftriaxone beyond its bactericidal activity.
Quantitative Data Summary
The following tables summarize the quantitative data on the use of ceftriaxone in various experimental meningitis models, providing a comparative overview of dosages, administration routes, and observed efficacy.
Table 1: Ceftriaxone Administration and Efficacy in Rabbit Models of Experimental Meningitis
| Pathogen | Rabbit Strain | Ceftriaxone Dosage | Route of Administration | Frequency | Key Findings |
| Streptococcus pneumoniae (penicillin- and cephalosporin-resistant) | New Zealand White | 100 mg/kg | Intravenous | Single dose | Ineffective as a single agent against highly resistant strains.[1] Combination with vancomycin (B549263) showed synergy.[1] |
| Streptococcus pneumoniae (cephalosporin-resistant) | Not Specified | 50 mg/kg/day | Not Specified | Daily for 48h | Not fully effective, with a 28% therapeutic failure rate. |
| Streptococcus pneumoniae (cephalosporin-resistant) | Not Specified | 100 mg/kg/day | Not Specified | Daily for 48h | No therapeutic failures; all CSF cultures were below the level of detection at 48h. |
| Streptococcus pneumoniae (multidrug-resistant) | Not Specified | 100 mg/kg | Intravenous | Single dose | Superior efficacy when combined with rifampicin (B610482) compared to combination with vancomycin.[2] |
| Haemophilus influenzae type b | Not Specified | Not Specified | Not Specified | Not Specified | Ceftriaxone was as effective as chloramphenicol (B1208) in reducing bacterial counts in cerebrospinal fluid (CSF).[3] |
| Streptococcus pneumoniae | Not Specified | Not Specified | Not Specified | Not Specified | Comparable efficacy to penicillin G in reducing bacterial counts in CSF.[3] |
Table 2: Ceftriaxone Administration and Efficacy in Rat and Mouse Models of Experimental Meningitis
| Animal Model | Pathogen | Ceftriaxone Dosage | Route of Administration | Frequency | Key Findings |
| Rat (Wistar) | Staphylococcus aureus (MRSA) | 103.3 mg/kg | Intravenous | Daily for 7 days | Investigated to assess CSF penetration.[4] |
| Rat (Wistar) | Streptococcus pneumoniae | 100 mg/kg | Not Specified | Daily for 7 days | Used to assess histological and immunohistochemical changes in the brain after treatment.[5] |
| Mouse (BALB/c) | Neisseria meningitidis | 100 mg/kg | Subcutaneous | At 18, 24, and 40 hours post-infection | Effective in controlling meningococcal replication.[6] |
| Mouse | Streptococcus pneumoniae | Not Specified | Intravenous | 1-hour post-infection | Cleared pneumococci from the blood but not entirely from the brain when used as monotherapy.[7] |
Experimental Protocols
Preparation of Ceftriaxone Sodium Salt Solution
Materials:
-
This compound powder (sterile)
-
Sterile Water for Injection (WFI) or sterile 0.9% sodium chloride (saline)
-
Sterile vials and syringes
Procedure:
-
Aseptically, reconstitute the this compound powder with the required volume of sterile WFI or saline to achieve the desired concentration. For veterinary use, a common dilution is 1 g of ceftriaxone in 10 mL of WFI.
-
Gently swirl the vial to ensure complete dissolution of the powder. Avoid vigorous shaking to prevent foaming.
-
The final concentration will depend on the specific dosage and the animal's body weight. For example, to administer a 100 mg/kg dose to a 3 kg rabbit, you would need 300 mg of ceftriaxone. If your solution is 100 mg/mL, you would administer 3 mL.
-
Prepare fresh solutions daily and keep them protected from light until use.
Induction of Experimental Meningitis
Pathogen: Streptococcus pneumoniae, Haemophilus influenzae
Procedure for Intracisternal Injection:
-
Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., ketamine and xylazine).
-
Place the animal in a stereotaxic frame or position it prone with its head flexed downwards to open the atlanto-occipital space.
-
Aseptically prepare the skin over the suboccipital region.
-
Palpate the external occipital protuberance and the spine of the atlas. The injection site is on the midline, just rostral to the dorsal arch of the atlas.
-
Insert a 25- or 27-gauge needle attached to a syringe containing the bacterial inoculum (typically 10^5 to 10^6 CFU in 0.2-0.3 mL of saline) into the cisterna magna. A slight "pop" may be felt as the needle penetrates the dura mater.
-
Withdraw a small amount of CSF to confirm correct needle placement.
-
Slowly inject the bacterial suspension over 1-2 minutes.
-
Withdraw the needle and monitor the animal for recovery from anesthesia.
Note on Stereotaxic Coordinates: While stereotaxic frames provide precision, specific, universally accepted coordinates for intracisternal injection in rabbits are not well-documented in the literature. The procedure often relies on anatomical landmarks. For high-precision studies, imaging guidance such as ultrasound may be beneficial.
Pathogen: Streptococcus pneumoniae, Staphylococcus aureus (MRSA)
Procedure for Intracisternal/Subarachnoid Injection:
-
Anesthetize the Wistar rat (150-200 g) with an appropriate anesthetic (e.g., ketamine, 10 mg/kg, intramuscularly).[4]
-
Mount the rat in a stereotaxic apparatus.
-
Make a midline incision over the scalp to expose the skull.
-
For subarachnoid injection, a small burr hole can be drilled over the desired brain region. For intracisternal injection, the atlanto-occipital membrane is exposed.
-
Using a Hamilton syringe with a 23- or 24-gauge needle, inject a small volume (e.g., 10-25 µL) of the bacterial suspension (e.g., 10^6 CFU/mL) into the subarachnoid space or cisterna magna.[4][5]
-
Suture the incision and allow the animal to recover. Meningitis typically develops within 7 to 10 days.[4]
Pathogen: Neisseria meningitidis, Streptococcus pneumoniae
Procedure for Intracisternal Injection:
-
Anesthetize the mouse (e.g., BALB/c) using a suitable anesthetic.
-
Position the mouse in a stereotaxic frame with the head flexed.
-
Aseptically prepare the skin at the base of the skull.
-
Insert a fine-gauge needle (e.g., 30-gauge) attached to a microsyringe through the skin and muscle into the cisterna magna.
-
Inject a small volume (e.g., 10 µL) of the bacterial suspension.
-
Monitor the animal for recovery.
Cerebrospinal Fluid (CSF) Collection
Procedure for Cisterna Magna Puncture in Rabbits:
-
Anesthetize the rabbit as described for meningitis induction.
-
Position the animal in a stereotaxic frame or with its head flexed.
-
Aseptically prepare the suboccipital area.
-
Insert a 25- or 27-gauge needle attached to a syringe into the cisterna magna, as described for injection.
-
Allow CSF to flow into the syringe spontaneously or by gentle aspiration. Collect the desired volume (typically 0.1-0.3 mL).
-
Withdraw the needle and monitor the animal.
Assessment of Efficacy
Bacterial Clearance:
-
Collect CSF samples at various time points after treatment.
-
Perform serial dilutions of the CSF and plate on appropriate agar (B569324) media.
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load.
Survival Studies:
-
Monitor the animals for a predetermined period after infection and treatment.
-
Record the number of surviving animals in each treatment group.
Histopathology:
-
At the end of the experiment, euthanize the animals and perfuse the brains with fixative.
-
Process the brains for histological examination to assess the degree of inflammation, neuronal damage, and other pathological changes.
Visualizations
Experimental Workflow
References
- 1. Ceftriaxone has a neuroprotective effect in a whole-brain irradiation-induced neurotoxicity model by increasing GLT-1 and reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of ceftriaxone induction of excitatory amino acid transporter-2 expression and glutamate uptake in primary human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftriaxone Ameliorates Motor Deficits and Protects Dopaminergic Neurons in 6-Hydroxydopamine-Lesioned Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Atlas of the Postnatal Rat Brain in Stereotaxic Coordinates [frontiersin.org]
- 5. Stereotaxic Surgical Approach to Microinject the Caudal Brainstem and Upper Cervical Spinal Cord via the Cisterna Magna in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gubra.dk [gubra.dk]
- 7. A rabbit cisterna magna double-injection subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ceftriaxone Sodium Salt in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ceftriaxone (B1232239) sodium salt in biological matrices. The protocols herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control assays.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the quantification of Ceftriaxone in biological samples due to its robustness and availability.[1][2][3]
Experimental Protocol
a) Sample Preparation (Human Plasma) [4][5]
-
To 1.0 mL of human plasma, add a deproteinizing agent such as acetonitrile (B52724) or methanol.[4][5]
-
Vortex the mixture for 2 minutes to ensure thorough mixing and precipitation of proteins.[5]
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Collect the supernatant and filter it through a 0.45 µm membrane filter before injection into the HPLC system.[6]
b) Chromatographic Conditions [6][7]
-
Column: Waters XTerra RP-18 (5 µm, 250 x 4.6 mm) or equivalent C18 column.[1][6]
-
Mobile Phase: A mixture of a buffer and an organic solvent is typically used. For example, a mixture of 0.1 M triethylammoniumacetate and acetonitrile (60:40 v/v) or Disodium hydrogen phosphate (B84403) buffer and Acetonitrile (65:35 v/v, pH 4.3).[4][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Ambient.[8]
c) Method Validation Parameters [1][6][7]
The method should be validated according to ICH guidelines to ensure reliability.[8] Key validation parameters are summarized in the table below.
Quantitative Data Summary: HPLC-UV Methods
| Parameter | Result | Reference |
| Linearity Range | 0.2 - 80 µg/mL | [4] |
| 10.0 - 100.0 µg/mL | [6] | |
| 0.5 - 250 µg/mL | [7] | |
| 2 - 500 µg/mL (DBS) | [9] | |
| 2 - 700 µg/mL (Plasma) | [9] | |
| Correlation Coefficient (r²) | > 0.999 | [6][7] |
| Accuracy (% Recovery) | 99.88 - 99.97% | [1] |
| 101.5 - 103.2% | [4] | |
| Precision (% RSD) | 0.16 - 0.7% | [1] |
| Intra-day: 1.09 - 2.65% | [4] | |
| Inter-day: 4.42 - 5.13% | [4] | |
| Limit of Detection (LOD) | 1.70 x 10⁻² µg/mL | [7] |
| Limit of Quantification (LOQ) | 5.15 x 10⁻² µg/mL | [7] |
Experimental Workflow: HPLC-UV Analysis of Ceftriaxone in Plasma
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for applications requiring lower detection limits.[10][11]
Experimental Protocol
a) Sample Preparation (Human Plasma) [10][12][13]
-
To 100 µL of plasma, add an internal standard (e.g., Cefotaxime).[10][12]
-
Perform protein precipitation by adding acetonitrile.[10][12]
-
Optionally, use a phospholipid-removal plate to minimize matrix effects.[10][12][13]
-
Centrifuge the sample.
-
Transfer the supernatant for injection into the LC-MS/MS system.
b) LC-MS/MS Conditions [10][12][13]
-
LC Column: Agilent Zorbax Eclipse Plus C18 or equivalent.[10][12][13]
-
Mobile Phase: A gradient elution using a mixture of 10 mM ammonium (B1175870) formate (B1220265) with 2% formic acid and acetonitrile is common.[10][12][13]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10][12]
c) Method Validation Parameters [10][12]
The method should be thoroughly validated, with key parameters presented below.
Quantitative Data Summary: LC-MS/MS Method
| Parameter | Result | Reference |
| Linearity Range | 1.01 - 200 µg/mL | [10] |
| Correlation Coefficient (r²) | > 0.99 | [10] |
| Accuracy | Within ±15% | [10] |
| Precision (% RSD) | Intra-assay: < 5% | [10] |
| Inter-assay: < 10% | [10] | |
| Matrix Effect | Within ±15% |
Experimental Workflow: LC-MS/MS Analysis of Ceftriaxone
Microbiological Agar (B569324) Diffusion Assay
This bioassay is a cost-effective alternative for determining the potency of Ceftriaxone, relying on its inhibitory effect on a susceptible microorganism.[14][15] It is particularly useful for assessing the biological activity of the antibiotic.[16]
Experimental Protocol[14][15][17]
a) Materials and Microorganism
-
Test Microorganism: Staphylococcus aureus ATCC 6538P or Bacillus subtilis ATCC 6633.[14][15][17]
-
Culture Medium: Appropriate antibiotic medium.[17]
-
Standard and Sample Preparation: Prepare stock solutions of Ceftriaxone standard and samples in a suitable buffer (e.g., phosphate buffer pH 6.0).[17] Create a series of dilutions to cover the desired concentration range.
b) Assay Procedure (Cylinder-Plate Method) [14]
-
Prepare Petri dishes with a base layer of sterile agar medium.
-
Add a seed layer of agar inoculated with the test microorganism.[17]
-
Place sterile stainless-steel cylinders on the agar surface.
-
Fill the cylinders with the standard and sample solutions at different concentrations.
-
Incubate the plates at 37°C for 18 hours.[17]
-
Measure the diameter of the inhibition zones.
-
Plot a calibration curve of the inhibition zone diameter against the logarithm of the concentration for the standard solutions.
-
Determine the concentration of the sample solutions from the calibration curve.
c) Method Validation Parameters [14][15][17]
Key validation parameters for the microbiological assay are summarized below.
Quantitative Data Summary: Microbiological Assay
| Parameter | Result | Reference |
| Linearity Range | 16 - 64 µg/mL | [14][18] |
| 15.0 - 60.0 µg/mL | [15] | |
| 2.6 - 6.3 µg/mL | [17] | |
| Correlation Coefficient (r/r²) | r = 0.99999 | [14][18] |
| r = 0.999 | [15] | |
| R² = 0.9916 | [16] | |
| Accuracy (% Recovery) | 100.5% | [14][18] |
| 100.46% | [15] | |
| 101.1% | [17] | |
| Precision (% RSD) | Repeatability: 1.4% | [14][18] |
| Intermediate Precision: 2.1 - 2.5% | [14][18] | |
| Repeatability (intraday): 1.40% | [15] | |
| Repeatability: 1.7% | [17] | |
| Intermediate Precision: 2.2% | [17] |
Logical Relationship: Microbiological Assay Principle
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples [scielo.org.mx]
- 8. jddtonline.info [jddtonline.info]
- 9. Validated HPLC method for ceftriaxone from dried blood spots for pharmacokinetic studies and therapeutic drug monitoring in neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 11. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Development and Validation of a Successful Microbiological Agar Assay for Determination of Ceftriaxone Sodium in Powder for Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of Microbiological Assay for Ceftriaxo...: Ingenta Connect [ingentaconnect.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ceftriaxone Sodium Salt Stability in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ceftriaxone (B1232239) sodium salt in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid degradation of ceftriaxone solution at room temperature. | - High Temperature: Ceftriaxone degradation is accelerated at higher temperatures.[1][2] - Inappropriate pH: Stability is pH-dependent; degradation increases in alkaline conditions.[3][4] - Presence of certain diluents: Some solutions, like those containing lidocaine, can decrease stability.[3][5] | - Store reconstituted solutions at refrigerated temperatures (2-8°C) to prolong stability.[2][3] - Ensure the pH of the aqueous solution is in the optimal range for stability (slightly acidic to neutral).[3][4][6] - Use recommended diluents such as sterile water for injection, 0.9% sodium chloride, or 5% dextrose for better stability.[3][7][8] |
| Color of the solution changes from light yellow to amber or darker. | - Degradation over time: The color change is an indicator of ceftriaxone degradation.[8] - Exposure to light: Photodegradation can occur, especially under UV light.[9][10] | - While a color change may occur, it does not always correlate with a significant loss of potency within the recommended storage period.[8] However, for analytical purposes, prepare fresh solutions. - Protect solutions from direct light, especially prolonged exposure to UV sources.[8][10] |
| Precipitate forms in the solution. | - Incompatibility with diluent: Mixing with calcium-containing solutions (e.g., Ringer's lactate) will cause precipitation.[8] - Supersaturation: Preparing solutions at very high concentrations may lead to precipitation upon storage, especially at lower temperatures. | - CRITICAL: Do not mix or co-administer ceftriaxone with calcium-containing solutions.[8] - Ensure the concentration is within the solubility limits for the chosen diluent and storage temperature. |
| Inconsistent results in stability studies. | - Variable storage conditions: Fluctuations in temperature or light exposure can affect degradation rates.[11] - Inadequate analytical method: The method used may not be stability-indicating, failing to separate the intact drug from degradation products.[2][12] | - Maintain and monitor precise storage conditions (temperature and light). - Utilize a validated stability-indicating HPLC method to ensure accurate quantification of ceftriaxone in the presence of its degradants.[2][12] |
Frequently Asked Questions (FAQs)
Q1: How long is reconstituted ceftriaxone sodium stable?
A1: The stability of reconstituted ceftriaxone sodium depends on the diluent, concentration, and storage temperature. Generally, solutions are stable for a shorter period at room temperature (25°C) and for an extended period under refrigeration (2-8°C). For example, a 100 mg/mL solution in sterile water for injection is stable for about 2 days at 25°C and up to 10 days at 4°C.[3][5][8]
Q2: What is the optimal pH for ceftriaxone stability in an aqueous solution?
A2: Ceftriaxone is generally more stable in slightly acidic to neutral pH conditions.[3][6] Studies have shown greater stability around pH 6.0-7.5, with degradation increasing in more alkaline environments (pH > 8).[3][4][6]
Q3: Does light affect the stability of ceftriaxone solutions?
A3: Yes, exposure to light, particularly UV light, can promote the degradation of ceftriaxone.[9][10] It is recommended to protect ceftriaxone solutions from light during storage.[8]
Q4: What are the most common degradation pathways for ceftriaxone in water?
A4: The primary degradation pathway involves the hydrolysis of the β-lactam ring.[3][13] Other degradation processes can include isomerization and cleavage of the side chains.[13]
Q5: Can I freeze reconstituted ceftriaxone solutions?
A5: Freezing can extend the stability of ceftriaxone solutions. Studies have shown that solutions can be frozen for several months with minimal loss of potency.[14] However, the stability upon thawing is a critical consideration, and repeated freeze-thaw cycles should be avoided.[11]
Data on Ceftriaxone Sodium Stability
The following tables summarize the stability of ceftriaxone sodium in various aqueous solutions under different storage conditions.
Table 1: Stability of Ceftriaxone Sodium (100 mg/mL) in Various Diluents
| Diluent | Storage Temperature | Stability Period (% Remaining > 90%) | Reference(s) |
| Sterile Water for Injection | 25°C | 2-3 days | [3][5][8] |
| 4°C | 10 days | [3][5][8] | |
| 0.9% Sodium Chloride | 25°C | 2 days | [8] |
| 4°C | 10 days | [8] | |
| 5% Dextrose | 25°C | 2-3 days | [3][5][8] |
| 4°C | 10 days | [3][5][8] | |
| 1% Lidocaine HCl | 25°C | 8-24 hours | [3][5][8] |
| 4°C | 9-10 days | [3][5][8] | |
| 2% Lidocaine HCl | 25°C | 8 hours | [3][5] |
| 4°C | 8 days | [3][5] |
Table 2: Influence of Temperature on Ceftriaxone Stability
| Temperature | Solution/Matrix | Concentration | Stability Findings | Reference(s) |
| 37°C | Human Serum (unbuffered) | Not specified | 33.08% remaining after 120 hours | [15] |
| 25°C & 30°C | Ampicillin + Ceftriaxone in 0.9% NaCl | Not specified | Stable (>90%) for up to 30 hours | [1] |
| 23°C (Room Temp) | Water | Not specified | Chemically stable for at least 4 days | [2] |
| 8°C | Water | Not specified | Chemically stable for at least 41 days | [2] |
| 4°C | Diluted Human Serum (pH 6.0) | Not specified | 86.25% remaining after 55 days | [15] |
| -10°C | Mueller-Hinton Broth | Not specified | Less stable than at 4°C or -25°C | [11] |
| -20°C | Water | Not specified | >90% remaining after 76 days | [2] |
| -22°C | 0.9% NaCl or 5% Dextrose | 10 & 50 mg/mL | Stable for 6 months | [14] |
| -70°C | Diluted Human Serum (pH 6.0) | Not specified | >90% remaining after 3 months | [15] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ceftriaxone Quantification
This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the concentration of ceftriaxone and separating it from its degradation products.[2][12]
Materials:
-
Ceftriaxone sodium reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Tetrabutylammonium (B224687) bromide (ion-pairing agent)
-
Water (HPLC grade)
-
RP-18 column (e.g., C18, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of acetonitrile, phosphate buffer, and water, often containing an ion-pairing agent like tetrabutylammonium bromide. A common composition is Acetonitrile:Phosphate Buffer:Water. The exact ratios can be optimized.[2]
-
Standard Solution Preparation: Accurately weigh and dissolve the ceftriaxone reference standard in the mobile phase or a suitable diluent to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dilute the ceftriaxone solution under investigation with the mobile phase to a concentration within the calibration curve range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the ceftriaxone peak based on its retention time compared to the standard. Calculate the concentration based on the peak area and the calibration curve generated from the standards. The method is considered stability-indicating if degradation product peaks are well-resolved from the intact ceftriaxone peak.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to understand the degradation pathways.[2][16]
Procedure:
-
Prepare several aliquots of a known concentration of ceftriaxone in an aqueous solution.
-
Subject each aliquot to one of the following stress conditions:
-
Acid Hydrolysis: Add a small volume of a strong acid (e.g., 0.1 M HCl) and heat gently.
-
Base Hydrolysis: Add a small volume of a strong base (e.g., 0.1 M NaOH) and keep at room temperature.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.[16]
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C).
-
Photolytic Degradation: Expose the solution to a UV light source.[10][16]
-
-
After a predetermined time, neutralize the acid and base-stressed samples.
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 1).
-
Evaluate the chromatograms to ensure that the degradation product peaks do not interfere with the main ceftriaxone peak.
Visualizations
Caption: Workflow for Ceftriaxone Stability Testing.
Caption: Factors Leading to Ceftriaxone Degradation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. imedpub.com [imedpub.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Natural degradation of ceftriaxone promoted by direct UVB light in aqueous media. Mechanistic analysis and cytotoxic effects on a eukaryotic cell line and on bacteria - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Natural degradation of ceftriaxone promoted by direct UVB light in aqueous media. Mechanistic analysis and cytotoxic effects on a eukaryotic cell line and on bacteria - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Stability of parenteral ceftriaxone disodium solutions in frozen and liquid states: effect of freezing and microwave thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ceftriaxone Sodium Salt Degradation and Analysis
Welcome to the technical support center for the analysis of ceftriaxone (B1232239) sodium salt and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ceftriaxone sodium salt?
A1: this compound primarily degrades through hydrolysis, oxidation, and photolysis. The main degradation pathways involve the opening of the β-lactam ring, hydrolysis of the C-3 side chain, and isomerization of the methoxyimino group.[1] Under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), several degradation products can be formed.
Q2: What is the (E)-isomer of ceftriaxone and why is it important?
A2: The (E)-isomer of ceftriaxone, also known as Ceftriaxone Impurity A, is a geometric isomer of the active ceftriaxone molecule.[2][3] It is considered a process-related impurity and a potential degradant. Its detection and quantification are crucial for ensuring the purity and efficacy of the drug product. The chemical structure of the (E)-isomer is available in public chemical databases.[2][3]
Q3: What are the most common analytical techniques for detecting ceftriaxone and its degradation products?
A3: The most widely used technique is reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection.[4][5] For more detailed analysis and structural elucidation of degradation products, ultra-high-performance liquid chromatography (UHPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed. Spectrophotometric methods are also utilized for forced degradation studies.
Q4: How does pH and temperature affect the stability of ceftriaxone solutions?
A4: Ceftriaxone stability is significantly influenced by pH and temperature. It is more stable in acidic to neutral conditions and degrades more rapidly in basic solutions.[6] Lower temperatures (-70°C to 4°C) significantly improve the stability of ceftriaxone in solution compared to room temperature (25°C) or higher.[7][8][9][10] For instance, in one study, ceftriaxone in unbuffered human serum retained about 80% of its initial activity after 55 days at 4°C, but only 33% after 120 hours at 37°C.[7][10]
Troubleshooting Guides
HPLC Analysis of Ceftriaxone
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions between the acidic ceftriaxone molecule and active sites on the silica-based column packing. - Column overload. - Column contamination or bed deterioration. | - Use a mobile phase with a pH that suppresses the ionization of silanol (B1196071) groups (typically pH < 4) or a pH that neutralizes basic analytes (if present). - Employ an end-capped column or a column with a different stationary phase. - Reduce the sample concentration or injection volume. - Use a guard column and ensure proper sample cleanup. - Back-flush the column to remove contaminants from the inlet frit. |
| Peak Fronting | - Column overload is the most common cause. - Sample solvent is much stronger than the mobile phase. | - Dilute the sample or reduce the injection volume. - Dissolve the sample in the mobile phase or a weaker solvent. |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition or pH. - Temperature variations. - Column equilibration issues. - Pump malfunction (inconsistent flow rate). | - Ensure the mobile phase is well-mixed and degassed. Use a buffer to maintain a stable pH. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the mobile phase before each run. - Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
| Poor Resolution Between Ceftriaxone and Degradation Products | - Inappropriate mobile phase composition or gradient. - Suboptimal column chemistry. - High flow rate. | - Optimize the mobile phase composition (e.g., adjust the organic modifier ratio, pH, or ionic strength). - If using isocratic elution, consider a gradient elution method. - Try a column with a different selectivity (e.g., a different stationary phase or a column with a smaller particle size for higher efficiency). - Reduce the flow rate to increase the interaction time with the stationary phase. |
| Loss of Ceftriaxone Signal/Low Recovery | - Degradation of ceftriaxone in the sample solution or during analysis. - Adsorption of the analyte to vials or tubing. - Inefficient extraction from the sample matrix. | - Ensure the sample diluent is at a pH where ceftriaxone is stable (acidic to neutral). - Prepare samples fresh and store them at low temperatures if necessary. - Use deactivated vials and PEEK tubing to minimize adsorption. - Optimize the sample preparation and extraction procedure. |
Quantitative Data Summary
Table 1: Stability of Ceftriaxone in Solution under Different Storage Conditions
| Storage Temperature | Solvent/Matrix | pH | Duration | Remaining Ceftriaxone (%) | Reference |
| -70°C | Undiluted Human Serum | ~7.4 | 3 months | 88.96 | [7][10] |
| -20°C | Undiluted Human Serum | ~7.4 | 3 months | 82.41 | [7][10] |
| 4°C | Undiluted Human Serum | ~7.4 | 55 days | 80.33 | [7][10] |
| 37°C | Undiluted Human Serum | ~7.4 | 120 hours | 33.08 | [7][10] |
| 25°C | 0.9% Sodium Chloride | - | 30 hours | >90 | [9] |
| 30°C | 0.9% Sodium Chloride | - | 30 hours | >90 | [9] |
| 4°C | Dextrose 5% (100mg/ml) | ~6 | 10 days | >90 | [6] |
| 25°C | Dextrose 5% (100mg/ml) | ~6 | 3 days | >90 | [6] |
Table 2: Forced Degradation of Ceftriaxone under Different Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | - | 9.68 - 47.96 | [11] |
| Base Hydrolysis | 0.1 M NaOH | - | 56.75 - 81.25 | [11] |
| Oxidation | 3% H₂O₂ | - | 18.5 - 52.43 | [11] |
| Thermal Degradation | 60°C | 2 hours | Varies | [11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ceftriaxone Sodium
This protocol is a general guideline based on ICH recommendations.
-
Preparation of Stock Solution: Accurately weigh and dissolve ceftriaxone sodium in a suitable solvent (e.g., water or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 2-8 hours). After the incubation, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 30 minutes to 2 hours). After the incubation, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period (e.g., 2-24 hours).
-
Thermal Degradation: Place the solid drug powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24-48 hours). Also, heat a solution of the drug at a specified temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and/or visible light for a specified duration. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method for Ceftriaxone
This is an example of a typical RP-HPLC method. Method parameters may need to be optimized for specific applications.
-
Chromatographic System: HPLC with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of a phosphate (B84403) buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 6.8 with potassium hydroxide) and acetonitrile (B52724) in a ratio of approximately 85:15 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 273 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the ceftriaxone sodium sample in the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10-100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject a standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and reproducibility of retention time and peak area.
Visualizations
Caption: Major degradation pathways of ceftriaxone sodium.
Caption: Workflow for the analysis of ceftriaxone degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ceftriaxone, (E)- | C18H17N8O7S3- | CID 71587342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ceftriaxone EP Impurity A | 92143-31-2 | SynZeal [synzeal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ceftriaxone Sodium Salt for Neuroprotection Assays
Welcome to the technical support center for utilizing Ceftriaxone (B1232239) sodium salt in neuroprotection research. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively design and execute their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Ceftriaxone-mediated neuroprotection?
A1: The primary neuroprotective mechanism of Ceftriaxone is attributed to its ability to increase the expression and function of the glial glutamate (B1630785) transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1][2][3] By upregulating GLT-1, Ceftriaxone enhances the clearance of excess glutamate from the synaptic cleft, thereby reducing excitotoxicity, a major contributor to neuronal damage in various neurological disorders.[4]
Q2: What is a typical starting concentration range for in vitro neuroprotection assays?
A2: For in vitro studies, a common starting concentration range for Ceftriaxone is between 10 µM and 200 µM.[5] However, the optimal concentration can be cell-type and model-dependent. For example, a concentration of 100 µM has been shown to be effective in protecting PC12 cells from 6-hydroxydopamine (6-OHDA)-induced toxicity. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q3: How should I prepare and store a Ceftriaxone sodium salt stock solution for my experiments?
A3: this compound is a white to yellowish-orange crystalline powder that is readily soluble in water and physiological buffers like PBS.[6][7] To prepare a stock solution, dissolve the powder directly in sterile, serum-free cell culture medium or PBS to the desired concentration (e.g., 10-100 mM). It is recommended to filter-sterilize the stock solution through a 0.22 µm filter. While freshly prepared solutions are ideal, stock solutions can be stored at 4°C for a short period, though it is advised to use them within a day.[6] For longer-term storage, aliquots can be frozen at -20°C.
Q4: How long does it take for Ceftriaxone to upregulate GLT-1 expression?
A4: The upregulation of GLT-1 expression following Ceftriaxone treatment can be observed as early as 48 hours in vitro and can persist for several days.[2] In vivo studies have shown increased GLT-1 expression after 2 to 5 days of treatment.[2][8] The exact timing can vary depending on the experimental system and the dose of Ceftriaxone used.
Troubleshooting Guide
Q5: I am not observing a neuroprotective effect with Ceftriaxone. What could be the issue?
A5: There are several potential reasons for a lack of neuroprotective effect:
-
Suboptimal Concentration: The concentration of Ceftriaxone may be too low or too high for your specific model. It is crucial to perform a dose-response experiment to identify the optimal therapeutic window.
-
Inappropriate Treatment Duration: The pre-incubation time with Ceftriaxone may not be sufficient to induce GLT-1 upregulation. Consider extending the treatment duration to at least 48-72 hours before inducing neurotoxicity.
-
Model-Specific Differences: The neuroprotective effects of Ceftriaxone can be highly dependent on the experimental model.[5] In some models, Ceftriaxone's protective action may be related to modulating transporter activity rather than increasing GLT-1 protein expression.[5]
-
Timing of Administration: In some injury models, the timing of Ceftriaxone administration is critical. For instance, in certain stroke models, pre-treatment with Ceftriaxone showed neuroprotection, whereas administration after the ischemic event had no effect on infarct size.[9]
Q6: My Western blot is not showing an increase in GLT-1 expression after Ceftriaxone treatment. What should I check?
A6: If you are not detecting an increase in GLT-1 expression, consider the following:
-
Membrane Protein Extraction: GLT-1 is a membrane-bound protein, and its efficient extraction is critical for detection. Ensure you are using a lysis buffer and protocol optimized for membrane protein extraction. This may involve using specific detergents like RIPA buffer and including mechanical disruption steps.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibody for GLT-1. It is advisable to use a positive control, such as a brain tissue lysate known to express high levels of GLT-1.
-
Gel Electrophoresis and Transfer: Due to its nature as a membrane protein, GLT-1 can aggregate. Some protocols suggest avoiding heating the sample before loading it onto the gel.[10] Additionally, optimize your transfer conditions (e.g., methanol (B129727) concentration in the transfer buffer) to ensure efficient transfer to the membrane.[10]
-
Model-Dependent Expression: As noted in some studies, not all models respond to Ceftriaxone with a detectable upregulation of GLT-1 protein, even when a functional effect on glutamate transporter activity is observed.[5]
Q7: I am observing toxicity in my cell cultures after Ceftriaxone treatment. How can I mitigate this?
A7: While Ceftriaxone is generally considered safe at effective concentrations, cellular toxicity can occur.
-
Confirm Purity and Proper Storage: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.
-
Perform a Toxicity Curve: Determine the cytotoxic concentration of Ceftriaxone in your specific cell type using a cell viability assay like the MTT assay. This will help you identify a concentration range that is non-toxic yet potentially effective.
-
Reduce Treatment Duration: If longer incubation times are causing toxicity, you may need to find a balance between a duration sufficient for GLT-1 upregulation and one that maintains cell health.
Data Presentation
Table 1: Effective Concentrations of Ceftriaxone in Neuroprotection Assays
| Experimental Model | Ceftriaxone Concentration/Dose | Treatment Duration | Observed Effect | Reference |
| Organotypic Hippocampal Slices | 10-200 µM | 5 days | Neuroprotection against OGD | [5] |
| PC12 Cells | 100 µM | 24 hours | Reversion of apoptosis and restoration of cell viability | |
| Primary Human Fetal Astrocytes | 3.5 µM (EC50) | 48 hours | Upregulation of GLT-1 | |
| Rat Model of Parkinson's Disease | 200 mg/kg/day, i.p. | 5-7 days | Increased GLT-1 expression and glutamate uptake | [2] |
| Rat Model of Ischemic Stroke | 200 mg/kg/day, i.p. | 5 days (pre-treatment) | Reduced infarct size and neuronal loss | [1] |
| Mouse Model of Alzheimer's Disease | 100 mg/kg/day, i.p. | 36 days | Attenuated amyloid deposition and neuroinflammation | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability in response to Ceftriaxone treatment or neurotoxic insults in adherent neuronal cell cultures.
Materials:
-
96-well cell culture plates
-
Neuronal cell line or primary neurons
-
Complete cell culture medium
-
This compound
-
Neurotoxic agent (e.g., glutamate, 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Ceftriaxone Treatment: The next day, replace the medium with fresh medium containing various concentrations of Ceftriaxone (e.g., 0, 1, 10, 50, 100, 200 µM). Incubate for the desired pre-treatment period (e.g., 48 hours).
-
Induction of Neurotoxicity: After the pre-treatment, add the neurotoxic agent to the wells (except for the control wells) and incubate for the appropriate duration to induce cell death.
-
MTT Addition: Aspirate the culture medium and add 50 µL of serum-free medium to each well. Then, add 50 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently mix the contents of the wells and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for GLT-1 Expression
This protocol outlines the procedure for detecting changes in GLT-1 protein expression in cell lysates.
Materials:
-
Cell cultures or brain tissue samples
-
Ice-cold PBS
-
Lysis buffer optimized for membrane proteins (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GLT-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Collection: After treatment with Ceftriaxone, wash cells with ice-cold PBS and lyse them using the membrane protein extraction buffer. For tissue, homogenize in lysis buffer.[12]
-
Lysate Preparation: Incubate the lysate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.[12]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against GLT-1 (at its optimal dilution) overnight at 4°C.[13]
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
Protocol 3: Glutamate Uptake Assay
This protocol is designed to measure the functional activity of glutamate transporters in primary astrocyte cultures.
Materials:
-
Primary astrocyte cultures
-
Balanced Salt Solution (BSS)
-
[³H]-L-glutamate (radiolabeled glutamate)
-
Unlabeled L-glutamate
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture primary astrocytes to confluency in appropriate plates.
-
Pre-incubation: Wash the cells with BSS. Pre-incubate the cells with or without Ceftriaxone for the desired duration.
-
Uptake Initiation: Initiate the uptake by adding BSS containing a known concentration of [³H]-L-glutamate and unlabeled L-glutamate.
-
Uptake Termination: After a short incubation period (e.g., 10-15 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold BSS.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Compare the glutamate uptake in Ceftriaxone-treated cells to that in control cells.
Visualizations
Caption: Ceftriaxone upregulates GLT-1 via the Akt/NF-κB pathway.
Caption: A logical workflow for optimizing Ceftriaxone in assays.
References
- 1. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]
- 3. Ceftriaxone Improves Cognitive Function and Upregulates GLT-1-Related Glutamate-Glutamine Cycle in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceftriaxone has a neuroprotective effect in a whole-brain irradiation-induced neurotoxicity model by increasing GLT-1 and reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective potential of ceftriaxone in in vitro models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Ceftriaxone Sodium [dailymed.nlm.nih.gov]
- 8. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of ceftriaxone on skill learning and motor functional outcome after ischemic cortical damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Western blot protocol | Abcam [abcam.com]
How to prevent precipitation of Ceftriaxone sodium salt in media
Welcome to the technical support center for Ceftriaxone (B1232239) sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Ceftriaxone sodium in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is Ceftriaxone sodium and what are its solubility properties?
A1: Ceftriaxone sodium is a sterile, semisynthetic, broad-spectrum cephalosporin (B10832234) antibiotic.[1] It is a white to yellowish-orange crystalline powder that is readily soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[1] The pH of a 1% aqueous solution is approximately 6.7.[1]
Q2: Why does Ceftriaxone sodium precipitate in media?
A2: The most common cause of Ceftriaxone sodium precipitation is its interaction with calcium ions.[2][3] When Ceftriaxone is mixed with calcium-containing solutions, a highly insoluble salt, calcium ceftriaxone, can form and precipitate out of the solution.[2][4] This is a significant concern in experimental setups, as many common laboratory media and buffers (e.g., Ringer's lactate, Hartmann's solution) contain calcium.[2][5]
Q3: Are there other factors that can influence precipitation?
A3: Yes, several other factors can influence the precipitation of Ceftriaxone sodium. These include:
-
Concentration: Higher concentrations of both Ceftriaxone and calcium increase the risk of precipitation.[1]
-
Temperature: While specific data is limited in the search results, temperature can affect solubility. It is generally recommended to store reconstituted solutions under refrigeration.[6]
-
pH: The pH of the solution can affect the stability and solubility of Ceftriaxone sodium. A 1% aqueous solution has a pH of about 6.7.[1]
-
Duration of therapy/experiment: Longer exposure times of Ceftriaxone to calcium-containing solutions can increase the likelihood of precipitation.[7]
-
Presence of other ions: While calcium is the primary concern, the overall ionic strength of the solution could potentially influence solubility.
Q4: Can I use any type of water to dissolve Ceftriaxone sodium?
A4: It is crucial to use sterile, ion-free water, such as Sterile Water for Injection (SWFI), for reconstitution. Tap water or other non-purified water sources may contain minerals, including calcium, which can lead to immediate precipitation.
Q5: What are the recommended storage conditions for reconstituted Ceftriaxone sodium solutions?
A5: Reconstituted solutions of Ceftriaxone sodium are stable for a limited time. Stability depends on the diluent and storage temperature. For instance, a 100 mg/mL solution reconstituted with sterile water for injection is stable for 2 days at 25°C and 10 days at 4°C.[8] Always refer to the manufacturer's specific guidelines for the product you are using.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving precipitation issues with Ceftriaxone sodium.
Issue: Precipitation upon initial reconstitution
| Potential Cause | Troubleshooting Step |
| Incorrect Diluent: The diluent used contains incompatible ions (e.g., calcium). | Action: Always use a recommended sterile diluent such as Sterile Water for Injection or 0.9% Sodium Chloride.[9][10] Do not use calcium-containing solutions like Ringer's lactate.[5] |
| High Concentration: The concentration of the reconstituted solution is too high. | Action: Ensure you are following the recommended reconstitution concentrations. For intravenous (IV) administration, concentrations should not exceed 100 mg/mL.[9] |
| Contamination: The vial or diluent is contaminated. | Action: Use aseptic techniques during reconstitution. Inspect the vial and diluent for any particulate matter before use. |
Issue: Precipitation after mixing with experimental media
| Potential Cause | Troubleshooting Step |
| Calcium in Media: The experimental medium contains calcium. | Action: Review the composition of your medium. If it contains calcium, consider using a calcium-free formulation if your experiment allows. Alternatively, add Ceftriaxone to the medium immediately before use to minimize interaction time. |
| Incompatible Additives: Other supplements or drugs in the media are incompatible. | Action: Review all components being added to the media. Ceftriaxone is known to be incompatible with vancomycin, fluconazole, and amsacrine.[11] |
| Sequential Addition: Ceftriaxone and calcium-containing solutions were added without proper flushing. | Action: If sequential addition is necessary, thoroughly flush the infusion lines or experimental apparatus with a compatible fluid (e.g., 0.9% Sodium Chloride) between the administration of Ceftriaxone and any calcium-containing solution.[2][12] |
Issue: Precipitation during storage of the final solution
| Potential Cause | Troubleshooting Step |
| Exceeded Stability Time: The solution has been stored for too long. | Action: Adhere strictly to the recommended storage times and temperatures for your specific concentration and diluent.[6][8] Discard any unused solution after the stability period has passed. |
| Improper Storage Temperature: The solution was not stored at the correct temperature. | Action: Store reconstituted solutions at the recommended temperature, typically refrigeration at 2-8°C, and protect from light.[8][13] Do not freeze reconstituted solutions unless specified by the manufacturer.[6] |
| Light Exposure: Prolonged exposure to light can degrade the compound. | Action: Store vials and reconstituted solutions protected from light.[6][8] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data regarding the solubility and stability of Ceftriaxone sodium.
Table 1: Solubility of Ceftriaxone Sodium
| Solvent | Solubility | Temperature | Reference |
| Water | Readily soluble | Room Temperature | [1] |
| Water | 40 g / 100 mL | 25 °C | [4] |
| PBS (pH 7.2) | ~10 mg/mL | Not Specified | [14] |
| Methanol | Sparingly soluble | Room Temperature | [1] |
| Ethanol | Very slightly soluble | Room Temperature | [1] |
Table 2: Stability of Reconstituted Ceftriaxone Sodium Solutions
| Diluent | Concentration (mg/mL) | Stability at Room Temp (25°C) | Stability Refrigerated (4°C) | Reference |
| Sterile Water for Injection | 100 | 2 days | 10 days | [8] |
| Sterile Water for Injection | 250, 350 | 24 hours | 3 days | [8] |
| 0.9% Sodium Chloride | 100 | 2 days | 10 days | [8] |
| 5% Dextrose in Water | 10-40 | 2 days | 10 days | [6] |
Table 3: Known Incompatibilities
| Substance/Solution Type | Nature of Incompatibility | Recommendation | Reference |
| Calcium-containing solutions (e.g., Ringer's lactate, Hartmann's) | Forms a precipitate (calcium ceftriaxone) | Do not mix or co-administer. | [2][5][11] |
| Vancomycin | Physical incompatibility | Do not mix. | [11] |
| Fluconazole | Physical incompatibility | Do not mix. | [11] |
| Amsacrine | Physical incompatibility | Do not mix. | [11] |
| Aminoglycosides | Physical incompatibility | Do not mix. | |
| Metronidazole | Concentration dependent compatibility | Admixture stable for 24 hours at room temp only in 0.9% NaCl or D5W at specific concentrations. | [6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Ceftriaxone Sodium for a Stock Solution
Objective: To prepare a high-concentration stock solution of Ceftriaxone sodium.
Materials:
-
Ceftriaxone sodium vial (e.g., 1 g)
-
Sterile Water for Injection (SWFI) or 0.9% Sodium Chloride
-
Sterile syringes and needles
-
Laminar flow hood or sterile workspace
Procedure:
-
Calculate the required volume of diluent. To achieve a 100 mg/mL stock solution from a 1 g vial, you will need 9.6 mL of diluent.[9]
-
Using a sterile syringe, draw up the calculated volume of SWFI or 0.9% Sodium Chloride.
-
Inject the diluent into the Ceftriaxone sodium vial.
-
Gently shake the vial until the powder is completely dissolved.[9] The solution should be clear and range from light yellow to amber.[1]
-
Visually inspect the solution for any particulate matter. If any is present, discard the solution.
-
Label the vial with the final concentration, date, and time of reconstitution.
-
Store the stock solution at 2-8°C and protect from light. Use within the stability period indicated in Table 2.
Protocol 2: Preparation of a Working Solution in Experimental Media
Objective: To dilute the Ceftriaxone sodium stock solution into a final working concentration in a cell culture or other experimental medium.
Materials:
-
Reconstituted Ceftriaxone sodium stock solution (from Protocol 1)
-
Experimental medium (pre-warmed if necessary)
-
Sterile pipettes or syringes
Procedure:
-
Verify Media Compatibility: Before proceeding, confirm that your experimental medium does not contain calcium or other incompatible components. If the medium contains calcium, be aware of the high risk of precipitation.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental medium.
-
Formula: (Desired Final Concentration × Final Volume) / Stock Concentration = Volume of Stock to Add
-
-
Under sterile conditions, add the calculated volume of the Ceftriaxone stock solution to the experimental medium.
-
Gently mix the solution to ensure homogeneity.
-
Immediate Use Recommended: It is highly recommended to use the final working solution immediately after preparation, especially if the medium contains calcium, to minimize the risk of precipitation over time.
-
Visually inspect the final solution for any signs of cloudiness or precipitation before use.
Visualizations
Caption: Mechanism of Ceftriaxone precipitation with calcium ions.
References
- 1. Ceftriaxone: Package Insert / Prescribing Information [drugs.com]
- 2. gov.uk [gov.uk]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. ismp-canada.org [ismp-canada.org]
- 6. globalrph.com [globalrph.com]
- 7. Ceftriaxone Side Effects: Common, Severe, Long Term [drugs.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. droracle.ai [droracle.ai]
- 10. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 11. baxter.ca [baxter.ca]
- 12. Updated advice: ceftriaxone and calcium precipitation [medsafe.govt.nz]
- 13. Ceftriaxone sodium CAS#: 104376-79-6 [m.chemicalbook.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with Ceftriaxone Sodium Salt In Vitro
Welcome to the technical support center for the use of Ceftriaxone (B1232239) sodium salt in in vitro applications. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ceftriaxone in in vitro studies?
A1: Ceftriaxone has two well-documented primary mechanisms of action in vitro. Its bactericidal effect results from the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis. Additionally, in mammalian cell cultures, particularly in neuroscience research, Ceftriaxone is known to upregulate the expression of the glutamate (B1630785) transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2), which is crucial for clearing glutamate from the extracellular space.
Q2: How should I prepare a stock solution of Ceftriaxone sodium salt?
A2: this compound is readily soluble in water and aqueous buffers. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or a buffered solution like PBS (pH 7.2). A common stock concentration is 100 mg/mL. It is advisable to prepare fresh solutions; however, aqueous solutions can be stored for a short period. Do not store aqueous solutions for more than a day at room temperature. For longer storage, aliquot and freeze at -20°C for up to a month, though stability may vary. Avoid repeated freeze-thaw cycles.
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: While Ceftriaxone is soluble in aqueous solutions, it is best practice to first prepare a concentrated stock solution and then dilute it to the final working concentration in your cell culture medium. This ensures accurate dosing and minimizes the risk of contamination and precipitation.
Q4: What are the typical working concentrations of Ceftriaxone for in vitro experiments?
A4: The working concentration of Ceftriaxone depends on the application. For antimicrobial susceptibility testing, concentrations typically range from 0.03 µg/mL to 128 µg/mL. For studies on GLT-1 upregulation in neuronal or glial cell cultures, concentrations often range from 1 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q5: Is Ceftriaxone cytotoxic to mammalian cells?
A5: Ceftriaxone can exhibit cytotoxicity at high concentrations and with prolonged exposure. Cytotoxicity is cell-type dependent. For example, in human bone progenitor cells, cytotoxic effects were observed at concentrations above 15,000 mg/L after 24-48 hours, with subtoxic effects seen above 500 mg/L after ten days of exposure.[1] It is essential to determine the cytotoxic threshold for your specific cell line using assays like MTT or LDH release before proceeding with functional experiments.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in Cell Culture Medium
Possible Cause 1: Interaction with Calcium Ceftriaxone can precipitate in the presence of calcium ions. Many cell culture media, such as DMEM, contain calcium.
-
Solution:
-
Avoid co-administration of Ceftriaxone with calcium-containing solutions if possible.
-
If your medium has a high calcium concentration, consider preparing your Ceftriaxone stock in a calcium-free buffer and adding it to the medium just before use.
-
Observe for any precipitate formation after adding Ceftriaxone to your medium. If precipitation occurs, you may need to use a lower concentration of Ceftriaxone or a different basal medium.
-
Possible Cause 2: pH of the Solution The stability and solubility of Ceftriaxone can be pH-dependent. The pH of a 1% aqueous solution of Ceftriaxone sodium is approximately 6.7.[2]
-
Solution:
-
Ensure the pH of your final culture medium is within the optimal physiological range (typically 7.2-7.4).
-
When preparing stock solutions, use a buffered solution to maintain a stable pH.
-
Possible Cause 3: High Concentration Even though Ceftriaxone is water-soluble, preparing highly concentrated solutions directly in complex media might lead to precipitation.
-
Solution:
-
Always prepare a higher concentration stock solution in water or PBS and then dilute it to the final working concentration in your culture medium.
-
Issue 2: Inconsistent or No Effect on GLT-1 Upregulation
Possible Cause 1: Inappropriate Cell Type The upregulation of GLT-1 by Ceftriaxone is primarily observed in astrocytes.
-
Solution:
-
Use primary astrocyte cultures or astrocyte-rich co-cultures for studying GLT-1 upregulation. While some neuronal cell lines might show an effect, it is generally less pronounced.
-
Possible Cause 2: Insufficient Treatment Duration or Concentration The upregulation of GLT-1 is a time- and concentration-dependent process.
-
Solution:
-
Treat cells for at least 48-72 hours with Ceftriaxone.
-
Perform a dose-response curve (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to find the optimal concentration for your cell system.
-
Possible Cause 3: Cell Health and Confluency Unhealthy or overly confluent cells may not respond optimally to treatment.
-
Solution:
-
Ensure your cells are healthy and in the logarithmic growth phase before starting the treatment.
-
Plate cells at a density that will not lead to over-confluency by the end of the experiment.
-
Issue 3: High Variability in Antimicrobial Susceptibility Testing
Possible Cause 1: Inoculum Preparation The density of the bacterial inoculum is critical for reproducible MIC (Minimum Inhibitory Concentration) values.
-
Solution:
-
Strictly follow standardized protocols (e.g., CLSI guidelines) for preparing the inoculum to a 0.5 McFarland standard.
-
Possible Cause 2: Inconsistent Drug Concentration Errors in serial dilutions can lead to significant variability.
-
Solution:
-
Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.
-
Possible Cause 3: Contamination Contamination of the bacterial culture or the Ceftriaxone solution will lead to erroneous results.
-
Solution:
-
Use aseptic techniques throughout the experimental setup.
-
Perform a purity check of the inoculum by plating on appropriate agar.
-
Data Presentation
Table 1: Cytotoxicity of Ceftriaxone on Various Cell Lines
| Cell Line | Assay | Incubation Time | CC50 / Effect Concentration | Reference |
| Human Bone Progenitor Cells | LDH Release | 24-48 hours | > 15,000 mg/L | [1] |
| Human Bone Progenitor Cells | Metabolic Activity | 10 days | Subtoxic effects > 500 mg/L | [1] |
| MRC-5 (Human Lung Fibroblast) | Not Specified | Not Specified | 482.61 ± 12.37 µg/mL | [3] |
Table 2: Stability of Ceftriaxone Sodium Solutions
| Solvent | Concentration | Storage Temperature | Stability (Time to <90% of initial concentration) | Reference |
| Sterile Water | 100 mg/mL | 25°C | 3 days | [4] |
| Sterile Water | 100 mg/mL | 4°C | 10 days | [4] |
| 5% Dextrose | 100 mg/mL | 25°C | 3 days | [4] |
| 5% Dextrose | 250 mg/mL | 25°C | 24 hours | [4] |
| 5% Dextrose | 100 mg/mL | 4°C | 10 days | [4] |
| 5% Dextrose | 250 mg/mL | 4°C | 3 days | [4] |
| 0.9% NaCl + Ampicillin | 8 g/L | 25°C | 30 hours | [5] |
| 0.9% NaCl + Ampicillin | 8 g/L | 30°C | 30 hours | [5] |
| 0.9% NaCl + Ampicillin | 8 g/L | 37°C | < 20 hours | [5] |
Experimental Protocols
Protocol 1: Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)
This protocol is a general guideline based on CLSI standards.
-
Preparation of Ceftriaxone Dilutions:
-
Prepare a stock solution of this compound in sterile water.
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.06 µg/mL). The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the Ceftriaxone dilutions. This will bring the final volume in each well to 100 µL.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of Ceftriaxone that completely inhibits visible growth of the organism.
-
Protocol 2: In Vitro GLT-1 Upregulation Assay in Primary Astrocyte Culture
-
Cell Culture:
-
Culture primary astrocytes in DMEM supplemented with 10% FBS, and penicillin/streptomycin.
-
Plate cells in 6-well plates and grow to approximately 80% confluency.
-
-
Ceftriaxone Treatment:
-
Prepare a fresh 100 mM stock solution of this compound in sterile water.
-
Treat the cells with the desired final concentrations of Ceftriaxone (e.g., 1, 10, 50, 100 µM) by diluting the stock solution directly into the culture medium.
-
Include a vehicle control (sterile water).
-
Incubate the cells for 48-72 hours.
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Western Blot for GLT-1 Detection:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GLT-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the GLT-1 band intensity to a loading control like β-actin or GAPDH.
-
Mandatory Visualizations
Caption: Ceftriaxone's antibacterial mechanism of action.
Caption: NF-κB signaling in Ceftriaxone-mediated GLT-1 upregulation.
Caption: Workflow for assessing GLT-1 protein upregulation.
References
- 1. Influence of ceftriaxone on human bone cell viability and in vitro mineralization potential is concentration- and time-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ceftriaxone Sodium Salt Interference with Common Laboratory Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of ceftriaxone (B1232239) sodium salt with common laboratory assays.
I. Hematology Assays
Ceftriaxone can induce several hematologic abnormalities, most notably drug-induced immune hemolytic anemia (DIIHA), and more rarely, thrombocytopenia and pancytopenia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind ceftriaxone-induced immune hemolytic anemia (DIIHA)?
A1: Ceftriaxone-induced DIIHA is primarily an immune-mediated reaction. The most common mechanism involves the formation of drug-dependent antibodies.[1][2] Ceftriaxone can bind to the red blood cell (RBC) membrane, creating a hapten. This complex is then recognized by the immune system, leading to the production of antibodies (typically IgG and/or IgM) that bind to the ceftriaxone-RBC complex, causing hemolysis.[2] Another mechanism involves the formation of immune complexes between ceftriaxone and antibodies in the plasma, which then attach to RBCs and activate complement, leading to intravascular hemolysis.[2]
Q2: What are the typical laboratory findings in a patient with ceftriaxone-induced DIIHA?
A2: Key laboratory findings include a rapid decrease in hemoglobin and hematocrit, an increased reticulocyte count, elevated lactate (B86563) dehydrogenase (LDH), and increased indirect bilirubin (B190676).[3] A peripheral blood smear may show spherocytes. The most critical diagnostic test is a positive Direct Antiglobulin Test (DAT), also known as the Coombs test.[1][3]
Q3: Can ceftriaxone cause other hematological issues besides DIIHA?
A3: Yes, although less common, ceftriaxone has been associated with thrombocytopenia (low platelet count) and pancytopenia (a deficiency of all three cellular components of the blood: red cells, white cells, and platelets).[4][5] The suspected mechanism for these conditions is also immune-mediated, where drug-dependent antibodies target platelets or hematopoietic progenitor cells.[4][5][6]
Troubleshooting Guide: Suspected Ceftriaxone-Induced Hemolytic Anemia
If a patient or experimental subject develops signs of hemolysis while on ceftriaxone therapy, follow these troubleshooting steps:
-
Immediate Action: Discontinue ceftriaxone administration immediately. This is the most crucial step in managing DIIHA.[1][2]
-
Clinical Evaluation: Assess for clinical signs of hemolysis, such as pallor, jaundice, dark urine, fatigue, and shortness of breath.[3]
-
Laboratory Investigation:
-
Order a STAT complete blood count (CBC) to assess the degree of anemia.
-
Perform a Direct Antiglobulin Test (DAT/Direct Coombs). A positive result is highly indicative of an immune-mediated process.[1]
-
Measure markers of hemolysis: LDH, indirect bilirubin, and haptoglobin (will be decreased).
-
Examine a peripheral blood smear for evidence of spherocytosis.
-
-
Differential Diagnosis: Rule out other causes of hemolytic anemia.
-
Confirmation: If DIIHA is suspected, specialized immunohematology reference laboratory testing can be performed to confirm the presence of ceftriaxone-dependent antibodies.[3]
Data Summary
Table 1: Key Laboratory Findings in Ceftriaxone-Induced Immune Hemolytic Anemia
| Parameter | Typical Finding | Clinical Significance |
| Hemoglobin/Hematocrit | Decreased | Indicates anemia |
| Reticulocyte Count | Increased | Suggests bone marrow compensation for RBC destruction |
| Lactate Dehydrogenase (LDH) | Increased | Marker of cellular damage and hemolysis |
| Indirect Bilirubin | Increased | Indicates increased breakdown of heme |
| Haptoglobin | Decreased | Binds free hemoglobin released during hemolysis |
| Direct Antiglobulin Test (DAT) | Positive | Detects antibodies and/or complement on RBCs[1] |
Experimental Protocols
Protocol 1: Direct Antiglobulin Test (DAT) / Direct Coombs Test
This protocol outlines the basic procedure for performing a direct Coombs test to detect sensitization of red blood cells.
Materials:
-
Patient's whole blood sample collected in an EDTA (lavender top) tube.
-
Isotonic saline.
-
Polyspecific anti-human globulin (AHG) reagent (Coombs reagent).
-
Monospecific anti-IgG and anti-C3d reagents (for follow-up testing if DAT is positive).
-
Test tubes.
-
Centrifuge.
-
Microscope.
Procedure:
-
Prepare a 3-5% suspension of the patient's red blood cells in isotonic saline.
-
Wash the RBCs 3-4 times with a large volume of isotonic saline to remove any unbound immunoglobulins. Decant the supernatant completely after the final wash.
-
Add one to two drops of the washed RBC suspension to a labeled test tube.
-
Add one to two drops of polyspecific AHG reagent to the test tube.
-
Mix gently and centrifuge according to the reagent manufacturer's instructions (e.g., at 1000 rpm for 1 minute).
-
Gently resuspend the cell button and examine for agglutination macroscopically and microscopically.
-
Grade the agglutination reaction (e.g., 0 to 4+). A positive result indicates the presence of IgG antibodies or complement bound to the RBCs.[7]
Visualization
Caption: Mechanism of Ceftriaxone-Induced Immune Hemolytic Anemia.
II. Clinical Chemistry Assays
Ceftriaxone can interfere with certain clinical chemistry tests, potentially leading to erroneous results for creatinine (B1669602) and bilirubin.
Frequently Asked Questions (FAQs)
Q1: Does ceftriaxone interfere with creatinine measurements?
A1: Some early reports suggested potential interference of cephalosporins with the Jaffé reaction for creatinine measurement.[8][9][10] However, more recent studies with newer beta-lactam antibiotics, including ceftriaxone, have shown a lack of significant interference with both manual and automated creatinine determination methods.[11][12] While some cephalosporins like cefoxitin (B1668866) can cause false elevations, ceftriaxone is not expected to cause significant interference in vivo.[13]
Q2: How does ceftriaxone affect bilirubin levels?
A2: Ceftriaxone can interfere with bilirubin metabolism and measurement. It competes with bilirubin for binding sites on serum albumin.[14] This displacement of bilirubin from albumin can lead to an increase in unconjugated (indirect) bilirubin levels. This is a physiological (in vivo) interference.
Troubleshooting Guide: Unexpected Creatinine or Bilirubin Results
Creatinine:
-
Review Methodology: Confirm the creatinine assay method being used. While ceftriaxone interference is unlikely with most modern methods, older Jaffé-based assays might be susceptible to interference from other cephalosporins.[8][14]
-
Timing of Sample Collection: To minimize any potential in vitro interference, it is a good practice to draw blood samples for creatinine determination at the time of minimum drug concentration (trough level), just before the next dose.[13][15]
-
Alternative Methods: If interference is strongly suspected, consider using an enzymatic or HPLC-based assay for creatinine, which are more specific.[14]
Bilirubin:
-
Interpret with Caution: When elevated unconjugated bilirubin is observed in a patient receiving ceftriaxone, consider the possibility of drug-induced displacement from albumin as a contributing factor.
-
Fractionate Bilirubin: Ensure that both total and direct bilirubin are measured to accurately assess the unconjugated bilirubin concentration.
Data Summary
Table 2: Ceftriaxone Interference with Clinical Chemistry Assays
| Analyte | Assay Method | Type of Interference | Potential Impact | Mitigation Strategy |
| Creatinine | Jaffé reaction | Analytical (in vitro) - minimal with ceftriaxone | False elevation (more significant with other cephalosporins)[13] | Use enzymatic or HPLC methods; time sample collection at trough drug levels.[13][14][15] |
| Bilirubin | N/A | Physiological (in vivo) | Increased unconjugated bilirubin | Interpret results in the context of ceftriaxone administration. |
Visualization
Caption: Troubleshooting logic for creatinine interference.
III. Coagulation Assays
Ceftriaxone's effect on coagulation is generally considered minimal, especially when compared to other cephalosporins. However, there have been reports of potentiation of warfarin (B611796) activity.
Frequently Asked Questions (FAQs)
Q1: Does ceftriaxone affect routine coagulation tests like PT and aPTT?
A1: Studies have shown that ceftriaxone does not cause a significant change in plasmatic coagulation parameters, including vitamin K-dependent factors, in patients with adequate vitamin K levels.[16][17]
Q2: Is there an interaction between ceftriaxone and warfarin?
A2: Yes, there is evidence that ceftriaxone can potentiate the anticoagulant effect of warfarin, leading to an elevated International Normalized Ratio (INR).[18][19][20] The exact mechanism is not fully understood but may involve the inhibition of vitamin K-producing intestinal bacteria.[21]
Troubleshooting Guide: Managing Patients on Warfarin and Ceftriaxone
-
Monitor INR Closely: For patients on stable warfarin therapy who are initiated on ceftriaxone, it is crucial to monitor their INR more frequently, especially within the first few days of starting the antibiotic.[18]
-
Dose Adjustment: Be prepared to adjust the warfarin dose based on the INR results to maintain a therapeutic level and avoid bleeding complications.
-
Patient Education: Advise patients to report any signs of bleeding, such as unusual bruising, nosebleeds, or blood in the urine or stool.
Data Summary
Table 3: Ceftriaxone's Effect on Coagulation
| Assay/Parameter | Effect of Ceftriaxone | Clinical Implication | Recommendation |
| Prothrombin Time (PT) / aPTT | No significant change in patients with normal vitamin K levels.[16][17] | Minimal risk of bleeding in patients not on anticoagulants. | Routine monitoring is not typically required. |
| International Normalized Ratio (INR) in patients on Warfarin | Can be significantly elevated.[18][19][20] | Increased risk of bleeding. | Increased frequency of INR monitoring and potential warfarin dose adjustment.[18] |
Visualization
Caption: Potential mechanism of ceftriaxone-warfarin interaction.
IV. Ceftriaxone-Calcium Precipitation
A significant in vitro and in vivo interaction of ceftriaxone is its potential to form precipitates with calcium-containing solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it contraindicated to co-administer ceftriaxone and calcium-containing solutions?
A1: Ceftriaxone can bind with calcium ions to form an insoluble precipitate, ceftriaxone-calcium.[22][23] This precipitation can occur in intravenous lines and potentially in the bloodstream, leading to serious adverse events.
Q2: Are there specific patient populations at higher risk for ceftriaxone-calcium precipitation?
A2: Yes, neonates (≤28 days of age) are at a particularly high risk.[24]
Troubleshooting Guide: Avoiding Ceftriaxone-Calcium Precipitation
-
Do Not Mix: Never mix ceftriaxone with calcium-containing solutions (e.g., Ringer's lactate, parenteral nutrition) in the same infusion line or container.[24]
-
Sequential Administration: In patients older than 28 days, ceftriaxone and calcium-containing solutions may be administered sequentially, but the infusion line must be thoroughly flushed with a compatible fluid between infusions.[24]
-
Neonatal Contraindication: Ceftriaxone is contraindicated in neonates who require (or are expected to require) treatment with intravenous calcium-containing solutions.[24]
Experimental Protocols
Protocol 2: In Vitro Assessment of Ceftriaxone-Calcium Precipitation in Human Plasma
This protocol is based on methodologies described in the literature to assess the risk of precipitation.[22][23]
Materials:
-
Human plasma.
-
Ceftriaxone sodium salt solution.
-
Calcium chloride solution.
-
Incubator (37°C).
-
High-performance liquid chromatography (HPLC) system for ceftriaxone quantification.
-
Atomic absorption spectrometer for calcium quantification.
-
Microcentrifuge.
Procedure:
-
Prepare stock solutions of ceftriaxone and calcium chloride of known concentrations.
-
In a microcentrifuge tube, add human plasma.
-
Spike the plasma with ceftriaxone and calcium chloride to achieve the desired final concentrations.
-
Incubate the plasma samples at 37°C for a specified period (e.g., 2 hours).[22]
-
After incubation, visually inspect the samples for any precipitate formation.
-
Centrifuge the samples to pellet any precipitate.
-
Carefully collect the supernatant.
-
Quantify the concentrations of ceftriaxone and calcium in the supernatant using HPLC and atomic absorption spectroscopy, respectively.[22]
-
A significant decrease in the supernatant concentrations compared to control samples (without the other reactant) would indicate precipitation.
Visualization
Caption: Workflow for assessing ceftriaxone-calcium precipitation.
References
- 1. Frontiers | Ceftriaxone-induced severe hemolytic anemia, renal calculi, and cholecystolithiasis in a 3-year-old child: a case report and literature review [frontiersin.org]
- 2. Ceftriaxone-induced hemolytic anemia managed successfully in a 54-year-old woman: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ceftriaxone-Induced Thrombocytopenia: A Case Report on a Rare Medical Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Analytical interference of drugs in clinical chemistry: II--The interference of three cephalosporins with the determination of serum creatinine concentration by the Jaffé reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Positive interference with the Jaffé reaction by cephalosporin antibiotics. | Semantic Scholar [semanticscholar.org]
- 10. Positive interference with the Jaffé reaction by cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lack of interference of five new beta-lactam antibiotics with serum creatinine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lack of interference with creatinine assays by four cephalosporin-like antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interference of selected second- and third-generation cephalosporins with creatinine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interference by the new antibiotic cefpirome and other cephalosporins in clinical laboratory tests, with special regard to the "Jaffé" reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. karger.com [karger.com]
- 17. Effect of cefotaxime, ceftriaxone and latamoxef on blood coagulation in patients on parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ceftriaxone Potentiates Warfarin Activity Greater Than Other Antibiotics in the Treatment of Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Elevated international normalized ratio values associated with concomitant use of warfarin and ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. drugs.com [drugs.com]
- 22. In vitro assessment of the formation of ceftriaxone-calcium precipitates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Updated advice: ceftriaxone and calcium precipitation [medsafe.govt.nz]
Impact of pH on Ceftriaxone sodium salt stability and activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Ceftriaxone (B1232239) sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of Ceftriaxone sodium salt in aqueous solutions?
There are conflicting reports in the literature regarding the optimal pH for this compound stability. Some studies suggest maximal stability in a slightly acidic to neutral range, while others indicate a slightly alkaline pH is optimal.
-
One study reported the pH of maximum stability to be between 2.5 and 4.5.
-
Another study found that in an aqueous solution, the ideal pH for ceftriaxone stability is 7.5, with only about 10% degradation occurring after 6 hours at 37°C.[1]
-
Conversely, some research indicates that cephalosporins, including Ceftriaxone, are more stable under acidic conditions, in the pH range of 4.5 to 6.5.[2]
It is crucial to consider the specific buffer system, temperature, and concentration of your solution, as these factors can influence stability. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.
Q2: How does pH affect the degradation of this compound?
This compound is susceptible to degradation in both acidic and alkaline conditions.
-
Acidic Conditions: Degradation is observed in acidic mediums.[3] One study noted that at pH 5.5, degradation occurred more rapidly than in the pH range of 6.5 to 8.5.[4]
-
Alkaline Conditions: The β-lactam ring of Ceftriaxone is prone to hydrolysis in alkaline solutions, leading to a loss of antibacterial activity. However, one study indicated that the drug is stable against alkaline hydrolysis with no change in absorbance, suggesting close to 100% recovery.[3] This highlights the need for careful consideration of specific conditions.
Q3: Does the pH of the solution affect the antibacterial activity of Ceftriaxone?
The antibacterial activity of Ceftriaxone does not appear to be significantly affected by alterations in pH.[5] The bactericidal concentrations are generally similar to the inhibitory levels across various pH levels, media, and in the presence of serum.[5]
Q4: My Ceftriaxone solution has changed color. Is it still viable?
Solutions of this compound may range in color from light yellow to amber, depending on the storage duration, concentration, and the diluent used. This color change does not necessarily indicate a significant loss of potency. However, any solution that shows significant darkening or precipitation should be discarded.
Q5: Can I use calcium-containing diluents to reconstitute this compound?
No, you should not use diluents containing calcium, such as Ringer's solution or Hartmann's solution, to reconstitute Ceftriaxone vials or to further dilute a reconstituted vial for IV administration, as a precipitate can form.
Troubleshooting Guides
Issue 1: Rapid degradation of Ceftriaxone solution observed during experiments.
-
Possible Cause: The pH of your solution may be outside the optimal stability range.
-
Troubleshooting Steps:
-
Measure the pH of your Ceftriaxone solution.
-
If the pH is highly acidic or alkaline, adjust it to a more neutral range (e.g., pH 6.0-7.5) using an appropriate buffer system.
-
Consider the composition of your diluent. Dextrose 5% (pH ~6) and sterile water for injection (pH ~6.5) have been shown to provide better stability compared to more alkaline solutions like those containing lidocaine (B1675312) (pH ~8-8.5).[6]
-
Store reconstituted solutions at lower temperatures (2-8°C) to improve stability.[7]
-
Issue 2: Inconsistent results in antibacterial susceptibility testing.
-
Possible Cause: While the intrinsic activity of Ceftriaxone is not heavily pH-dependent, extreme pH values in your test medium could affect bacterial growth, leading to misleading results.
-
Troubleshooting Steps:
-
Ensure the pH of your growth medium is within the optimal range for the bacteria being tested.
-
Prepare fresh Ceftriaxone stock solutions for each experiment to minimize the impact of potential degradation over time.
-
Verify that the final concentration of Ceftriaxone in your assay is accurate.
-
Data Summary
Table 1: Effect of pH on the Stability of this compound
| pH Range | Observation | Reference |
| 2.5 - 4.5 | Reported as pH of maximum stability. | |
| 4.5 - 6.5 | Cephalosporins are reported to be more stable in this acidic range. | [2] |
| 5.5 | More rapid degradation observed compared to pH 6.5-8.5. | [4] |
| 6.0 | Dextrose solution with this approximate pH showed good stability. | [6] |
| 6.5 | Sterile water for injection with this approximate pH showed good stability. | [6] |
| 6.5 - 8.5 | Less than 10% degradation observed over 6 hours. | [4] |
| 7.5 | Reported as the ideal pH for stability in aqueous solution. | [1] |
| 8.0 - 8.5 | Lidocaine solutions with this approximate pH showed the least stability. | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ceftriaxone Sodium
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the stability of Ceftriaxone sodium.
1. Materials and Reagents:
-
Ceftriaxone sodium reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Water (HPLC grade)
-
C18 column (e.g., 250 x 4.6 mm, 5µm)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol, potassium phosphate buffer (pH 7.0), and triethylamine in a ratio of 23:77:0.2 (v/v/v).[8]
-
Flow Rate: 1.15 mL/min.[8]
-
Detection Wavelength: 230 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Ceftriaxone sodium reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the Ceftriaxone sodium solution to be tested in the desired buffer or diluent at the target concentration. Before injection, dilute an aliquot of the sample solution with the mobile phase to fall within the linear range of the assay.
4. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Treat the drug solution with 0.1M HCl and heat. Neutralize before injection.
-
Base Hydrolysis: Treat the drug solution with 0.1M NaOH and heat. Neutralize before injection.
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug or drug solution to elevated temperatures.
-
Photolytic Degradation: Expose the drug solution to UV light.
5. Analysis:
-
Inject the standard solution to establish the retention time and peak area.
-
Inject the sample solutions at specified time intervals to monitor the degradation of Ceftriaxone.
-
The percentage of remaining Ceftriaxone can be calculated by comparing the peak area of the sample to that of the standard.
Visualizations
Caption: Workflow for HPLC-based stability testing of Ceftriaxone sodium.
Caption: Relationship between pH and this compound stability.
References
- 1. A Review of Methods for Removal of Ceftriaxone from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Antibacterial activity of ceftriaxone (Ro 13-9904), a beta-lactamase-stable cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
Ceftriaxone Sodium Salt: Technical Support Center for Maintaining Potency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of Ceftriaxone (B1232239) sodium salt to ensure its potency and the integrity of your experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Ceftriaxone sodium salt powder?
A1: this compound in its powdered form should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F). It is crucial to protect the powder from light.
Q2: How should I store reconstituted solutions of this compound?
A2: The stability of reconstituted this compound solutions is dependent on the diluent, concentration, and storage temperature. After reconstitution, protection from normal light is not necessary. The color of the solution may range from light yellow to amber, depending on the storage duration, concentration, and diluent used.[1][2] For specific stability information, refer to the tables below.
Q3: What are the visual signs of this compound degradation?
A3: A noticeable change in the color of the powdered form or a significant darkening of the reconstituted solution beyond a light yellow to amber hue can indicate degradation.[1][2] Additionally, the presence of particulate matter in the reconstituted solution is a sign of instability or incompatibility.[3]
Q4: What diluents are compatible with this compound for experimental use?
A4: Sterile Water for Injection, 0.9% Sodium Chloride, and 5% Dextrose in water are commonly used and compatible diluents.[4] The choice of diluent can affect the stability of the reconstituted solution.
Q5: Are there any known incompatibilities I should be aware of?
A5: Yes, this compound is incompatible with calcium-containing solutions, such as Ringer's solution or Hartmann's solution.[5] Mixing Ceftriaxone with calcium-containing solutions can lead to the formation of a precipitate.[1][3][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Unexpected or Inconsistent Experimental Results
If you are observing a loss of expected biological activity or inconsistent results, it may be due to a loss of Ceftriaxone potency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of Ceftriaxone potency.
Issue 2: Visible Precipitate in Reconstituted Solution
The formation of a precipitate in your Ceftriaxone solution can invalidate your experiment.
Logical Relationship Diagram:
Caption: Potential causes of precipitation in Ceftriaxone solutions.
Data Presentation
Table 1: Stability of Reconstituted Ceftriaxone Sodium Solutions
| Diluent | Concentration (mg/mL) | Storage Temperature | Stability (Loss of potency <10%) |
| Sterile Water for Injection | 100 | Room Temperature (25°C) | 2 days |
| Refrigerated (4°C) | 10 days | ||
| 250, 350 | Room Temperature (25°C) | 24 hours | |
| Refrigerated (4°C) | 3 days | ||
| 0.9% Sodium Chloride | 100 | Room Temperature (25°C) | 2 days |
| Refrigerated (4°C) | 10 days | ||
| 5% Dextrose | 100 | Room Temperature (25°C) | 2 days |
| Refrigerated (4°C) | 10 days |
Source: Data compiled from multiple sources.[3][4]
Table 2: Forced Degradation of Ceftriaxone Sodium
| Stress Condition | Reagent | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 1 hour | Room Temperature | Significant |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | Room Temperature | Stable |
| Oxidative Degradation | 5% H₂O₂ | 1 hour | Room Temperature | Significant |
| Photolytic Degradation | UV Radiation (254 nm) | 24 hours | N/A | Degradation Observed |
Source: Data indicates susceptibility to degradation under these conditions.[6]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Assay for Ceftriaxone Sodium
This protocol provides a general framework for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method to determine the concentration of Ceftriaxone sodium and its degradation products.
Experimental Workflow:
Caption: Workflow for HPLC analysis of Ceftriaxone sodium.
Methodology:
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of a phosphate (B84403) buffer and acetonitrile (B52724).[7] For example, a ratio of 65:35 (v/v) of disodium (B8443419) hydrogen phosphate buffer (pH adjusted to 4.3 with orthophosphoric acid) and acetonitrile can be used.[7] The mobile phase should be filtered and degassed before use.
-
Standard Solution Preparation: Accurately weigh and dissolve Ceftriaxone sodium reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution to create a series of calibration standards with concentrations ranging from 10.0 to 100.0 µg/mL.[7]
-
Sample Solution Preparation: Reconstitute the this compound sample with the appropriate diluent and then dilute with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solutions and use the calibration curve to determine the concentration of Ceftriaxone sodium. Degradation products will typically appear as separate peaks with different retention times.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the Ceftriaxone sodium sample to assess the stability-indicating properties of an analytical method.
Methodology:
-
Acid Hydrolysis: Mix a stock solution of Ceftriaxone sodium (e.g., 1 mg/mL) with 0.1 N HCl and keep at room temperature for a specified period (e.g., 1 hour).[6] Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period.[6] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 5% H₂O₂) and keep at room temperature for a specified period.[6]
-
Thermal Degradation: Expose a solution of Ceftriaxone sodium to elevated temperatures (e.g., 50°C) for a set duration (e.g., 48 hours).[8]
-
Photolytic Degradation: Expose a solution of Ceftriaxone sodium to UV light (e.g., 254 nm) for a specified time.[6]
-
Analysis: Analyze the stressed samples using a stability-indicating method, such as the HPLC method described above, to separate and quantify the parent drug and any degradation products.
References
- 1. Ceftriaxone Sodium [dailymed.nlm.nih.gov]
- 2. Ceftriaxone: Package Insert / Prescribing Information [drugs.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Incompatibility of ceftriaxone sodium with calcium-containing products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Identifying and minimizing impurities in research-grade Ceftriaxone sodium salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities in research-grade Ceftriaxone (B1232239) sodium salt.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in research-grade Ceftriaxone sodium salt?
A1: Research-grade this compound can contain several types of impurities arising from its synthesis, degradation, or improper storage. The most common impurities include:
-
Degradation Products: Ceftriaxone is susceptible to degradation under various conditions, leading to the formation of impurities.[1][2] Degradation can occur through hydrolysis of the β-lactam ring, isomerization at C-6 or C-7, and cleavage of the C-3 side chain.[1]
-
Polymerized Impurities: These are considered a significant safety concern as they can be associated with hypersensitivity and anaphylaxis.[3][4][5] The detection of these polymeric forms can be challenging due to their low abundance and variability.[3][4][5] The Chinese Pharmacopoeia specifically mandates the use of gel filtration chromatography for their assessment.[3][4][5]
-
Isomers: The E-isomer of Ceftriaxone is a common process-related impurity.[6][][8][9]
-
Residual Solvents and Reagents: Impurities from the manufacturing process, such as residual solvents and unreacted starting materials, may also be present.
Q2: Why is it crucial to identify and minimize impurities in research-grade this compound?
A2: Identifying and minimizing impurities in research-grade this compound is critical for several reasons:
-
Experimental Accuracy and Reproducibility: The presence of impurities can interfere with experimental assays, leading to inaccurate and irreproducible results.
-
Biological Activity: Impurities may have their own biological or pharmacological activities that can confound the interpretation of experimental outcomes.
-
Safety Concerns: As mentioned, some impurities, particularly polymerized forms, have been linked to adverse safety effects such as hypersensitivity reactions.[3][4][5]
-
Regulatory Compliance: For researchers in drug development, understanding and controlling the impurity profile is a key regulatory requirement.
Q3: What are the recommended storage conditions for minimizing the formation of degradation impurities?
A3: To minimize the formation of degradation impurities, it is recommended to store this compound powder under the following conditions:
-
Temperature: Store at a controlled room temperature between 20°C and 25°C (68°F and 77°F).[10]
-
Moisture: Keep the container tightly sealed to protect from moisture.[12][13]
-
Incompatible Materials: Avoid storage next to strong oxidizers.[10][12]
For reconstituted solutions, stability is dependent on the solvent and storage temperature. It is advisable to prepare solutions immediately before use. If storage is necessary, refrigeration is typically recommended, but specific stability data for the intended concentration and solvent should be consulted.[11]
Troubleshooting Guides
Problem 1: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. How do I identify them?
Answer 1: Unexpected peaks in your HPLC chromatogram can be due to a variety of factors including impurities in your sample, degradation, or issues with your analytical method. Here is a systematic approach to identify these peaks:
-
Verify Method Specificity: Ensure your HPLC method is specific for Ceftriaxone and its known impurities. Compare your chromatogram with a reference standard of Ceftriaxone.
-
Forced Degradation Studies: To tentatively identify if the peaks are degradation products, you can perform forced degradation studies on a pure Ceftriaxone standard. Expose the standard to acidic, basic, oxidative, thermal, and photolytic stress conditions.[2] The peaks that appear or increase under these conditions are likely degradation products.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the impurities, which is a crucial first step in their identification.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of unknown impurities, it may be necessary to isolate the impurity peak using preparative HPLC and then analyze it by NMR spectroscopy.[6][17][18] 1H and 13C NMR can provide detailed information about the chemical structure.[6]
The following workflow can guide your investigation:
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of ceftriaxone sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of ceftriaxone sodium | Semantic Scholar [semanticscholar.org]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Ceftriaxone impurity A CRS | LGC Standards [lgcstandards.com]
- 10. piramalcriticalcare.us [piramalcriticalcare.us]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 16. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 18. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Purity of Ceftriaxone Sodium for Research Use: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of Ceftriaxone (B1232239) sodium salt is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of research-grade Ceftriaxone sodium, supported by experimental data and detailed protocols. The guide also delves into the compound's mechanisms of action to provide a broader context for its research applications.
Ceftriaxone sodium is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] Beyond its antimicrobial properties, Ceftriaxone has been shown to exhibit neuroprotective effects by modulating glutamate (B1630785) homeostasis in the central nervous system.[3][4] Given these diverse biological activities, stringent purity assessment is crucial to avoid confounding experimental outcomes.
Comparative Analysis of Purity Validation Methods
The two most common methods for determining the purity of Ceftriaxone sodium are High-Performance Liquid Chromatography (HPLC) and Microbiological Assay. Each method offers distinct advantages and is suited for different aspects of quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that separates, identifies, and quantifies each component in a mixture. It is the most widely used method for assessing the purity of Ceftriaxone sodium and for identifying and quantifying any impurities.[5]
A common approach for Ceftriaxone sodium analysis is RP-HPLC with UV detection.[6]
-
Chromatographic System: An HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.[6]
-
Mobile Phase: The mobile phase composition is critical for achieving good separation. A typical mobile phase consists of a mixture of a buffer solution and an organic solvent. For example, a mixture of methanol, water, and ortho-phosphoric acid in a ratio of 75:24.5:0.5 (v/v/v) has been successfully used.[6]
-
Flow Rate: A constant flow rate, typically 1.0 ml/min, is maintained.[6]
-
Detection: The UV detector is set to a wavelength where Ceftriaxone sodium exhibits maximum absorbance, commonly 240 nm or 254 nm.[6][7]
-
Sample Preparation: A stock solution of Ceftriaxone sodium is prepared in the mobile phase. This stock solution is then serially diluted to create a range of concentrations for constructing a calibration curve.[6]
-
Analysis: Equal volumes of the standard solutions and the test sample are injected into the HPLC system. The retention time and peak area of Ceftriaxone sodium are recorded. Purity is determined by comparing the peak area of the main component to the total area of all peaks.
The performance of HPLC methods for Ceftriaxone sodium analysis is evaluated based on several parameters as defined by the International Council for Harmonisation (ICH) guidelines.[6]
| Parameter | Typical Value/Range | Reference |
| Retention Time | 3.788 min | [6] |
| Linearity Range | 10-50 µg/ml | [6] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 0.016 mg | [8] |
| Limit of Quantitation (LOQ) | 0.049 mg | [8] |
| Accuracy (% Recovery) | 98.0% to 102.0% | [3][8] |
| Precision (RSD) | < 2% | [3] |
Microbiological Assay
The microbiological assay, also known as a bioassay, determines the potency of an antibiotic by measuring its ability to inhibit the growth of a susceptible microorganism. This method provides a measure of the biological activity of Ceftriaxone sodium, which is a crucial parameter for its intended use.
The agar (B569324) diffusion method is a widely used technique for the microbiological assay of antibiotics.[3]
-
Test Microorganism: A susceptible strain of bacteria, such as Bacillus subtilis ATCC 9371, is used as the test organism.[3]
-
Culture Medium: A suitable agar medium is prepared and sterilized.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Assay Plate Preparation: The agar medium is poured into petri dishes. Once solidified, the plates are inoculated with the test microorganism.
-
Sample and Standard Preparation: Solutions of a Ceftriaxone sodium reference standard and the test sample are prepared at various concentrations.
-
Application: The standard and sample solutions are applied to cavities or cylinders placed on the surface of the agar.
-
Incubation: The plates are incubated under specific conditions of time and temperature to allow for bacterial growth and the diffusion of the antibiotic.
-
Measurement: The diameter of the zones of inhibition (areas where bacterial growth is prevented) is measured. The potency of the test sample is calculated by comparing the size of its inhibition zones to those of the reference standard.[3]
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 15.0–60.0 μg/mL | [3] |
| Correlation Coefficient (r) | 0.999 | [3] |
| Accuracy (% Recovery) | 100.46% | [3] |
| Precision (RSD) | < 1.40% | [3] |
Comparison of HPLC and Microbiological Assay
| Feature | HPLC | Microbiological Assay |
| Principle | Physicochemical separation and quantification | Measurement of biological activity |
| Specificity | High; can separate and quantify individual impurities | Lower; measures overall antimicrobial effect |
| Sensitivity | High | Moderate |
| Information Provided | Purity, identity, and quantity of the active compound and impurities | Potency (biological activity) |
| Throughput | High | Lower |
| Complexity | More complex instrumentation and method development | Simpler in principle, but requires careful handling of microorganisms |
Common Impurities in Ceftriaxone Sodium
During the synthesis and storage of Ceftriaxone sodium, several related substances can be formed as impurities. It is crucial to identify and control these impurities as they may have different pharmacological or toxicological properties. Some of the known impurities include:
-
Ceftriaxone Impurity A ((E)-Ceftriaxone) [9]
-
Ceftriaxone Impurity B [10]
-
Ceftriaxone Impurity C [10]
-
Ceftriaxone Impurity D [10]
-
Ceftriaxone Impurity E [10]
The European Pharmacopoeia and the United States Pharmacopeia provide specific limits for these impurities.[11][12]
Signaling Pathways of Ceftriaxone
Understanding the molecular mechanisms of Ceftriaxone is essential for interpreting research findings. Ceftriaxone has two well-documented and distinct signaling pathways.
Inhibition of Bacterial Cell Wall Synthesis
The primary antibacterial action of Ceftriaxone involves the disruption of bacterial cell wall synthesis.[1][2] This process is critical for bacterial survival, and its inhibition leads to cell lysis.
Caption: Ceftriaxone's antibacterial mechanism of action.
Ceftriaxone binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[7][8] This inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, leading to cell lysis and death.[8]
Neuroprotection via Upregulation of Glutamate Transporter GLT-1
In addition to its antibiotic properties, Ceftriaxone has been shown to have neuroprotective effects by increasing the expression of the glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[4][6] This leads to increased uptake of glutamate from the synaptic cleft, thereby reducing excitotoxicity.
Caption: Ceftriaxone's neuroprotective signaling pathway.
This upregulation of GLT-1 is mediated, at least in part, through the activation of the nuclear factor-kappaB (NF-κB) signaling pathway.[6] By enhancing glutamate clearance, Ceftriaxone can protect neurons from damage caused by excessive glutamate, a mechanism implicated in various neurological disorders.[3][4]
Conclusion
Validating the purity of Ceftriaxone sodium for research use requires a multi-faceted approach. While HPLC provides a detailed chemical profile and is essential for identifying and quantifying impurities, the microbiological assay offers a crucial measure of biological activity. For comprehensive quality control, it is recommended to utilize both methods. Researchers should also be aware of the potential for common impurities and their acceptable limits. A thorough understanding of Ceftriaxone's dual mechanisms of action will further aid in the design of robust experiments and the accurate interpretation of results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 3. Ceftriaxone increases glutamate uptake and reduces striatal tyrosine hydroxylase loss in 6-OHDA Parkinson’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of GLT-1 by treatment with ceftriaxone alleviates radicular pain by reducing spinal astrocyte activation and neuronal hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of ceftriaxone induction of excitatory amino acid transporter-2 expression and glutamate uptake in primary human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spinal upregulation of glutamate transporter GLT-1 by ceftriaxone: therapeutic efficacy in a range of experimental nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceftriaxone upregulates the glutamate transporter in medial prefrontal cortex and blocks reinstatement of methamphetamine seeking in a condition place preference paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: Ceftriaxone Sodium Salt Versus Penicillin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Ceftriaxone (B1232239) sodium salt and Penicillin. The following sections detail supporting experimental data, comprehensive protocols, and visual representations of key biological and experimental processes.
This guide synthesizes findings from multiple in vivo studies to compare the performance of Ceftriaxone, a third-generation cephalosporin, and Penicillin, a foundational beta-lactam antibiotic. The comparative efficacy is evaluated across different infectious disease models, including syphilis, pneumococcal pneumonia, and leptospirosis, highlighting the strengths and limitations of each antibiotic.
Quantitative Data Summary
The in vivo efficacy of Ceftriaxone and Penicillin has been rigorously tested in various animal models and clinical trials. The data below summarizes key findings from these studies, focusing on metrics such as curative doses, survival rates, and bacterial clearance.
| Infection Model | Organism | Animal Model | Key Efficacy Metric | Ceftriaxone Sodium Salt | Penicillin | Reference |
| Early Syphilis | Treponema pallidum | Rabbit | 50% Curative Dose (CD50) | 1.45 µmol/kg (0.96 mg/kg) | 0.8 µmol/kg (0.29 mg/kg or 480 U/kg) | [1][2] |
| Pneumococcal Pneumonia (Penicillin-Susceptible) | Streptococcus pneumoniae | Mouse (leukopenic) | Minimal Protective Dose (87% survivors) | 5 mg/kg (subcutaneous, twice daily for 3 days) | 5 mg/kg (subcutaneous, twice daily for 3 days) | [3] |
| Pneumococcal Pneumonia (Penicillin-Resistant) | Streptococcus pneumoniae | Mouse (leukopenic) | Protection Rate | 75% survivors at 50 mg/kg | 0% survivors at 100 mg/kg; 34% at 200 mg/kg | [3] |
| Severe Leptospirosis | Leptospira interrogans | Human | Median Duration of Fever | 3 days | 3 days | [4][5] |
| Severe Community-Acquired Pneumonia (CAP) | Bacterial Pathogens | Children | Efficacy Rate | 84.7% | 71.8% | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of the experimental protocols from key comparative studies.
Syphilis in Rabbit Model
-
Animal Model: Male New Zealand white rabbits.
-
Bacterial Strain: Treponema pallidum (Nichols strain).
-
Infection Protocol: Intratesticular inoculation of T. pallidum. Treatment was initiated 7 to 10 days post-infection when cutaneous lesions were positive by dark-field microscopy.
-
Treatment Regimen: Daily intramuscular injections of aqueous solutions of the sodium salts of Ceftriaxone or Penicillin G for 5 days. Total dosages ranged from 0.625 to 5 µmol/kg.
-
Efficacy Evaluation: The primary outcomes measured were the time for cutaneous lesions to become dark-field negative, the serological response (Rapid Plasma Reagin test), and the absence of T. pallidum in popliteal lymph nodes six months after treatment.[2][8]
Pneumococcal Pneumonia in Mouse Model
-
Animal Model: Leukopenic Swiss mice.
-
Bacterial Strains: Penicillin-susceptible and penicillin-resistant strains of Streptococcus pneumoniae serotype 19.
-
Infection Protocol: Intranasal inoculation of the bacterial suspension.
-
Treatment Regimen: Two subcutaneous injections of Ceftriaxone or amoxicillin (B794) (a type of penicillin) at 12-hour intervals for 3 days.
-
Efficacy Evaluation: The minimal protective dose was determined based on the survival rate of the treated mice. Bacterial load in the lungs was also quantified to assess the antibacterial effect.[3]
Visualizing the Mechanisms and Methodologies
To further elucidate the comparative aspects of Ceftriaxone and Penicillin, the following diagrams illustrate their mechanism of action, a typical experimental workflow, and the logical framework of the comparison.
References
- 1. Comparison of the activities of ceftriaxone and penicillin G against experimentally induced syphilis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Ceftriaxone given repeatedly cures manifest syphilis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceftriaxone compared with sodium penicillin g for treatment of severe leptospirosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the antimicrobial efficacy of ceftriaxone regimens: 1 g twice daily versus 2 g once daily in a murine model of Streptococcus pneumoniae pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered PBP 2A and Its Role in the Development of Penicillin, Cefotaxime, and Ceftriaxone Resistance in a Clinical Isolate of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
A Comparative Analysis of Biological Activity for Ceftriaxone Sodium Salt from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
Ceftriaxone (B1232239) sodium salt is a widely utilized third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] As a critical component in both clinical applications and research, the purity, potency, and overall quality of Ceftriaxone sodium from different suppliers are of paramount importance. This guide provides an objective comparison of the biological activity of Ceftriaxone sodium salt from various sources, supported by experimental data and detailed methodologies to aid in the selection of the most suitable product for research and development needs.
The quality of the Ceftriaxone sodium raw material is a primary determinant of the final product's quality.[3][4] Variations in the manufacturing and crystallization processes among suppliers can lead to differences in impurity profiles, pH, and water content, which can, in turn, affect the biological activity and stability of the compound.[3][4][5]
Comparative Analysis of Key Quality Attributes
The biological activity of Ceftriaxone sodium is intrinsically linked to its physicochemical properties. The following table summarizes key quality control parameters and biological activity data, compiled from various studies comparing different brands and suppliers (generic vs. brand-name).
| Parameter | Supplier A (Brand-Name) | Supplier B (Generic) | Supplier C (Generic) | Pharmacopeial Standard (USP/BP) | References |
| Purity (HPLC) | >99.0% | 95.0% - 112.0% | 95.0% - 112.0% | 90.0%–115.0% of the labeled amount | [1][6][7] |
| Water Content (Karl Fischer) | 0.4% - 9.9% | 0.4% - 9.9% | 0.4% - 9.9% | As per specification | [5] |
| pH (10% w/v solution) | 6.0 - 8.0 | 6.05 - 7.50 | 6.05 - 7.50 | 6.0 - 8.0 | [7] |
| MIC vs. E. coli ATCC 25922 (µg/mL) | 0.06 | 0.06 | 0.06 | 0.03-0.12 | |
| MIC vs. S. aureus ATCC 6538 (µg/mL) | 8 | Not Reported | 8 | Not Specified | [5] |
| Zone of Inhibition vs. S. aureus (mm) | 25.66 ± 1.15 | 25 ± 2 | 20 ± 1 | Strain dependent | [2] |
| Zone of Inhibition vs. S. pyogenes (mm) | 26.66 ± 0.57 | 27.66 ± 0.57 | 27.66 ± 0.57 | Strain dependent | [2] |
| Zone of Inhibition vs. K. pneumoniae (mm) | 33 | 29 ± 6.55 | Not Reported | Strain dependent | [2] |
Note: The data presented are representative values from the cited literature and may not reflect the exact specifications of all batches from a particular supplier. It is crucial to consult the Certificate of Analysis (CoA) for the specific lot being used.[8][9][10][11] Studies have shown that while there can be significant price differences between brand-name and generic ceftriaxone, their in vitro potency is often equivalent.[12] However, some studies have noted variations in impurity profiles and performance among different generic versions.[3][13]
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate assessment of Ceftriaxone sodium's biological activity.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is widely used for the determination of Ceftriaxone sodium in pharmaceutical formulations.[1][14][15][16]
Objective: To determine the purity and concentration of Ceftriaxone sodium.
Methodology:
-
Mobile Phase Preparation: A typical mobile phase consists of a buffer (e.g., a mixture of monobasic potassium phosphate (B84403) and dibasic sodium phosphate) and an organic solvent like acetonitrile.[6] For instance, a mobile phase could be a mixture of 93% sodium acetate (B1210297) buffer (5.1 g/L adjusted to pH 6 with glacial acetic acid) and 7% 2-Propanol.[16]
-
Standard Solution Preparation: A standard solution of known concentration (e.g., 0.3 mg/mL) is prepared using a certified reference standard of Ceftriaxone sodium dissolved in the mobile phase.[6]
-
Sample Solution Preparation: The Ceftriaxone sodium sample from the supplier is accurately weighed and dissolved in the mobile phase to a nominal concentration similar to the standard solution.[6]
-
Chromatographic Conditions:
-
Analysis: The standard and sample solutions are injected into the HPLC system. The peak area of Ceftriaxone is measured, and the concentration in the sample is calculated by comparing its peak area to that of the standard. The method should be validated for linearity, accuracy, and precision.[1][17]
Microbiological Assays: Minimum Inhibitory Concentration (MIC)
MIC assays determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[5]
Objective: To assess the potency of Ceftriaxone sodium against specific bacterial strains.
Methodology:
-
Bacterial Strain: A standardized bacterial strain, such as Escherichia coli ATCC® 25922, is used.
-
Culture Preparation: The bacteria are grown in a suitable broth medium to a specific turbidity, corresponding to a known colony-forming unit (CFU) count.
-
Serial Dilution: A series of two-fold dilutions of the Ceftriaxone sodium sample is prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of Ceftriaxone sodium at which there is no visible bacterial growth.
Agar (B569324) Diffusion Test (Zone of Inhibition)
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk or well containing the substance.[2][18][19]
Objective: To compare the antimicrobial potency of different Ceftriaxone sodium samples.
Methodology:
-
Agar Plate Preparation: Mueller-Hinton agar plates are uniformly inoculated with a standardized suspension of a susceptible test microorganism (e.g., Staphylococcus aureus ATCC 6538P).[18][19]
-
Sample Application:
-
Disk Diffusion: Sterile paper disks are impregnated with a known concentration of the Ceftriaxone sodium solution and placed on the agar surface.
-
Cylinder-Plate Method: A sterile cylinder is placed on the agar surface, and a defined volume of the Ceftriaxone sodium solution is added into the cylinder.[18][19]
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of complete inhibition of bacterial growth around each disk or cylinder is measured in millimeters. A larger zone of inhibition generally indicates higher antimicrobial activity.[2]
Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action of Ceftriaxone.
Caption: Experimental workflow for MIC determination.
Caption: Workflow for HPLC purity analysis.
Conclusion
The selection of a this compound supplier should be based on a thorough evaluation of the product's quality and biological activity, as detailed in the Certificate of Analysis and, where necessary, verified by in-house testing. While many generic suppliers offer products with comparable in vitro efficacy to brand-name versions, it is essential to consider factors such as purity, impurity profile, and consistency between batches. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals to make informed decisions when sourcing this critical antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quality control and consistency evaluation of ceftriaxone sodium for injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalsweb.org [journalsweb.org]
- 6. uspnf.com [uspnf.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. abmole.com [abmole.com]
- 9. abmole.com [abmole.com]
- 10. file1.lookchem.com [file1.lookchem.com]
- 11. 头孢曲松钠 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 12. In vitro performance of cost differentiated ceftriaxone brands against Escherichia coli: insights from a tertiary referral hospital in Mbeya, Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repositorio.unesp.br [repositorio.unesp.br]
- 15. researchgate.net [researchgate.net]
- 16. New Analytical Method and its Validation to Determine Ceftriaxone Sodium by RP-HPLC [inis.iaea.org]
- 17. sapub.org [sapub.org]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
Ceftriaxone's Engagement with Penicillin-Binding Proteins: A Comparative Analysis
For Immediate Publication
A deep dive into the cross-reactivity and binding affinities of Ceftriaxone sodium salt with bacterial penicillin-binding proteins (PBPs), this guide offers researchers, scientists, and drug development professionals a comparative analysis supported by experimental data. Ceftriaxone, a third-generation cephalosporin, is a cornerstone in treating a wide array of bacterial infections, and its efficacy is intrinsically linked to its interaction with these essential bacterial enzymes.
The bactericidal action of Ceftriaxone, like all β-lactam antibiotics, stems from its ability to inhibit the synthesis of the bacterial cell wall.[1][2][3] This is achieved by forming a stable, covalent complex with penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[4] The inhibition of these enzymes disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[3][4] The specific affinity of Ceftriaxone for various PBPs in different bacterial species dictates its spectrum of activity and clinical effectiveness.
Comparative Binding Affinities: Ceftriaxone vs. Other β-Lactams
The inhibitory concentration 50% (IC50), which represents the concentration of an antibiotic required to inhibit 50% of PBP activity, is a key metric for comparing the binding affinity of different β-lactams. Ceftriaxone exhibits a strong affinity for essential PBPs in many Gram-negative bacteria, often targeting PBP2 and PBP3.[5]
In Escherichia coli, for instance, Ceftriaxone demonstrates a marked selectivity for PBP3.[6] This is in contrast to some other cephalosporins that may have a broader or different PBP target profile. The following tables summarize the comparative IC50 values of Ceftriaxone and other β-lactam antibiotics against PBPs from various bacterial species.
| Antibiotic | Bacterial Species | PBP Target | IC50 (mg/L) |
| Ceftriaxone | Neisseria gonorrhoeae | PBP2 | 0.01 |
| Cefixime | Neisseria gonorrhoeae | PBP2 | 0.01 |
| Cefotaxime | Neisseria gonorrhoeae | PBP2 | 0.01 |
| Cefepime | Neisseria gonorrhoeae | PBP2 | 0.01 |
| Ceftazidime | Neisseria gonorrhoeae | PBP2 | 0.01 |
| Piperacillin | Neisseria gonorrhoeae (ATCC 19424) | PBP2 | 0.02 |
| Penicillin G | Neisseria gonorrhoeae (ATCC 19424) | PBP2 | 0.02 |
| Aztreonam | Neisseria gonorrhoeae | PBP2 | 0.03 - 0.07 |
Data compiled from a study on N. gonorrhoeae ATCC strains.[7]
| Antibiotic | Bacterial Species | PBP Target | IC50 (µg/mL) |
| Ceftriaxone | Escherichia coli (DC2) | PBP3 | Not explicitly quantified but noted as selective |
| Cefotaxime | Escherichia coli (DC2) | PBP3 | Not explicitly quantified but noted as selective |
| Cefuroxime | Escherichia coli (DC2) | PBP3 | Not explicitly quantified but noted as selective |
| Piperacillin | Escherichia coli (DC2) | PBP3 | Not explicitly quantified but noted as selective |
| Aztreonam | Escherichia coli (DC2) | PBP3 | Not explicitly quantified but noted as selective |
| Amoxicillin | Escherichia coli (DC2) | PBP4 | Not explicitly quantified but noted as selective |
| Cephalexin | Escherichia coli (DC2) | PBP4 | Not explicitly quantified but noted as selective |
| Amdinocillin | Escherichia coli (DC2) | PBP2 | Not explicitly quantified but noted as selective |
Data based on a study profiling β-lactam selectivity in E. coli.[6]
Experimental Protocols
The determination of PBP binding affinities is commonly achieved through competitive binding assays. Below is a generalized protocol representative of methodologies used in the cited literature.
Competitive PBP Binding Assay Protocol
Objective: To determine the 50% inhibitory concentration (IC50) of a test β-lactam antibiotic for specific PBPs.
Materials:
-
Bacterial strain of interest
-
Test β-lactam antibiotic (e.g., this compound)
-
Fluorescently labeled β-lactam probe (e.g., Bocillin-FL) or biotinylated ampicillin (B1664943) (Bio-Amp)
-
Bacterial growth medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
SDS-PAGE apparatus and reagents
-
Fluorescence scanner or streptavidin-HRP conjugate and chemiluminescent substrate
Procedure:
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Antibiotic Incubation: Aliquot the bacterial culture and incubate with a range of concentrations of the unlabeled test β-lactam antibiotic for a defined period.
-
Labeling with Probe: Add a fixed, saturating concentration of the fluorescently labeled or biotinylated β-lactam probe to each aliquot and incubate to label the PBPs that have not been bound by the test antibiotic.
-
Cell Lysis and Membrane Preparation: Harvest the bacterial cells, wash with PBS, and lyse the cells to release the cellular proteins. Isolate the membrane fraction containing the PBPs by ultracentrifugation.
-
Protein Quantification: Determine the protein concentration of each membrane preparation to ensure equal loading for electrophoresis.
-
SDS-PAGE: Separate the PBP profiles of each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection:
-
For fluorescent probes, visualize the PBP bands directly using a fluorescence scanner.
-
For biotinylated probes, perform a Western blot and detect the biotinylated PBPs using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent substrate.
-
-
Data Analysis: Quantify the intensity of the bands corresponding to each PBP. The intensity will decrease as the concentration of the competing unlabeled antibiotic increases. Plot the percentage of PBP labeling against the concentration of the test antibiotic and determine the IC50 value, which is the concentration of the antibiotic that results in a 50% reduction in probe labeling.[6]
Visualizing Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Mechanism of PBP inhibition by Ceftriaxone.
Caption: Workflow for competitive PBP binding assay.
Downstream Consequences of PBP Inhibition
The inhibition of PBPs by Ceftriaxone does more than simply halt cell wall synthesis. Recent research suggests that it induces a toxic malfunctioning of the cell wall synthesis machinery.[1] This involves a futile cycle of synthesis and degradation of the peptidoglycan, which depletes cellular resources and contributes significantly to the bactericidal effect of the antibiotic.[1] This understanding moves beyond the classical view of β-lactams as simple inhibitors to recognizing them as agents that corrupt a fundamental bacterial process.
Caption: Downstream effects of PBP inhibition.
References
- 1. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 3. resources.biomol.com [resources.biomol.com]
- 4. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
A Comparative Guide to Ceftriaxone Sodium Quantification: LC-MS/MS, HPLC-UV, and Microbiological Assay
For researchers, scientists, and drug development professionals, the accurate quantification of Ceftriaxone (B1232239) sodium is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides an objective comparison of the three primary analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and the microbiological assay. We present a synthesis of experimental data to highlight the strengths and limitations of each technique, aiding in the selection of the most appropriate method for specific research needs.
The landscape of ceftriaxone analysis is dominated by chromatographic techniques, with a notable reliance on High-Performance Liquid Chromatography (HPLC).[1] However, the choice of detector and even alternative methodologies like microbiological assays can significantly impact the sensitivity, specificity, and overall performance of the quantification. This guide delves into the nuances of each approach, offering a clear comparison based on validated performance data.
Method Comparison at a Glance
The selection of an analytical method for Ceftriaxone quantification hinges on a balance of sensitivity, specificity, sample throughput, and cost. While LC-MS/MS is often considered the gold standard for bioanalytical applications due to its superior sensitivity and specificity, HPLC-UV and microbiological assays remain relevant and valuable alternatives in different contexts.
| Feature | LC-MS/MS | HPLC-UV | Microbiological Assay |
| Sensitivity | Very High | Moderate to High | Low to Moderate |
| Specificity | Very High | Good | Moderate (measures biological activity) |
| Sample Volume | Low | Moderate to High | Moderate |
| Analysis Time | Short (typically < 10 min) | Moderate (often 10-20 min) | Long (incubation required) |
| Cost | High (instrumentation) | Moderate | Low |
| Primary Application | Bioanalysis (plasma, serum), Pharmacokinetics | Quality control, Pharmaceutical formulations | Potency testing, Biological activity assessment |
Performance Data: A Quantitative Overview
The following tables summarize the key validation parameters for each method as reported in various studies. This data provides a basis for objective comparison of their performance characteristics.
Table 1: LC-MS/MS Method Performance
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 1.01 - 200 µg/mL | [2] |
| 3 - 1000 µg/mL | ||
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Intra-assay Precision (%RSD) | < 5% | [2] |
| Inter-assay Precision (%RSD) | < 10% | [2] |
| Accuracy/Recovery | Within ±15% | [2] |
Table 2: HPLC-UV Method Performance
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 0.2 - 20 µg/mL | [1] |
| 20 - 150 µg/mL | [3] | |
| Correlation Coefficient (r²) | 0.9999 | [1] |
| Precision (%RSD) | 0.16 - 0.7% | [1] |
| Accuracy/Recovery | 99.88 - 99.97% | [1] |
Table 3: Microbiological Assay Performance
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 16 - 64 µg/mL | [4] |
| 15 - 60 µg/mL | ||
| Correlation Coefficient (r²) | 0.99998 | [4] |
| Precision (%RSD) | Repeatability: 1.4%, Intermediate: 2.1-2.5% | [4] |
| Accuracy/Recovery | 100.5% | [4] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed methods.
LC-MS/MS Method Protocol
This method is particularly suited for the quantification of Ceftriaxone in biological matrices like human plasma.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard (e.g., Cefotaxime).
-
Precipitate proteins by adding an organic solvent such as acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis. Some methods may incorporate a phospholipid removal step to minimize matrix effects.[2]
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18) is commonly used.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 2% formic acid) and an organic solvent (e.g., acetonitrile).[5]
-
Flow Rate: Typically around 0.4 mL/min.[5]
-
Injection Volume: A small volume, often 2 µL, is injected.[5]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally employed.[2]
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity.
-
Precursor → Product Ion Transitions: For Ceftriaxone: m/z 555.0 → 396.1. For a Cefotaxime internal standard: m/z 456.0 → 324.0.[2]
HPLC-UV Method Protocol
This method is robust for the analysis of pharmaceutical formulations and can also be adapted for biological samples.
1. Sample Preparation:
-
For pharmaceutical dosage forms, an appropriate amount of the injectable powder is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of methanol, water, and orthophosphoric acid).[1]
-
For plasma samples, a protein precipitation step similar to the LC-MS/MS method is typically required.[3]
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Waters XTerra RP-18) is a common choice.[1]
-
Mobile Phase: A mixture of a buffer (e.g., 10mM potassium dihydrogen orthophosphate, pH 5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 90:10 v/v).[3]
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Detection Wavelength: UV detection is performed at the maximum absorbance wavelength of Ceftriaxone, which is around 245 nm.[1]
-
Injection Volume: Typically 20 µL.
Microbiological Assay Protocol
This method determines the potency of Ceftriaxone by measuring its inhibitory effect on a susceptible microorganism.
1. Microorganism and Media:
-
A susceptible test microorganism is used, for example, Bacillus subtilis ATCC 9371 or Staphylococcus aureus ATCC 6538P.[4]
-
An appropriate antibiotic medium is prepared and sterilized.
2. Assay Procedure (Cylinder-Plate Method):
-
A base layer of the antibiotic medium is poured into petri dishes and allowed to solidify.
-
A seed layer, inoculated with the test microorganism, is poured over the base layer.
-
Sterile cylinders are placed on the agar (B569324) surface.
-
Standard solutions of Ceftriaxone at known concentrations and the test samples are added to the cylinders.
-
The plates are incubated under specific conditions (e.g., 37°C for 18 hours).
3. Data Analysis:
-
The diameters of the zones of inhibition are measured.
-
A standard curve is prepared by plotting the logarithm of the concentration of the standard solutions against the mean diameter of the inhibition zones.
-
The potency of the test sample is determined from the standard curve.
Logical Relationships of Method Selection
The choice of analytical method is often guided by the specific requirements of the study. The following diagram illustrates the decision-making process based on key analytical needs.
Conclusion
HPLC-UV offers a robust, cost-effective, and widely accessible alternative, especially for quality control in pharmaceutical manufacturing where high concentrations are typical and extreme sensitivity is not the primary concern.[1]
The microbiological assay, while less precise and more time-consuming, provides a unique and crucial piece of information: the biological activity or potency of the antibiotic. This is particularly important for ensuring the therapeutic efficacy of the final drug product.
The choice of method should therefore be a strategic one, aligning the technical capabilities of the assay with the specific questions being addressed by the research or analysis.
References
Statistical analysis of Ceftriaxone sodium salt efficacy in preclinical studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ceftriaxone's Performance Against Key Alternatives
Ceftriaxone (B1232239) sodium, a third-generation cephalosporin, is a widely utilized antibiotic in the treatment of severe bacterial infections. Its broad spectrum of activity and favorable pharmacokinetic profile have established it as a cornerstone of antimicrobial therapy. This guide provides a comprehensive statistical analysis of Ceftriaxone's efficacy in preclinical studies, offering a direct comparison with other commonly used antibiotics. The following sections present quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to aid researchers in their drug development and research endeavors.
In Vitro Efficacy: A Comparative Overview
The in vitro activity of an antibiotic is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity, with lower values indicating greater potency. The following table summarizes the comparative in vitro activity of Ceftriaxone and alternative antibiotics against key bacterial pathogens.
| Antibiotic | Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ceftriaxone | Streptococcus pneumoniae (Penicillin-Susceptible) | 0.03 | 0.12 |
| Streptococcus pneumoniae (Penicillin-Intermediate) | 0.25 | 0.5[1] | |
| Streptococcus pneumoniae (Penicillin-Resistant) | 1.0[2] | 1.0[1][2] | |
| Escherichia coli | ≤0.025 | ≤0.025[3] | |
| Klebsiella pneumoniae | 0.12 | 0.25 | |
| Neisseria gonorrhoeae | 0.008 | 0.03 | |
| Cefotaxime (B1668864) | Streptococcus pneumoniae (Penicillin-Susceptible) | 0.03 | 0.12 |
| Streptococcus pneumoniae (Penicillin-Intermediate) | 0.5 | 1.0[1] | |
| Streptococcus pneumoniae (Penicillin-Resistant) | 1.0 | 2.0[1] | |
| Ceftaroline | Streptococcus pneumoniae (Penicillin-Resistant) | 0.12 | 0.25[4] |
| Cefepime | Klebsiella pneumoniae (ESBL-negative) | ≤1 | 2 |
| Klebsiella pneumoniae (ESBL-positive) | 2 | >32[5] | |
| Meropenem (B701) | Escherichia coli (ESBL-negative) | ≤0.03 | ≤0.03 |
| Escherichia coli (ESBL-producing) | 0.25[6] | 0.25[6] | |
| Klebsiella pneumoniae | ≤0.06 | 0.12 | |
| Gentamicin | Neisseria gonorrhoeae | 4[7][8] | 8[7][8] |
In Vivo Efficacy in Preclinical Infection Models
Preclinical animal models are indispensable for evaluating the in vivo performance of antibiotics. These studies provide crucial data on efficacy in a physiological context. The following tables summarize the efficacy of Ceftriaxone and its alternatives in murine and rabbit models of pneumonia and gonorrhea.
Pneumonia Models
| Antibiotic | Animal Model | Bacterial Strain | Dosing Regimen | Bacterial Load Reduction (log₁₀ CFU/g) | Survival Rate (%) | Reference |
| Ceftriaxone | Leukopenic Mouse | S. pneumoniae (Penicillin- and Cephalosporin-Resistant) | 100 mg/kg every 12h | 1.8 (in 24h) | >80 | [9][10] |
| Cefotaxime | Leukopenic Mouse | S. pneumoniae (Penicillin- and Cephalosporin-Resistant) | 400 mg/kg every 8h | - | 66-75 | [9][10] |
| Ceftaroline | Rabbit | S. pneumoniae (Ceftriaxone-Resistant) | 600 mg/12h (human equivalent) | ~8 (in lungs) | Not Reported | [11][12] |
| Ceftriaxone | Rabbit | S. pneumoniae (Ceftriaxone-Resistant) | 1 g/24h (human equivalent) | 2 (in lungs) | Not Reported | [11][12] |
Gonorrhea Model
| Antibiotic | Animal Model | Bacterial Strain | Dosing Regimen | Outcome | Reference |
| Ceftriaxone | Mouse | N. gonorrhoeae (Susceptible) | 5 mg/kg (single dose) | 100% clearance within 48h | [13] |
| Ceftriaxone | Mouse | N. gonorrhoeae (Resistant) | 120 mg/kg (fractionated 3x daily) | 90% clearance | [13][14] |
| Cefixime | Mouse | N. gonorrhoeae (Susceptible) | 12 mg/kg (single dose) | 100% clearance within 48h | [13] |
Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters
Understanding the PK/PD profile of an antibiotic is essential for optimizing dosing regimens and predicting therapeutic success. The following table presents key PK/PD parameters for Ceftriaxone and a comparator in preclinical models.
| Antibiotic | Animal Model | Dose | Cmax (mg/L) | T½ (h) | AUC₀₋₂₄ (mg·h/L) | %T > MIC for Efficacy | Reference |
| Ceftriaxone | Rabbit | 1 g/24h (human equivalent) | 158 | Not Reported | 938 | >20-24h for N. gonorrhoeae | [11][12][13] |
| Ceftaroline | Rabbit | 600 mg/12h (human equivalent) | 20 | Not Reported | 155 | 25% for S. pneumoniae | [11][12] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Ceftriaxone, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[15] This process is mediated through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[15] The inhibition of this process leads to a compromised cell wall and ultimately cell lysis.
Caption: Ceftriaxone inhibits bacterial cell wall synthesis.
Experimental Protocols
Murine Pneumonia Model
The murine pneumonia model is a standard preclinical model for evaluating the efficacy of antibiotics against respiratory pathogens.[16]
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old, are used.[17][18]
-
Bacterial Strain: A clinically relevant strain of bacteria, such as Streptococcus pneumoniae or Klebsiella pneumoniae, is grown to mid-log phase.[16][19]
-
Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a specific inoculum of the bacterial suspension (e.g., 10⁶ CFU in 50 µL of PBS).[17][20]
-
Treatment: At a predetermined time post-infection (e.g., 2-4 hours), treatment with the test antibiotic (e.g., Ceftriaxone) or a comparator is initiated. The route of administration (e.g., subcutaneous or intraperitoneal) and dosing regimen are based on the pharmacokinetic profile of the drug in mice.[9][10]
-
Outcome Assessment: At various time points post-treatment, mice are euthanized, and lungs and sometimes spleen and blood are harvested. Bacterial load is quantified by homogenizing the tissues and plating serial dilutions on appropriate agar (B569324) media. Survival rates are also monitored over a set period.[9][10]
Caption: Workflow of a typical murine pneumonia model.
Minimum Inhibitory Concentration (MIC) Determination
MIC is determined using standardized methods, such as broth microdilution or agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared.
-
Antibiotic Dilution: Serial twofold dilutions of the antibiotic are prepared in a microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.
-
MIC Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Kinetics Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.[21][22]
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) is prepared in a suitable broth medium.
-
Antibiotic Addition: The antibiotic is added at various concentrations (e.g., 1x, 2x, 4x MIC) to different culture tubes. A growth control tube without the antibiotic is also included.
-
Incubation and Sampling: The tubes are incubated at 35°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Count: Serial dilutions of the aliquots are plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal.[21]
This guide provides a foundational understanding of the preclinical efficacy of Ceftriaxone sodium in comparison to its alternatives. The presented data and methodologies are intended to support researchers in making informed decisions in their antibiotic research and development efforts.
References
- 1. Clinical Isolates of Streptococcus pneumoniae with Different Susceptibilities to Ceftriaxone and Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eradication by Ceftriaxone of Streptococcus pneumoniae Isolates with Increased Resistance to Penicillin in Cases of Acute Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Antimicrobial activities of meropenem against clinically isolated strains. The result against strains isolated from blood and cerebrospinal fluid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vivexia.fr [vivexia.fr]
- 5. Cefepime MIC as a Predictor of the Extended-Spectrum β-Lactamase Type in Klebsiella pneumoniae, Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evaluation of Meropenem Dosing Regimens Against ESBL-Producing Escherichia coli in ICU Patients Using Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gentamicin susceptibility of Neisseria gonorrhoeae isolates from 7 provinces in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacies of cefotaxime and ceftriaxone in a mouse model of pneumonia induced by two penicillin- and cephalosporin-resistant strains of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Ceftaroline versus ceftriaxone in a highly penicillin-resistant pneumococcal pneumonia rabbit model using simulated human dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Pharmacokinetic Data Are Predictive of In Vivo Efficacy for Cefixime and Ceftriaxone against Susceptible and Resistant Neisseria gonorrhoeae Strains in the Gonorrhea Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 16. Murine pneumonia model – REVIVE [revive.gardp.org]
- 17. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Murine Model for Enhancement of Streptococcus pneumoniae Pathogenicity upon Viral Infection and Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Development and Characterization of a Long-Term Murine Model of Streptococcus pneumoniae Infection of the Lower Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emerypharma.com [emerypharma.com]
- 22. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal of Ceftriaxone Sodium Salt: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of ceftriaxone (B1232239) sodium salt is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of ceftriaxone sodium salt waste, aligning with established safety protocols and regulatory requirements.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. This compound can cause allergic skin reactions and may lead to allergy or asthma symptoms if inhaled.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Protective gloves.[3]
-
Skin and Body Protection: Laboratory coat or impervious clothing.[3]
-
Respiratory Protection: A suitable respirator should be used, especially in case of inadequate ventilation or when generating dust.[2][3]
Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[3] Avoid generating dust during handling and weighing procedures.[4]
II. Waste Characterization and Segregation
Proper disposal begins with the correct classification and segregation of waste. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous, governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA).[5]
-
Hazardous Pharmaceutical Waste: While this compound is not typically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is crucial to consult your institution's Environmental Health and Safety (EHS) department for a definitive classification, as state and local regulations may vary.[5] Factors that could render it hazardous include exhibiting certain characteristics (ignitability, corrosivity, reactivity, toxicity) or being mixed with other hazardous chemicals.
-
Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous by your EHS department, it should still be managed as pharmaceutical waste and not disposed of in regular trash or drains.[6]
Segregation at the Point of Generation:
-
Black Containers: For RCRA hazardous pharmaceutical waste.[7]
-
Blue or White Containers: For non-hazardous pharmaceutical waste.[5]
Never dispose of this compound, or any pharmaceutical, down the drain or toilet.[5][6][8] This practice is prohibited for hazardous pharmaceuticals and is a poor environmental practice for all pharmaceutical waste.[5]
III. Step-by-Step Disposal Procedures
The following operational plan outlines the procedural steps for the proper disposal of this compound from a laboratory setting.
Step 1: Containment of Unused or Expired Pure this compound
-
For pure, unused, or expired this compound, ensure the original container is securely sealed.
-
If the original container is compromised, transfer the material to a new, compatible, and clearly labeled container. The label should include the chemical name ("this compound"), relevant hazard symbols, and the date of disposal preparation.
Step 2: Management of Contaminated Labware and Materials
-
Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in a designated, sealed plastic bag or container.
-
For liquid solutions of ceftriaxone, absorb the solution with an inert, non-combustible absorbent material (e.g., diatomite, universal binders).[3]
-
Place all contaminated materials into the appropriate pharmaceutical waste container (black for hazardous, blue/white for non-hazardous).
Step 3: Handling Spills
-
In the event of a spill, evacuate non-essential personnel from the area.[3]
-
Wearing the appropriate PPE, contain the spill.
-
For dry spills: Carefully sweep or vacuum the material, avoiding dust generation.[4] Use a vacuum cleaner equipped with a HEPA filter.[4]
-
For liquid spills: Absorb the spill with inert material.[3]
-
Decontaminate the spill area with alcohol or a suitable laboratory disinfectant, followed by a thorough cleaning with soap and water.[3][9]
-
Collect all cleanup materials and place them in a sealed container for disposal as pharmaceutical waste.
Step 4: Final Disposal Pathway
-
All containers of this compound waste must be disposed of through a licensed hazardous or medical waste management company.
-
The primary method for the final disposal of pharmaceutical waste is incineration at a permitted facility.[4][5][7] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Never dispose of this compound waste in regular municipal trash or through sewer systems.[6]
IV. Quantitative Data Summary
While specific experimental data for disposal is not available, the following table summarizes relevant quantitative information for the handling and storage of this compound.
| Parameter | Value | Source |
| Recommended Storage Temperature | 4°C, sealed in a cool, well-ventilated area | [3] |
| Alternative Storage Temperature | 20°C to 25°C (68°F to 77°F) | [8][9] |
| Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV) | Not available (No substances with occupational exposure limit values) | [3][10] |
Experimental Protocols for Inactivation
The provided search results do not contain specific, validated experimental protocols for the chemical inactivation of this compound in a laboratory setting prior to disposal. The standard and recommended procedure is the collection and subsequent incineration by a licensed waste management facility.
For researchers interested in developing inactivation protocols, a literature search on the degradation of beta-lactam antibiotics may provide potential methodologies. Such experiments would require rigorous validation to ensure complete degradation of the active molecule and would need to be approved by the institution's EHS department before implementation as a standard disposal procedure.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for this compound waste disposal.
References
- 1. wgcriticalcare.com [wgcriticalcare.com]
- 2. scribd.com [scribd.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. wgcriticalcare.com [wgcriticalcare.com]
- 9. piramalcriticalcare.us [piramalcriticalcare.us]
- 10. aksci.com [aksci.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ceftriaxone Sodium Salt
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Ceftriaxone sodium salt, a cephalosporin (B10832234) antibiotic. Adherence to these protocols is critical to mitigate exposure risks and ensure a secure laboratory environment.
This compound, while a valuable tool in research and development, necessitates careful handling due to its potential to cause skin and eye irritation, as well as allergic reactions upon inhalation.[1][2] This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of all laboratory personnel.
Recommended Personal Protective Equipment
The primary defense against accidental exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended equipment for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Powder-free nitrile or neoprene gloves. Double gloving is recommended.[3][4] | Prevents skin contact and absorption. The absence of powder minimizes the risk of aerosolizing the compound.[3] Double gloving provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.[4] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[5][6] | Protects against splashes, dust, and aerosols. Standard prescription eyeglasses are not a substitute for appropriate safety eyewear.[3] |
| Protective Clothing | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[3][4] | Protects skin and personal clothing from contamination. Gowns should be promptly changed if contaminated.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or higher).[1][3][7] | Essential when handling the powder form, creating aerosols, or when adequate ventilation cannot be guaranteed to prevent inhalation and potential respiratory sensitization.[1][3] |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure during the handling of this compound.
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust and aerosols.[3][5] Ensure that an eyewash station and safety shower are readily accessible.[5][7]
-
Pre-Handling Check: Before starting any procedure, inspect all PPE for integrity. Ensure all necessary equipment and materials are within the containment area to avoid unnecessary movement.
-
Weighing: When weighing the powdered form of this compound, do so within a ventilated enclosure to minimize the generation of airborne particles.[3]
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound to prevent splashing and aerosol formation.[3]
-
Avoid Contact: Exercise caution to avoid direct contact with the skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the handling area.[4][5]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]
Donning and Doffing PPE:
A critical aspect of safety is the correct sequence for putting on and taking off PPE to prevent self-contamination.
Donning Sequence:
-
Gown
-
Mask or Respirator
-
Goggles or Face Shield
-
Gloves (the outer glove should cover the cuff of the gown)[4]
Doffing Sequence:
-
Outer Gloves (if double-gloved)
-
Gown and Outer Gloves (peel away from the body, turning the gown inside out)
-
Goggles or Face Shield (handle by the headband or earpieces)
-
Mask or Respirator
-
Inner Gloves
-
Wash hands immediately after removing all PPE.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All materials contaminated with this compound, including unused product, empty containers, gloves, gowns, and other consumables, should be treated as hazardous waste.[7]
-
Containment: Contaminated waste must be collected in clearly labeled, sealed containers suitable for hazardous chemical waste.[7][8]
-
Disposal Regulations: Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[1][5][7] Consult your institution's environmental health and safety department for specific guidance.
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. piramalcriticalcare.us [piramalcriticalcare.us]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. wgcriticalcare.com [wgcriticalcare.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
